Benzoyl-L-leucine
Descripción
Propiedades
IUPAC Name |
(2S)-2-benzamido-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGZPYHEPOBFG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316374 | |
| Record name | Benzoyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1466-83-7 | |
| Record name | Benzoyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzoyl-L-leucine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzoyl-L-leucine, an N-acylated derivative of the amino acid L-leucine. This compound is a valuable building block in peptide synthesis and serves as a key substrate in studies of racemization during peptide coupling reactions. This document details two primary synthesis protocols: the classic Schotten-Baumann reaction and a greener, polyethylene glycol (PEG)-mediated approach. It includes detailed experimental procedures, characterization data, and visual diagrams of the reaction mechanism and experimental workflow to support research and development applications.
Introduction
N-Benzoyl-L-leucine is a derivative of the essential amino acid L-leucine, where the amino group is protected by a benzoyl group. This modification is crucial in peptide synthesis to prevent the free amine from participating in unwanted side reactions during the formation of peptide bonds. The optical purity of N-acylated amino acids like this compound is of utmost importance, as racemization can lead to the formation of diastereomeric peptides with altered biological activities. Consequently, the choice of synthesis method can significantly impact the stereochemical integrity of the final product. This guide presents and contrasts two effective methods for its preparation.
Synthesis Protocols
Two primary methods for the synthesis of this compound are presented below: the traditional Schotten-Baumann reaction and a more environmentally benign method using PEG-400.
Method 1: Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely used method for the acylation of amines and alcohols.[1][2] In the context of this compound synthesis, it involves the reaction of L-leucine with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide. The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[1]
Experimental Protocol:
-
Dissolution of L-leucine: In a 250 mL beaker, dissolve 13.1 g (0.1 mol) of L-leucine in 100 mL of a 10% aqueous solution of sodium hydroxide. Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Addition of Benzoyl Chloride: Slowly add 14.1 g (0.1 mol) of benzoyl chloride to the cooled L-leucine solution dropwise over 30 minutes. Maintain vigorous stirring throughout the addition to ensure proper mixing of the biphasic system.
-
Reaction Monitoring: After the complete addition of benzoyl chloride, continue stirring the reaction mixture in the ice bath for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification and Precipitation: After the reaction is complete, carefully acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid while keeping the solution cool in the ice bath. The acidification will cause the N-Benzoyl-L-leucine to precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
Method 2: PEG-400 Mediated Green Synthesis
A greener alternative to the traditional Schotten-Baumann reaction utilizes Polyethylene Glycol (PEG-400) as a recyclable catalyst and solvent.[3] This method often requires milder reaction conditions and can lead to high yields.[3]
Experimental Protocol:
-
Preparation of L-leucine Solution: In a conical flask, dissolve 0.01 mol of L-leucine in a minimum amount of saturated sodium bicarbonate solution (approximately 5 mL).[3]
-
Addition of PEG-400 and Benzoyl Chloride: To the L-leucine solution, add 50 mL of PEG-400.[3] Slowly add the substituted benzoyl chloride in portions to the reaction mixture.[3]
-
Reaction: Stir the reaction mixture for fifteen minutes.[3] Then, let the mixture stand overnight at room temperature.[3]
-
Product Isolation: Pour the reaction mixture over crushed ice. If a precipitate does not form, add a small quantity of acetic acid to induce precipitation.[3]
-
Filtration and Washing: Collect the solid product by filtration and wash it with water.[3]
-
Crystallization and Catalyst Recycling: Crystallize the product with dilute ethanol.[3] The PEG-400 can be recovered and recycled for future use.[3]
Data Presentation
The following tables summarize the key physical, chemical, and spectroscopic data for N-Benzoyl-L-leucine.
Table 1: Physical and Chemical Properties of N-Benzoyl-L-leucine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | 235.28 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 102-103 °C | [4] |
| Solubility | Soluble in methanol (50 mg/mL) | |
| Optical Activity [α]20/D | -10.0±1° (c = 1% in methanol) |
Table 2: Spectroscopic Data for N-Benzoyl-L-leucine Characterization
| Technique | Data | Reference(s) |
| ¹H-NMR (DMSO-d6) | δ 8.45 (d, NH), 7.94 (d, Ar), 7.19 (t, Ar), 4.30 (m, CH), 2.22 (m, CH), 1.52 (m, CH₂), 0.90 (d, CH₃) | [3] |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 3100, 2950, 2850 (C-H stretch), 1700 (C=O stretch, acid), 1630 (C=O stretch, amide I) | [3] |
| Mass Spec (m/z) | 235.12 (M+) | [3] |
Table 3: Comparative Synthesis Data
| Parameter | Method 1: Schotten-Baumann | Method 2: PEG-400 Mediated | Reference(s) |
| Yield | Typically high (e.g., 80-90% for similar reactions) | ~90% | [3][5] |
| Reaction Time | 2-3 hours | ~15 minutes stirring, then overnight | [3] |
| Reaction Temperature | 0-5°C | Room Temperature | [3] |
| Purity | High, requires recrystallization | High, requires crystallization | [3] |
| Environmental Impact | Use of strong base and acid | Greener, with recyclable catalyst | [3] |
Mandatory Visualizations
Schotten-Baumann Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism of the Schotten-Baumann reaction for the synthesis of this compound.
References
Physicochemical Properties of Benzoyl-L-leucine: A Technical Guide for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzoyl-L-leucine. The data and protocols presented herein are intended to support researchers in designing and executing experiments, from fundamental laboratory studies to advanced drug development applications.
Core Physicochemical Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₃ | [1][2] |
| Molecular Weight | 235.28 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [3][4] |
| CAS Number | 1466-83-7 | [1][3][5] |
Table 2: Experimentally Relevant Physicochemical Parameters of this compound
| Parameter | Value | Conditions | Source |
| Melting Point | 140-144 °C (for DL form) | Not specified | [4] |
| logP (calculated) | 2.5 | XLogP3 | [1] |
| Solubility | 50 mg/mL | Methanol | [2] |
| 250 mg/mL | DMSO (with sonication) | [3][6] | |
| Optical Activity | [α]20/D −10.0±1° | c = 1% in methanol | [2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established laboratory techniques.
Melting Point Determination
The melting point of a compound is a critical indicator of its purity.[7]
Methodology: Capillary Method
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7][8] The tube is then tapped to ensure the sample is compact.[7][8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns apparatus.[7]
-
Heating: The sample is heated at a controlled rate.[9] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate of 1-2°C per minute near the expected melting point.[8]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range. For a pure compound, this range should be narrow, typically 1-2°C.[7]
Solubility Determination
Determining the solubility of this compound in various solvents is crucial for designing experiments and formulating solutions.
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed container.[10]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The solubility is then expressed as mass per unit volume (e.g., mg/mL) or molarity.[10]
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.[11][12]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.[12]
-
Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Analysis: The concentration of this compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]
pKa Determination
The pKa value indicates the strength of an acid and is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility and biological activity.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent. The ionic strength of the solution should be kept constant, for example, by using 0.15 M KCl.[13]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[13]
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[13]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[14]
Stability and Degradation
While specific stability data for this compound is not extensively published, its chemical structure provides insights into its likely stability profile. The N-benzoyl group is generally stable. However, the amide and carboxylic acid functional groups can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place in a tightly sealed container.[4][15]
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for physicochemical characterization and the potential applications of this compound.
Caption: Workflow for the physicochemical characterization of this compound.
Caption: Logical relationships and potential applications of this compound.
References
- 1. This compound | C13H17NO3 | CID 853887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzoyl- L -leucine = 99.0 1466-83-7 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 1466-83-7 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westlab.com [westlab.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
N-Benzoyl-L-leucine in Enzymatic Reactions: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-leucine is a derivative of the essential amino acid L-leucine, characterized by the presence of a benzoyl group attached to the alpha-amino group. This modification alters its chemical properties, making it a subject of interest in the study of enzyme kinetics and as a potential modulator of enzymatic activity. This technical guide provides an in-depth analysis of the mechanism of action of N-Benzoyl-L-leucine in enzymatic reactions, drawing upon available data for structurally related compounds to elucidate its probable role as a substrate and potential inhibitor for various proteases. The guide details hypothetical enzymatic interactions, summarizes relevant quantitative data, and provides comprehensive experimental protocols for further investigation.
Core Mechanism of Action: N-Benzoyl-L-leucine as a Protease Substrate
While specific kinetic studies on N-Benzoyl-L-leucine are not extensively documented in publicly available literature, its structure suggests it is a plausible substrate for certain proteases, particularly those with specificity for large hydrophobic residues at the P1 position. The mechanism of action is predicated on the hydrolysis of the amide bond between the benzoyl group and the L-leucine moiety, or more commonly, if it were part of a larger peptide, the peptide bond C-terminal to the leucine residue.
Several classes of proteases are potential candidates for interacting with N-Benzoyl-L-leucine:
-
Chymotrypsin and Chymotrypsin-like Proteases: These serine proteases exhibit a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tyrosine, tryptophan, and leucine. The S1 specificity pocket of chymotrypsin is well-suited to accommodate the isobutyl side chain of leucine. The N-benzoyl group would serve as an N-terminal protecting group, directing the interaction to the C-terminal side of the leucine residue if it were part of a peptide chain.
-
Papain and other Cysteine Proteases: Papain, a cysteine protease from papaya latex, has broad specificity, cleaving peptide bonds involving basic amino acids, as well as leucine and glycine. This suggests that papain could potentially hydrolyze amide or ester derivatives of N-Benzoyl-L-leucine.
-
Cathepsins: This family of proteases, primarily cysteine proteases, has diverse specificities. Cathepsin B, for instance, can act as both a dipeptidyl carboxypeptidase and an endopeptidase and shows a preference for leucine at certain substrate positions.[1]
The general mechanism for protease-catalyzed hydrolysis of an N-benzoylated amino acid derivative involves the binding of the substrate to the enzyme's active site, followed by a nucleophilic attack on the carbonyl carbon of the scissile bond, leading to its cleavage and the release of the products.
Quantitative Data on Related N-Benzoylated Substrates
To provide a quantitative context for the enzymatic processing of N-Benzoyl-L-leucine, the following table summarizes kinetic parameters for the hydrolysis of various N-benzoylated amino acid derivatives by different proteases. This data, while not directly for N-Benzoyl-L-leucine, offers valuable insights into how the N-benzoyl moiety and the amino acid residue influence enzyme-substrate interactions.
| Enzyme | Substrate | K_m (app) (mM) | k_cat (s⁻¹) | k_cat / K_m (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| Trypsin | Nα-Benzoyl-L-argininamide | 2.5 | 2.8 | 1120 | 8.0 | 30 | [2] |
| Trypsin | Nα-Benzoyl-L-lysinamide | 4.6 | 1.9 | 413 | 8.0 | 30 | [2] |
| Trypsin | Nα-Benzoyl-S-2-aminoethyl-L-cysteinamide | 4.3 | 0.33 | 77 | 8.0 | 30 | [2] |
| α-Chymotrypsin | N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | - | - | - | 7.8 | 25 | [3] |
| Papain | Nα-Benzoyl-L-arginine Ethyl Ester (BAEE) | - | - | - | - | - | [4] |
| Cathepsin B | Z-Phe-Arg-AMC | - | - | High | 7.2 | - | [1] |
| Cathepsin B | Z-Arg-Arg-AMC | - | - | Lower | 7.2 | - | [1] |
Note: Specific values for K_m and k_cat for some substrates were not provided in the search results, but their use as standard substrates is well-established.
Signaling Pathways and Experimental Workflows
Hypothesized Enzymatic Hydrolysis of N-Benzoyl-L-leucine
The following diagram illustrates the hypothetical enzymatic cleavage of N-Benzoyl-L-leucine by a protease.
General Experimental Workflow for Protease Activity Assay
This workflow outlines the steps to determine the kinetic parameters of a protease with a substrate like N-Benzoyl-L-leucine.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the interaction of N-Benzoyl-L-leucine with proteases.
Protocol 1: Determination of Protease Activity using a Chromogenic Substrate (by Analogy)
This protocol is adapted from assays using N-benzoyl-p-nitroanilide substrates and can be used if a suitable chromogenic leaving group is attached to N-Benzoyl-L-leucine.
1. Reagents and Materials:
-
Protease of interest (e.g., bovine α-chymotrypsin)
-
N-Benzoyl-L-leucine-p-nitroanilide (hypothetical substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Substrate Stock Solution: 10 mM substrate in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
2. Procedure:
-
Prepare Working Substrate Solutions: Serially dilute the substrate stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 mM to 2 mM).
-
Prepare Enzyme Solution: Prepare a working solution of the protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Assay Setup: To the wells of the 96-well plate, add 180 µL of each working substrate solution. Include a blank control with Assay Buffer only.
-
Equilibration: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 410 nm in the microplate reader at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
3. Data Analysis:
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot absorbance versus time. The initial velocity is the slope of the linear portion of this curve.
-
Determine Kinetic Parameters: Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression to determine K_m and V_max.
Protocol 2: Analysis of N-Benzoyl-L-leucine Hydrolysis by HPLC
This protocol allows for the direct measurement of N-Benzoyl-L-leucine consumption or product formation (benzoic acid and L-leucine).
1. Reagents and Materials:
-
Protease of interest
-
N-Benzoyl-L-leucine
-
Assay Buffer (as in Protocol 1)
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing Assay Buffer and various concentrations of N-Benzoyl-L-leucine.
-
Equilibration: Incubate the tubes at the desired temperature for 5 minutes.
-
Reaction Initiation: Add the protease to each tube to start the reaction.
-
Time Points: At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of the reaction mixture and transfer it to a new tube containing the Quenching Solution to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate N-Benzoyl-L-leucine, benzoic acid, and L-leucine. Monitor the elution profile at an appropriate wavelength (e.g., 230 nm for the benzoyl group).
3. Data Analysis:
-
Quantification: Create a standard curve for N-Benzoyl-L-leucine and its hydrolysis products to quantify their concentrations at each time point.
-
Determine Initial Velocity: Plot the concentration of the product formed (or substrate consumed) versus time for each initial substrate concentration. The initial velocity is the slope of the initial linear portion of the curve.
-
Kinetic Parameter Calculation: As in Protocol 1, plot the initial velocities against substrate concentrations and fit to the Michaelis-Menten equation.
N-Benzoyl-L-leucine as a Potential Enzyme Inhibitor
While primarily discussed as a substrate, N-benzoylated amino acids have also been investigated as enzyme inhibitors. For example, N-benzoyl amino acids have been shown to inhibit the interaction between LFA-1 and ICAM-1, though this is a protein-protein interaction rather than an enzymatic reaction.[5] The potential for N-Benzoyl-L-leucine to act as a competitive or non-competitive inhibitor of certain proteases cannot be ruled out and would require specific inhibition assays to be performed, similar to the protocols outlined above but with the inclusion of a known substrate and varying concentrations of N-Benzoyl-L-leucine as the potential inhibitor.
Conclusion
N-Benzoyl-L-leucine presents an interesting case for the study of enzyme-substrate interactions. Based on the known specificities of proteases like chymotrypsin, papain, and cathepsins, it is reasonable to hypothesize that N-Benzoyl-L-leucine can serve as a substrate for enzymatic hydrolysis. The provided quantitative data for related compounds offer a valuable framework for predicting its kinetic behavior. The detailed experimental protocols outlined in this guide provide a clear path for researchers to empirically determine the kinetic parameters and fully elucidate the mechanism of action of N-Benzoyl-L-leucine in enzymatic reactions. This knowledge can contribute to the broader understanding of protease function and aid in the design of novel enzyme substrates and inhibitors for therapeutic and research applications.
References
Unveiling N-Benzoyl-L-leucine: A Journey into its Early Scientific History
For Immediate Release
This technical guide delves into the foundational studies and discovery of N-Benzoyl-L-leucine, a significant derivative of the amino acid L-leucine. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the early synthesis, characterization, and initial biological explorations of this compound.
N-Benzoyl-L-leucine emerged from the pioneering work on amino acid chemistry in the late 19th and early 20th centuries. Its synthesis is a classic example of the Schotten-Baumann reaction, a method developed in the 1880s for the acylation of amines. This reaction, utilizing benzoyl chloride and an aqueous base, provided a straightforward means to modify the amino group of amino acids like leucine, facilitating their characterization and study.
While the precise first synthesis of N-Benzoyl-L-leucine is not definitively documented in a single seminal paper, the groundwork was laid by the extensive research of chemists like Carl Schotten and Eugen Baumann. Their development of the reaction that bears their names was a pivotal moment in organic chemistry. Following this, the renowned chemist Emil Fischer and his contemporaries extensively applied such methods to the burgeoning field of peptide chemistry in the early 1900s. It is within this context of systematic amino acid modification and peptide synthesis that N-Benzoyl-L-leucine was first synthesized and characterized.
Early investigations into N-Benzoyl-L-leucine and similar N-acyl amino acids were primarily focused on their chemical properties and their utility in the resolution of racemic amino acid mixtures. The introduction of the benzoyl group allowed for easier crystallization and separation of diastereomeric salts, a crucial step in obtaining pure enantiomers of amino acids for further research.
Initial biological studies of N-Benzoyl-L-leucine were limited. However, the broader class of N-acyl amino acids garnered interest for their potential roles in metabolism and as substrates for enzymatic studies. These early explorations paved the way for later discoveries of the diverse biological activities of N-acyl amino acids.
Physicochemical Characteristics
The following table summarizes the key physicochemical properties of N-Benzoyl-L-leucine, compiled from contemporary sources, reflecting the modern understanding of the compound that builds upon its early characterization.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 1466-83-7 |
| Appearance | White to off-white solid |
| Melting Point | Approximately 102-103 °C |
| Solubility | Soluble in methanol (50 mg/mL) and DMSO (250 mg/mL with sonication).[1] |
| Optical Activity | [α]20/D ≈ -10.0° (c = 1% in methanol) |
Foundational Experimental Protocol: The Schotten-Baumann Reaction
The synthesis of N-Benzoyl-L-leucine in its early days would have followed the general principles of the Schotten-Baumann reaction. Below is a detailed, archetypal protocol for this synthesis.
Objective: To synthesize N-Benzoyl-L-leucine by the acylation of L-leucine with benzoyl chloride under alkaline conditions.
Materials:
-
L-Leucine
-
Benzoyl chloride
-
Sodium hydroxide (or other suitable base)
-
Diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid (for acidification)
-
Water
-
Ice
Procedure:
-
Dissolution of L-Leucine: L-leucine is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled in an ice bath to maintain a low temperature during the reaction.
-
Addition of Benzoyl Chloride: Benzoyl chloride is added portion-wise to the chilled, stirring solution of L-leucine. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Maintenance: The reaction mixture is stirred vigorously for a period, typically one to two hours, while keeping the temperature low. The alkaline conditions neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.
-
Extraction and Isolation: After the reaction is complete, the mixture is transferred to a separatory funnel. The aqueous layer is extracted with an organic solvent like diethyl ether to remove any unreacted benzoyl chloride and other organic impurities.
-
Acidification: The aqueous layer, containing the sodium salt of N-Benzoyl-L-leucine, is cooled again in an ice bath and then acidified with hydrochloric acid. This protonates the carboxylate, causing the N-Benzoyl-L-leucine to precipitate out of the solution as a white solid.
-
Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Drying: The purified crystals of N-Benzoyl-L-leucine are dried under vacuum to remove any residual solvent.
Visualizing the Synthesis
The logical workflow of the historical synthesis of N-Benzoyl-L-leucine can be visualized as follows:
Caption: Workflow of the historical synthesis of N-Benzoyl-L-leucine.
This guide provides a window into the early scientific endeavors that led to the availability and understanding of N-Benzoyl-L-leucine. While modern techniques have refined its synthesis and expanded our knowledge of its biological roles, the foundational work of early 20th-century chemists remains a cornerstone of its history.
References
The Pivotal Role of Benzoyl-L-leucine in Unraveling Racemization in Peptide Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of peptide chemistry, the quest for the seamless and stereochemically pure synthesis of peptides has been a central theme. The early 20th century witnessed foundational breakthroughs, yet the specter of racemization—the loss of stereochemical integrity at the α-carbon of amino acids during peptide bond formation—loomed large, threatening the biological activity of synthetic peptides. In this context, N-Benzoyl-L-leucine emerged not as a primary protecting group for routine synthesis, but as a critical tool for the systematic study and quantification of racemization. Its use in the seminal "Young test" provided a standardized method to evaluate the propensity of different coupling reagents and reaction conditions to cause this detrimental side reaction, thereby guiding the development of more robust and reliable peptide synthesis methodologies. This technical guide delves into the historical significance of Benzoyl-L-leucine, presenting the quantitative data derived from its use, detailing the experimental protocols that formed the bedrock of these investigations, and visualizing the key chemical pathways involved.
The Problem of Racemization in Early Peptide Synthesis
The challenge of racemization was a significant hurdle in the early days of peptide synthesis. The activation of the carboxyl group of an N-acyl amino acid, a necessary step for peptide bond formation, inadvertently increases the acidity of the α-proton. This facilitates its abstraction, leading to the formation of a planar, achiral intermediate known as an oxazolone (or azlactone). Subsequent nucleophilic attack by the amino group of the incoming amino acid on this intermediate can occur from either face, resulting in a mixture of L- and D-isomers of the newly formed peptide.
The use of N-acyl protecting groups, such as the benzoyl group, was found to be particularly susceptible to this phenomenon. While the introduction of the benzyloxycarbonyl (Cbz) group by Bergmann and Zervas in 1932 marked a significant advancement in preventing racemization during the coupling of single amino acids, the problem persisted in the coupling of peptide fragments. This underscored the need for a reliable method to quantify the extent of racemization to systematically improve coupling techniques.
This compound and the "Young Test"
It was in this scientific milieu that this compound rose to prominence. In the 1960s, G. T. Young and his colleagues developed a standardized test to measure the degree of racemization during peptide coupling. This test, which became widely known as the "Young test," involved the coupling of this compound with the ethyl ester of glycine. The resulting dipeptide, Benzoyl-L-leucyl-glycine ethyl ester, could be readily isolated, and its optical rotation measured. By comparing the observed optical rotation to that of the pure, optically active L-isomer, the percentage of racemization could be precisely calculated. The choice of this compound was deliberate; the benzoyl group, being an acyl-type protection, is known to be prone to oxazolone formation, making it a sensitive probe for racemization. Leucine's bulky isobutyl side chain also played a role in the physical properties of the resulting dipeptide, facilitating its isolation and characterization.
Quantitative Analysis of Racemization
The "Young test" was instrumental in providing quantitative data on the performance of various peptide coupling methods. The table below summarizes the findings from the seminal work of Williams and Young, showcasing the percentage of the racemic (DL) form of Benzoyl-leucyl-glycine ethyl ester produced by different coupling reagents and conditions.
| Coupling Method | Reagent(s) | Solvent | Temperature (°C) | Racemate (%) |
| Azide | This compound azide | Various | - | 0 |
| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylcarbodiimide | Chloroform | 20 | 92 |
| Dicyclohexylcarbodiimide (DCC) + 1 eq. HOBt | Dicyclohexylcarbodiimide, 1-Hydroxybenzotriazole | Dimethylformamide | 20 | < 1 |
| Mixed Carbonic Anhydride | Isobutyl chloroformate, Triethylamine | Chloroform | -15 | 53 |
| Tetraethyl pyrophosphite | Tetraethyl pyrophosphite | Chloroform | 20 | 44 |
Data compiled from Williams, M. W., & Young, G. T. (1963). Amino-acids and peptides. Part XVI. Further studies of racemisation during peptide synthesis. Journal of the Chemical Society, 881-889.
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound, based on historical accounts and established chemical procedures.
Synthesis of N-Benzoyl-L-leucine
Objective: To synthesize the N-protected amino acid required for the Young test.
Materials:
-
L-leucine
-
Benzoyl chloride
-
Sodium bicarbonate (or sodium hydroxide)
-
Diethyl ether (or ethyl acetate)
-
Hydrochloric acid (dilute)
-
Water
-
Ice
Procedure:
-
Dissolve L-leucine in an aqueous solution of sodium bicarbonate (or a dilute sodium hydroxide solution) in a flask. The amount of base should be sufficient to neutralize the amino acid's carboxylic acid and the hydrochloric acid that will be generated.
-
Cool the solution in an ice bath to 0-5 °C with constant stirring.
-
Slowly add benzoyl chloride dropwise to the cold, stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Continue stirring the reaction mixture at a low temperature for 1-2 hours after the addition of benzoyl chloride is complete.
-
After the reaction period, acidify the mixture with dilute hydrochloric acid to a pH of approximately 3-4. This will precipitate the N-Benzoyl-L-leucine.
-
Filter the crude product and wash it with cold water to remove any inorganic salts.
-
Recrystallize the crude N-Benzoyl-L-leucine from a suitable solvent system, such as ethanol/water, to obtain a pure, crystalline product.
-
Dry the purified product under vacuum.
The Young Test: Coupling of this compound and Glycine Ethyl Ester
Objective: To perform a model peptide coupling reaction to assess the degree of racemization.
Materials:
-
N-Benzoyl-L-leucine
-
Glycine ethyl ester hydrochloride
-
Triethylamine (or other non-nucleophilic base)
-
Chosen coupling reagent (e.g., DCC, mixed anhydride reagents)
-
Appropriate anhydrous solvent (e.g., chloroform, dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Dilute aqueous hydrochloric acid
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Preparation of Glycine Ethyl Ester Free Base: In a separate flask, dissolve glycine ethyl ester hydrochloride in a suitable solvent and neutralize it with an equimolar amount of a tertiary amine like triethylamine to generate the free amino ester.
-
Activation and Coupling:
-
Dissolve N-Benzoyl-L-leucine in an anhydrous solvent in the main reaction flask.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature, depending on the coupling method being tested).
-
Add the chosen coupling reagent and any necessary additives.
-
To this activated mixture, add the freshly prepared solution of glycine ethyl ester.
-
Allow the reaction to proceed for a specified time, monitoring its progress by a suitable method like thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, filter off any insoluble by-products (e.g., dicyclohexylurea if DCC is used).
-
Transfer the filtrate to a separatory funnel and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Benzoyl-leucyl-glycine ethyl ester.
-
-
Purification and Analysis:
-
Purify the crude dipeptide by recrystallization from a suitable solvent.
-
Accurately weigh a sample of the purified product and dissolve it in a known volume of a specified solvent (e.g., ethanol).
-
Measure the optical rotation of the solution using a polarimeter.
-
Calculate the specific rotation and compare it to the known specific rotation of the pure L-isomer to determine the percentage of racemization.
-
The Azide Method (Curtius Rearrangement) for Peptide Coupling
Objective: To perform a peptide coupling reaction known to be largely free from racemization, for comparison.
Materials:
-
N-Benzoyl-L-leucine methyl or ethyl ester
-
Hydrazine hydrate
-
Sodium nitrite
-
Hydrochloric acid
-
Glycine ethyl ester
-
Anhydrous, cold solvent (e.g., diethyl ether)
Procedure:
-
Formation of the Hydrazide: React N-Benzoyl-L-leucine methyl or ethyl ester with hydrazine hydrate in a suitable solvent (e.g., ethanol) to form N-Benzoyl-L-leucine hydrazide.
-
Formation of the Azide: Dissolve the hydrazide in a cold, acidic aqueous solution (e.g., dilute HCl). To this solution, at a temperature of -5 to 0 °C, add a cold, aqueous solution of sodium nitrite dropwise with vigorous stirring. This converts the hydrazide to the acyl azide.
-
Extraction of the Azide: Immediately extract the acyl azide into a cold, anhydrous organic solvent like diethyl ether.
-
Coupling: Add a solution of glycine ethyl ester in the same organic solvent to the azide solution. The coupling reaction proceeds, often with the evolution of nitrogen gas.
-
Work-up and Analysis: After the reaction is complete, the work-up and analysis of the resulting dipeptide are similar to the procedure described for the Young test.
Visualizing the Chemistry
Racemization Mechanism via Oxazolone Formation
The following diagram illustrates the key steps in the racemization of an N-acyl amino acid during peptide coupling.
An In-depth Technical Guide to Benzoyl-L-leucine: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Benzoyl-L-leucine, a derivative of the essential amino acid L-leucine. This document includes detailed structural information, a summary of its chemical properties in a structured format, and outlines relevant experimental protocols for its synthesis and analysis.
Core Structure and Identification
This compound, systematically named (2S)-2-benzamido-4-methylpentanoic acid, is an N-acyl amino acid. The structure consists of an L-leucine molecule where a benzoyl group is attached to the alpha-amino group.
| Identifier | Value |
| IUPAC Name | (2S)-2-benzamido-4-methylpentanoic acid[1] |
| CAS Number | 1466-83-7[1][2][3][4] |
| Molecular Formula | C₁₃H₁₇NO₃[2][4] |
| SMILES String | CC(C)C--INVALID-LINK--C(O)=O |
| InChI Key | POLGZPYHEPOBFG-NSHDSACASA-N |
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various research and development settings.
| Property | Value | Source |
| Molecular Weight | 235.28 g/mol | [1][2] |
| Appearance | White to off-white solid powder | [2] |
| Melting Point | 102-103 °C | [4] |
| Boiling Point (Predicted) | 458.8 ± 28.0 °C | [4] |
| Density (Predicted) | 1.132 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in methanol (50 mg/mL) | |
| XLogP3 (Computed) | 2.5 | [1] |
| Optical Activity [α]20/D | -10.0 ± 1°, c = 1% in methanol |
Experimental Protocols
Synthesis of this compound
A general and environmentally friendly method for the N-benzoylation of amino acids, including L-leucine, can be performed using polyethylene glycol (PEG-400) as a recyclable catalyst and solvent.[5]
Materials:
-
L-leucine
-
Benzoyl chloride
-
Saturated sodium bicarbonate solution
-
PEG-400
-
Crushed ice
-
Dilute ethanol
Procedure:
-
Dissolve L-leucine (0.01 mol) in a minimal amount of saturated sodium bicarbonate solution (approximately 5 mL) in a conical flask.
-
Add 50 mL of PEG-400 to the flask.
-
Slowly add benzoyl chloride to the reaction mixture with continuous stirring.
-
Stir the reaction mixture for fifteen minutes.
-
Allow the mixture to stand overnight.
-
Pour the reaction mixture onto crushed ice. If a precipitate does not form, add a very small quantity of acetic acid.
-
Filter the resulting precipitate and wash it with water.
-
Recrystallize the crude product from dilute ethanol to obtain pure this compound.
-
The PEG-400 can be recovered and recycled for future syntheses.[5]
An alternative method involves the use of benzoic anhydride in acetic acid.[6]
Materials:
-
L-leucine
-
Benzoic anhydride
-
Glacial acetic acid
Procedure:
-
Combine L-leucine (1 mmol) and benzoic anhydride (1 mmol) in 25 mL of glacial acetic acid.
-
Reflux the solution for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.[6]
Analytical Methods
The analysis of this compound can be approached using techniques commonly employed for amino acid derivatives. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of such compounds in biological matrices.[7]
General LC-MS/MS Workflow:
Caption: General workflow for the analysis of this compound using LC-MS/MS.
Sample Preparation for Plasma:
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[8]
-
Vortex the mixture for 30 seconds and refrigerate at 4°C for 30 minutes.[8]
-
Centrifuge the sample at 12,000 rpm for 5 minutes.[8]
-
Collect 50 µL of the supernatant and mix it with 450 µL of an appropriate internal standard solution.[8]
-
Inject a suitable volume (e.g., 4 µL) of the final solution into the LC-MS/MS system.[8]
Potential Biological Role and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, its structural relationship to L-leucine suggests potential interactions with metabolic and signaling pathways involving this essential amino acid. L-leucine is a key activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
The catabolism of L-leucine is a multi-step process that begins with its transamination to α-ketoisocaproate (KIC).[9] This is followed by oxidative decarboxylation. It is conceivable that as a derivative, this compound may influence these pathways, potentially by competing with L-leucine for enzymatic binding sites or transporters. However, further research is required to elucidate the specific biological activities and mechanisms of action of this compound.
Leucine Metabolism and mTORC1 Activation Pathway:
Caption: Overview of L-leucine catabolism and its role in activating the mTORC1 signaling pathway.
This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development involving this compound.
References
- 1. This compound | C13H17NO3 | CID 853887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1466-83-7 [chemicalbook.com]
- 4. This compound | 1466-83-7 [amp.chemicalbook.com]
- 5. ijirset.com [ijirset.com]
- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
The Stereochemical Landscape of Benzoyl-L-leucine: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Spectroscopic Properties, and Stereospecific Biological Activity of a Key Leucine Derivative
This technical guide provides a comprehensive overview of the stereochemistry of Benzoyl-L-leucine, a derivative of the essential amino acid L-leucine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and the pivotal role of stereochemistry in its biological activity. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key methodologies.
Core Physicochemical and Stereochemical Properties
This compound, systematically named (2S)-2-benzamido-4-methylpentanoic acid, is a chiral molecule whose stereochemical configuration is crucial to its biological function. The L-configuration, inherited from the parent amino acid, dictates its interaction with biological targets.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Melting Point | 102-103 °C | [2] |
| Optical Activity [α]²⁰/D | -10.0±1° (c = 1% in methanol) | [3] |
| IUPAC Name | (2S)-2-benzamido-4-methylpentanoic acid | [1] |
| SMILES | CC(C)C--INVALID-LINK--NC(=O)C1=CC=CC=C1 | [1] |
Synthesis of this compound and its Enantiomer
The synthesis of this compound and its D-enantiomer is critical for studying their comparative biological effects. A common and effective method involves the acylation of the corresponding amino acid with benzoyl chloride in a basic aqueous medium, a variation of the Schotten-Baumann reaction.
Experimental Protocol: Synthesis of N-Benzoyl-L-leucine
Materials:
-
L-leucine
-
Benzoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Deionized water
-
PEG-400 (optional, as a green catalyst)[4]
Procedure: [4]
-
Dissolve L-leucine (0.01 mol) in a minimal amount of saturated sodium bicarbonate solution (5 mL) in a conical flask.
-
To this solution, add 50 mL of PEG-400.
-
Slowly add benzoyl chloride (0.011 mol) portion-wise to the reaction mixture while stirring vigorously.
-
Continue stirring for fifteen minutes.
-
Allow the reaction mixture to stand overnight.
-
The following day, pour the mixture onto crushed ice.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the N-Benzoyl-L-leucine.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-Benzoyl-L-leucine.
-
Dry the purified product under vacuum.
A similar procedure can be followed for the synthesis of N-Benzoyl-D-leucine, starting with D-leucine.
Synthesis Workflow
Caption: General workflow for the synthesis of N-Benzoyl-L-leucine.
Spectroscopic Characterization
While specific, publicly available raw spectra for N-Benzoyl-L-leucine are limited, the expected spectral data can be inferred from its structure and data from similar compounds.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR (DMSO-d₆) | Signals expected at δ 8.45 (d, NH), 7.94 (d, Ar-H), 7.19 (m, Ar-H), 4.30 (m, α-CH), 2.22 (m, γ-CH), 1.52 (m, β-CH₂), and 0.90 (d, δ-CH₃).[4] |
| ¹³C NMR | Expected peaks around δ 174 (C=O, acid), 167 (C=O, amide), 134-127 (aromatic C), 52 (α-C), 40 (β-C), 25 (γ-C), and 22, 21 (δ-C). |
| IR (KBr, cm⁻¹) | Characteristic peaks are expected around 3300 (N-H stretch), 3100-2500 (O-H stretch, broad), 2950, 2850 (C-H stretch), 1700 (C=O stretch, acid), and 1650 (C=O stretch, amide).[4] |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 236.13 and [M-H]⁻ at m/z 234.12. |
Stereochemistry and Biological Activity: Antifungal Properties
The stereochemistry of N-benzoyl amino acid derivatives has been shown to be a critical determinant of their biological activity, particularly their antifungal properties. While data for N-Benzoyl-L-leucine is not extensively detailed, studies on related compounds provide strong evidence for this stereospecificity.
Research on N-benzoyl amino esters has demonstrated that these compounds exhibit significant antifungal activity against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum.[5] A key finding from these studies is the differential activity between enantiomers. For instance, the methyl ester of N-Benzoyl-D-valine showed higher growth inhibition against both fungal species compared to its L-enantiomer.[6]
This suggests that the spatial arrangement of the amino acid side chain, dictated by the stereocenter, is crucial for the interaction with the biological target, which is proposed to be chitin synthase.[7]
Proposed Mechanism of Action: Chitin Synthase Inhibition
Chitin is an essential structural component of the fungal cell wall, and its synthesis is a prime target for antifungal drugs. The enzyme responsible for chitin polymerization is chitin synthase. It is hypothesized that N-benzoyl amino acid derivatives act as inhibitors of this enzyme. The stereochemical configuration of the inhibitor would directly influence its binding affinity to the active site of chitin synthase, thereby affecting its inhibitory potency.
Caption: Proposed mechanism of antifungal action via chitin synthase inhibition.
Conclusion
The stereochemistry of this compound is a fundamental aspect that governs its physical properties and, more importantly, its biological interactions. The L-configuration is key to its role in various applications, from peptide synthesis to its potential as a bioactive molecule. The demonstrated stereospecificity of related N-benzoyl amino acid derivatives in antifungal activity highlights the importance of synthesizing and evaluating enantiomerically pure compounds in drug discovery and development. Further research, including the acquisition of detailed spectroscopic and crystallographic data for both enantiomers, will be invaluable in fully elucidating the structure-activity relationships and unlocking the full therapeutic potential of this class of compounds.
References
- 1. This compound | C13H17NO3 | CID 853887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirset.com [ijirset.com]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 7. mdpi.com [mdpi.com]
Benzoyl-L-leucine as a derivative of the essential amino acid L-leucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzoyl-L-leucine, a derivative of the essential amino acid L-leucine. This document details its chemical properties, synthesis, and potential biological activities, with a focus on its role in antifungal applications and as a potential modulator of cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking in-depth technical information on this compound. It includes detailed experimental protocols and visual representations of key concepts to facilitate a thorough understanding of this compound's scientific context.
Introduction
This compound is a synthetic derivative of L-leucine, an essential branched-chain amino acid crucial for protein synthesis and various metabolic functions.[1] The addition of a benzoyl group to the L-leucine structure modifies its chemical properties, potentially influencing its biological activity and therapeutic applications.[2] This modification can enhance the molecule's stability and bioavailability, making it a person of interest for pharmaceutical and biochemical research.[2] Benzoyl-DL-leucine, a racemic mixture, is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders, and is also employed in peptide synthesis and cosmetics.[2] This guide will focus on the L-isomer, exploring its known activities and the methodologies used to characterize them.
Chemical and Physical Properties
This compound, also known as N-Benzoyl-L-leucine, possesses well-defined chemical and physical characteristics. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₃ | [3] |
| Molecular Weight | 235.28 g/mol | [3] |
| IUPAC Name | (2S)-2-benzamido-4-methylpentanoic acid | [3] |
| CAS Number | 1466-83-7 | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in methanol (50 mg/mL) | |
| Optical Activity | [α]20/D −10.0±1°, c = 1% in methanol |
Synthesis of this compound
The synthesis of N-benzoyl amino acids can be achieved through the N-acylation of the corresponding amino acid with benzoic anhydride.[4]
Experimental Protocol: Synthesis of N-Benzoyl-L-leucine
This protocol is adapted from a general method for the synthesis of N-benzoyl amino acids.[4]
Materials:
-
L-leucine
-
Benzoic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Hydrochloric acid
-
Ethyl acetate
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of L-leucine (1 mmol) and benzoic anhydride (1 mmol) in glacial acetic acid (25 mL) is prepared.
-
The reaction mixture is refluxed for 2 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with 5% HCl, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude N-Benzoyl-L-leucine is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of N-Benzoyl-L-leucine.
Biological Activity
Antifungal Activity
A study on a series of N-benzoyl amino esters and acids reported their evaluation as antifungal agents against Aspergillus fumigatus and Fusarium temperatum. While the methyl ester derivatives of other amino acids like valine and tryptophan showed significant antifungal activity, the N-benzoyl amino acids themselves, including presumably the L-leucine derivative, were reported to have moderate or no activity at the tested concentration.[5]
Table of Antifungal Activity for a Series of N-Benzoyl Amino Acid Derivatives:
| Compound (Amino Acid Moiety) | % Mycelial Growth Inhibition vs. A. fumigatus | % Mycelial Growth Inhibition vs. F. temperatum |
| N-Benzoyl-L-valine methyl ester | 45.3 | 55.1 |
| N-Benzoyl-D-valine methyl ester | 68.5 | 70.3 |
| N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester | 78.2 | 75.8 |
| N-Benzoyl-L-tryptophan methyl ester | 35.1 | 40.2 |
| N-(2-hydroxybenzoyl)-L-tryptophan methyl ester | 55.4 | 68.7 |
| N-Benzoyl-L-isoleucine | Moderate to no activity | Moderate to no activity |
| N-Benzoyl-L-leucine | Moderate to no activity | Moderate to no activity |
Data is based on a study by Chiguils-Perez et al. (2022), which stated that esters and/or acids derived from alanine, leucine, isoleucine, and phenylalanine exhibited moderate or no activity (<50%).[5]
Experimental Protocol: Antifungal Susceptibility Assay
This protocol is based on the methodology used to evaluate the antifungal activity of N-benzoyl amino acid derivatives.[5]
Materials:
-
Aspergillus fumigatus and Fusarium temperatum strains
-
Potato Dextrose Agar (PDA)
-
Synthesized N-benzoyl amino acid derivatives
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Fungal Culture: The fungal strains are maintained on PDA slants and subcultured before the assay.
-
Inoculum Preparation: A suspension of fungal spores is prepared by washing the surface of a mature fungal culture with sterile saline solution containing 0.1% Tween 80. The spore concentration is adjusted to 1 x 10⁶ spores/mL using a hemocytometer.
-
Compound Preparation: Stock solutions of the N-benzoyl amino acid derivatives are prepared in DMSO. Serial dilutions are made in the appropriate culture medium.
-
Assay Setup: In a 96-well microplate, 100 µL of the fungal spore suspension is added to each well containing 100 µL of the serially diluted compounds.
-
Incubation: The plates are incubated at 28 °C for 48-72 hours.
-
Growth Inhibition Assessment: Fungal growth is determined by measuring the optical density at 600 nm using a microplate reader. The percentage of mycelial growth inhibition is calculated relative to a control well containing no compound.
Diagram of Antifungal Assay Workflow:
Caption: General workflow for the antifungal susceptibility assay.
Potential Mechanism of Action: Modulation of mTOR Signaling Pathway
While direct studies on the effect of this compound on cellular signaling are limited, the well-established role of its parent compound, L-leucine, in activating the mammalian target of rapamycin (mTOR) signaling pathway provides a strong hypothetical framework for its mechanism of action.[1][6] The mTOR pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.
L-leucine is known to stimulate the mTORC1 complex, leading to the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately enhances protein synthesis. It is plausible that this compound, either directly or after metabolic conversion back to L-leucine, could influence this critical pathway.
Diagram of the L-leucine Mediated mTOR Signaling Pathway:
Caption: Simplified L-leucine mediated mTOR signaling pathway.
Future Directions and Conclusion
This compound is a readily synthesizable derivative of an essential amino acid with potential applications in pharmaceutical and biochemical research. While its antifungal activity appears to be limited compared to its esterified counterparts, its role as a chemical intermediate and a potential modulator of key cellular signaling pathways warrants further investigation.
Future research should focus on:
-
Quantitative analysis of biological activities: Determining specific IC50 or Ki values of this compound against a panel of enzymes, such as cathepsins and other proteases, would provide a clearer picture of its inhibitory potential.
-
Direct investigation of signaling pathway modulation: Studies designed to directly measure the effect of this compound on the mTOR pathway and other relevant signaling cascades are necessary to move beyond the current hypotheses based on L-leucine.
-
Structure-activity relationship studies: A systematic evaluation of different acyl and amino acid moieties would help in designing more potent and selective biologically active molecules based on the this compound scaffold.
References
- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seas.upenn.edu [seas.upenn.edu]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
Theoretical Models of Benzoyl-L-leucine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical models underlying the bioactivity of Benzoyl-L-leucine. Drawing from available research, this document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a comprehensive understanding of this compound's potential mechanisms of action. The primary focus is on its demonstrated antifungal properties, with a speculative discussion on its potential role as a modulator of the mTOR signaling pathway, owing to its structural relationship with L-leucine.
Antifungal Bioactivity of N-Benzoyl Amino Esters
Recent studies have highlighted the potential of N-benzoyl amino esters, including derivatives of leucine, as antifungal agents. The introduction of a benzoyl group to the amino acid structure appears to be a key determinant of this bioactivity.
Quantitative Data: Mycelial Growth Inhibition
A study evaluating a series of N-benzoyl amino esters demonstrated significant inhibitory effects against the filamentous fungi Aspergillus fumigatus and Fusarium temperatum. The data for selected compounds are summarized below.[1]
| Compound ID | Amino Acid | Benzoyl Substituent | % Inhibition vs. A. fumigatus (at 100 µg/mL) | % Inhibition vs. F. temperatum (at 100 µg/mL) |
| 1 | L-Valine | Unsubstituted | 45.3 | 55.1 |
| 2 | L-Valine | 3-Methoxy | 52.1 | 60.2 |
| 5 | D-Valine | Unsubstituted | 68.5 | 70.3 |
| 6 | L-Valine | 4-Methyl | 60.2 | 65.4 |
| 7 | L-Valine | 2,4,6-Trimethyl | 78.2 | 75.8 |
| 9 | L-Tryptophan | Unsubstituted | 35.1 | 40.2 |
| 10 | L-Tryptophan | 2-Hydroxy | 55.4 | 68.7 |
| 13 | L-Tryptophan | 4-Methyl | 65.7 | 78.5 |
| 19 | L-Isoleucine | Unsubstituted | 40.1 | 50.3 |
Note: While this compound was part of the broader class of compounds synthesized, specific percentage inhibition data for it was not detailed in the referenced study. The table provides context on the activity of structurally similar N-benzoyl amino esters.[1][2]
Theoretical Mechanism of Action: Fungal Chitin Synthase Inhibition
The proposed mechanism for the antifungal activity of N-benzoyl amino acids is the inhibition of fungal chitin synthase.[1] Chitin is a crucial component of the fungal cell wall, providing structural integrity. Its biosynthesis is a multi-step enzymatic pathway, with chitin synthase being a key enzyme. By inhibiting this enzyme, N-benzoyl amino esters may disrupt cell wall formation, leading to osmotic instability and fungal cell death. Molecular docking studies have suggested that these compounds can bind to fungal chitinase, a related enzyme involved in cell wall remodeling.[2][3]
Proposed mechanism of antifungal action for this compound.
Experimental Protocols
Synthesis of N-Benzoyl Amino Esters
A general two-step procedure is employed for the synthesis of N-benzoyl amino esters.[1][2]
Step 1: Esterification of the Amino Acid
-
Dissolve the desired amino acid (1 mmol) in methanol (5 mL).
-
Add trimethylsilyl chloride (TMSCl) (2 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride, which is used in the next step without further purification.[1]
Step 2: N-Benzoylation of the Amino Acid Ester
-
Dissolve the amino acid methyl ester hydrochloride (1 mmol), the desired benzoic acid derivative (1 mmol), 4-(dimethylamino)pyridine (DMAP) (0.1 mmol), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) (1.5 mmol) in dichloromethane (CH2Cl2) (10 mL).[1]
-
Add triethylamine (2 mmol) to the mixture and stir overnight at room temperature.[1]
-
Add a saturated aqueous solution of ammonium chloride (NH4Cl) (10 mL).
-
Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x 20 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).[1]
General workflow for the synthesis of N-benzoyl amino esters.
Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][4]
1. Preparation of Fungal Inoculum:
-
Grow fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar) until sporulation.[1]
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.[1]
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.[1]
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the N-benzoyl amino ester in DMSO (e.g., 10 mg/mL).[1]
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium within a 96-well microtiter plate to achieve the desired final concentration range.[1]
3. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (medium only).[1]
-
Incubate the plates at 35°C for 48-72 hours for filamentous fungi.[1]
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.[1]
Potential Role in mTOR Signaling (Speculative)
As a derivative of L-leucine, it is plausible that this compound could interact with cellular pathways regulated by leucine. L-leucine is a well-established activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[5][6] The anabolic effects of leucine are mediated through a complex signaling cascade that converges on mTOR.[6]
It is important to note that the direct effect of this compound on the mTOR pathway has not been experimentally verified. It is hypothesized that if this compound is transported into the cell, it may be hydrolyzed to release L-leucine, which would then activate the mTORC1 pathway. The efficiency of such transport and hydrolysis would be critical determinants of its activity in this context.
Hypothesized activation of mTORC1 signaling by this compound.
Conclusion
The current body of evidence strongly suggests that this compound and related N-benzoyl amino esters possess antifungal properties, likely mediated through the inhibition of fungal chitin synthesis. This provides a solid theoretical framework for their continued investigation as potential antifungal therapeutics. The connection to mTOR signaling remains speculative but warrants further investigation to fully elucidate the bioactivity profile of this class of compounds. The experimental protocols provided herein offer a basis for such future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Metabolic Pathways of Benzoyl-L-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl-L-leucine, a synthetic N-acylated amino acid, holds potential in various biochemical and pharmaceutical applications. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. This technical guide provides a detailed overview of the initial investigations into the metabolic pathways of this compound. Based on current literature, the primary metabolic route is hypothesized to involve the enzymatic hydrolysis of the amide bond, yielding benzoic acid and L-leucine. These metabolites subsequently enter their respective well-established catabolic pathways. This document outlines the proposed metabolic cascade, presents hypothetical quantitative data for key enzymatic reactions, details relevant experimental protocols, and provides visualizations of the metabolic pathways and experimental workflows.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is proposed to be a two-stage process initiated by the hydrolysis of the N-benzoyl bond, followed by the independent catabolism of the resulting benzoic acid and L-leucine.
Stage 1: Hydrolysis of this compound
The initial and rate-limiting step is the enzymatic cleavage of the amide linkage in this compound. This reaction is catalyzed by amidohydrolases, such as hippurate hydrolase (N-benzoylamino-acid amidohydrolase), which exhibit specificity for N-acylated amino acids.[1][2][3] This hydrolysis yields two primary metabolites: benzoic acid and L-leucine.
Stage 2: Metabolism of Benzoic Acid and L-leucine
-
Benzoic Acid Metabolism: The benzoic acid produced from the initial hydrolysis is primarily metabolized in the liver. The main detoxification pathway involves conjugation with glycine, catalyzed by glycine N-acyltransferase, to form hippuric acid, which is then excreted in the urine.[4][5] A secondary pathway involves the activation of benzoic acid to its coenzyme A thioester, benzoyl-CoA, by butyrate-CoA ligase.[4] Benzoyl-CoA can then enter various metabolic pathways, including anaerobic degradation pathways in certain bacteria.[6][7][8]
-
L-leucine Metabolism: L-leucine, an essential branched-chain amino acid, undergoes catabolism primarily in muscle tissue.[9] The pathway begins with a reversible transamination reaction catalyzed by branched-chain amino acid transferase (BCAT), producing α-ketoisocaproate (KIC).[9][10][11] KIC then undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[10][11][12] Subsequent enzymatic reactions further break down isovaleryl-CoA into the ketogenic end products, acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production.[9][10][13]
Quantitative Data (Hypothetical)
Direct quantitative data for the metabolism of this compound is not currently available in the literature. The following tables present hypothetical kinetic parameters for the key enzymes involved, based on data from analogous reactions and substrates. These values serve as a baseline for future experimental investigations.
Table 1: Hypothetical Kinetic Parameters for this compound Hydrolysis
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Source of Analogy |
| Amidohydrolase | This compound | 1.5 | 25.0 | --INVALID-LINK-- |
Table 2: Hypothetical Kinetic Parameters for Benzoic Acid Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source of Analogy |
| Glycine N-acyltransferase | Benzoic Acid | 12 | 101 | --INVALID-LINK-- |
| Butyrate-CoA ligase | Benzoic Acid | 200 | 50 | --INVALID-LINK-- |
Table 3: Hypothetical Kinetic Parameters for L-leucine Catabolism
| Enzyme | Substrate | Km (mM) | Vmax (µmol/h/g tissue) | Source of Analogy |
| Branched-chain amino acid transferase (BCAT) | L-leucine | 0.5 | 150 | --INVALID-LINK-- |
| Branched-chain α-keto acid dehydrogenase (BCKDH) | α-ketoisocaproate | 0.02 | 50 | --INVALID-LINK-- |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the metabolic pathways of this compound. These protocols are adapted from established methods for similar substrates and enzymes.
Amidohydrolase Activity Assay
Objective: To determine the rate of enzymatic hydrolysis of this compound.
Principle: The hydrolysis of this compound is monitored by quantifying the production of one of its products, L-leucine or benzoic acid, over time. A colorimetric assay for L-leucine is described here.
Materials:
-
This compound
-
Enzyme source (e.g., purified amidohydrolase, liver microsomes)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
L-Amino Acid Oxidase
-
Horseradish Peroxidase (HRP)
-
Colorimetric probe (e.g., Amplex Red)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, L-Amino Acid Oxidase, HRP, and the colorimetric probe.
-
Sample Preparation: Prepare the enzyme solution in Tris-HCl buffer.
-
Initiation of Reaction: Add the enzyme solution to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Substrate Addition: Initiate the reaction by adding this compound to the mixture.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) at regular time intervals for 15-30 minutes.
-
Data Analysis: Calculate the rate of L-leucine production from a standard curve of known L-leucine concentrations.
Quantitative Analysis of Benzoic Acid
Objective: To quantify the formation of benzoic acid from this compound metabolism.
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify benzoic acid in a reaction mixture.
Materials:
-
Reaction mixture from the amidohydrolase assay
-
Benzoic acid standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Stop the enzymatic reaction by adding an acid (e.g., perchloric acid) and centrifuge to remove precipitated protein.
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Use a mobile phase of acetonitrile and water with a small amount of phosphoric acid (e.g., 40:60:0.1 v/v/v).
-
Set the UV detector to 230 nm.
-
-
Quantification: Determine the concentration of benzoic acid by comparing the peak area to a standard curve prepared with known concentrations of benzoic acid.
L-leucine Transaminase Activity Assay
Objective: To measure the activity of branched-chain amino acid transferase (BCAT) using L-leucine as a substrate.
Principle: The transamination of L-leucine to α-ketoisocaproate is coupled to a reaction that can be monitored spectrophotometrically. In this protocol, the co-substrate α-ketoglutarate is consumed, and the product glutamate is formed.
Materials:
-
L-leucine
-
α-ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
Enzyme source (e.g., muscle tissue homogenate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Glutamate dehydrogenase
-
NAD+
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, L-leucine, α-ketoglutarate, and PLP.
-
Enzyme Preparation: Prepare the enzyme solution in potassium phosphate buffer.
-
Reaction Initiation: Add the enzyme solution to the reaction mixture and incubate at 37°C.
-
Coupled Reaction: At various time points, take an aliquot of the reaction mixture and add it to a cuvette containing glutamate dehydrogenase and NAD+.
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH as glutamate is oxidized.
-
Data Analysis: Calculate the rate of glutamate formation, which is stoichiometric to the rate of L-leucine transamination.
Visualizations
Metabolic Pathways
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hippurate hydrolase - Wikipedia [en.wikipedia.org]
- 3. Enzymatic activity of Campylobacter jejuni hippurate hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. Benzoic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. academic.oup.com [academic.oup.com]
- 7. Benzoyl-CoA - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 9. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 10. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protease Activity Assays Using Benzoyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of protease activity using N-Benzoyl-L-leucine as a substrate. This method is adaptable for various proteases that exhibit specificity for cleaving the amide bond between the benzoyl group and the amino acid.
Introduction
Proteases are a critical class of enzymes involved in numerous physiological and pathological processes, making them key targets for drug development. The accurate measurement of protease activity is fundamental to understanding their function and for screening potential inhibitors. N-Benzoyl-L-leucine is a synthetic substrate that can be utilized in a straightforward spectrophotometric assay to determine the activity of certain proteases. Upon enzymatic cleavage, benzoic acid and L-leucine are released. The increase in absorbance due to the release of benzoic acid can be monitored to quantify enzyme activity.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of N-Benzoyl-L-leucine by a protease. The protease cleaves the amide bond, releasing benzoic acid and L-leucine. The rate of the reaction is determined by measuring the increase in absorbance at 228 nm, which corresponds to the release of benzoic acid. The initial rate of the reaction is proportional to the concentration of the active enzyme under saturating substrate conditions.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a protease activity assay using N-Benzoyl-L-leucine. Please note that these values are starting points and may require optimization for specific enzymes and experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| Substrate | N-Benzoyl-L-leucine | --- |
| Enzyme | Proteases with specificity for N-benzoyl amino acids | e.g., certain serine or cysteine proteases. |
| Substrate Concentration | 0.1 - 2.0 mM | Should be optimized to be at or above the Km. |
| Enzyme Concentration | Variable | Dependent on enzyme purity and specific activity. |
| Buffer | 50 mM Tris-HCl or Sodium Phosphate | pH should be optimized for the specific protease. |
| pH | 7.0 - 8.5 | Optimal pH is enzyme-dependent. |
| Temperature | 25 - 37 °C | Optimal temperature is enzyme-dependent. |
| Wavelength for Detection | 228 nm | Corresponds to the absorbance of benzoic acid. |
| Reaction Time | 5 - 30 minutes | Should be within the linear range of the reaction. |
| Stop Reagent | 10% Trichloroacetic Acid (TCA) (optional) | For endpoint assays. |
Experimental Protocol
This protocol provides a detailed methodology for a continuous spectrophotometric assay. An alternative endpoint assay protocol is also described.
Materials and Reagents:
-
N-Benzoyl-L-leucine (Substrate)
-
Protease of interest
-
50 mM Tris-HCl or Sodium Phosphate buffer (pH 7.0-8.5)
-
Dimethyl sulfoxide (DMSO) or ethanol for dissolving the substrate
-
UV-transparent cuvettes or microplates
-
Spectrophotometer or microplate reader capable of reading UV absorbance
-
10% Trichloroacetic Acid (TCA) (for endpoint assay)
Procedure:
1. Reagent Preparation:
- Substrate Stock Solution (e.g., 100 mM): Dissolve an appropriate amount of N-Benzoyl-L-leucine in a minimal amount of DMSO or ethanol. Then, bring to the final volume with the assay buffer. Note: The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
- Assay Buffer: Prepare 50 mM Tris-HCl or Sodium Phosphate buffer at the desired pH. Ensure the pH is optimized for the specific protease being assayed.
- Enzyme Solution: Prepare a stock solution of the protease in the assay buffer. The concentration should be determined empirically to ensure the reaction rate is linear over the desired time course. Store on ice.
2. Continuous Spectrophotometric Assay: a. Set the spectrophotometer to 228 nm and equilibrate to the desired assay temperature (e.g., 25 °C or 37 °C). b. Prepare the reaction mixture in a UV-transparent cuvette by adding:
- Assay Buffer (to a final volume of 1 mL)
- Substrate Stock Solution (to the desired final concentration, e.g., 1 mM) c. Mix gently by inverting the cuvette and incubate for 5 minutes to allow the temperature to equilibrate. d. Initiate the reaction by adding the Enzyme Solution to the cuvette. e. Immediately start monitoring the change in absorbance at 228 nm over time (e.g., every 30 seconds for 5-10 minutes). f. Blank: Prepare a blank reaction containing all components except the enzyme to account for any non-enzymatic hydrolysis of the substrate. g. Calculation: Determine the initial reaction rate (ΔAbs/min) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of benzoic acid at 228 nm.
3. Endpoint Assay (Alternative Method): a. Prepare reaction tubes containing the assay buffer and substrate at the desired concentrations. b. Pre-incubate the tubes at the optimal temperature. c. Initiate the reaction by adding the enzyme solution to each tube. d. Incubate for a fixed period (e.g., 30 minutes), ensuring the reaction is still in the linear range. e. Stop the reaction by adding an equal volume of 10% TCA. This will precipitate the undigested substrate and the enzyme. f. Centrifuge the tubes to pellet the precipitate. g. Transfer the supernatant to a new tube or cuvette and measure the absorbance at 228 nm. h. Blank: Prepare a blank for each time point by adding the stop reagent before the enzyme. i. Calculation: The absorbance of the supernatant is proportional to the amount of benzoic acid released. A standard curve of benzoic acid can be used to quantify the product.
Visualizations
Caption: Workflow for the continuous spectrophotometric protease activity assay.
Caption: Enzymatic cleavage of N-Benzoyl-L-leucine by a protease.
Application Notes and Protocols for Enzyme Kinetics Studies Using N-Benzoyl-L-leucine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Benzoyl-L-leucine is a derivative of the amino acid L-leucine, where the amino group is protected by a benzoyl group. This modification makes it a potential substrate for various proteases, particularly those that recognize and cleave peptide bonds at the C-terminal side of leucine residues. The study of the kinetics of enzymatic reactions involving N-Benzoyl-L-leucine can provide valuable insights into enzyme specificity, catalytic mechanisms, and the identification of potential enzyme inhibitors.
These application notes provide detailed protocols for utilizing N-Benzoyl-L-leucine in enzyme kinetics studies, with a focus on two well-characterized proteases: α-chymotrypsin and papain. While specific kinetic data for N-Benzoyl-L-leucine is not extensively available, this document presents adapted protocols from established assays for structurally similar substrates. The provided methodologies and data for related compounds will serve as a robust starting point for researchers to design and execute their own kinetic experiments.
Data Presentation: Kinetic Parameters of Proteases with N-Benzoyl-Amino Acid Substrates
The following tables summarize key kinetic parameters for α-chymotrypsin and papain with commonly used N-benzoyl-amino acid substrates. This data is provided as a reference to estimate the potential kinetic parameters for N-Benzoyl-L-leucine.
Table 1: Kinetic Parameters for α-Chymotrypsin with N-Benzoyl-Amino Acid Substrates
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Enzyme Source | Notes |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | 0.02 - 2.6 | 37 - 43 | Bovine Pancreas | K_m_ and k_cat_ values can vary depending on assay conditions such as pH and temperature.[1] |
| N-Succinyl-(Ala)₂-Pro-Phe-p-nitroanilide | 0.089 | 10.0 (µM⁻¹min⁻¹) | Anchovy Viscera | This is a peptide substrate, but provides context for chymotrypsin activity.[2][3] |
| N-Benzoyl-L-tyrosine p-nitroanilide (BTpNA) | Not specified | Not specified | Not specified | Hydrolysis can be monitored by the release of p-nitroaniline.[4] |
Table 2: Kinetic Parameters for Papain with N-Benzoyl-Amino Acid Substrates
| Substrate | K_m_ (mM) | V_max_ (µmol/min) | Enzyme Source | Notes |
| Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 2.40 | 0.0169 | Carica papaya | Optimal activity at pH 7.[5][6][7][8] |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Not specified | Not specified | Carica papaya | Hydrolysis produces acid, which can be titrated.[9][10] |
Experimental Protocols
The following are detailed protocols for performing enzyme kinetic assays with α-chymotrypsin and papain. These protocols are adapted for the use of N-Benzoyl-L-leucine as a substrate.
Protocol 1: α-Chymotrypsin Activity Assay using N-Benzoyl-L-leucine (Adapted from BTEE Assay)
This protocol is adapted from the well-established assay using N-Benzoyl-L-tyrosine ethyl ester (BTEE) and relies on spectrophotometric detection of the hydrolysis product.[11] The hydrolysis of the ester bond in N-Benzoyl-L-leucine ethyl ester (if using the ester form) or the peptide bond (if using the free acid) can be monitored by a change in absorbance. For the free acid, a pH indicator or a coupled assay may be necessary. The following protocol assumes a direct spectrophotometric measurement is possible, which may need optimization.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Benzoyl-L-leucine
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium chloride (CaCl₂) (e.g., 100 mM)
-
Hydrochloric acid (HCl) (e.g., 1 mM)
-
Methanol (for substrate dissolution if needed)
-
Spectrophotometer capable of measuring absorbance in the UV range (e.g., 230-260 nm)
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 80 mM Tris-HCl buffer containing 100 mM CaCl₂, adjust pH to 7.8 at 25°C.
-
Substrate Stock Solution: Prepare a stock solution of N-Benzoyl-L-leucine in an appropriate solvent (e.g., methanol or the assay buffer). The concentration should be high enough to allow for a range of final concentrations in the assay.
-
Enzyme Solution: Immediately before use, prepare a solution of α-chymotrypsin in cold 1 mM HCl. The concentration should be determined empirically to give a linear reaction rate for a few minutes.
-
-
Assay Execution:
-
Set the spectrophotometer to the appropriate wavelength (to be determined empirically for N-Benzoyl-L-leucine, likely around 230-256 nm) and maintain the temperature at 25°C.
-
In a quartz cuvette, add the assay buffer and the substrate solution to the desired final concentrations. The final volume is typically 1-3 mL.
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately mix by inversion and start recording the change in absorbance over time (e.g., every 15 seconds for 3-5 minutes).
-
Run a blank reaction without the enzyme to correct for any non-enzymatic hydrolysis of the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Repeat the assay with varying concentrations of N-Benzoyl-L-leucine to determine the Michaelis-Menten kinetic parameters, K_m_ and V_max_.
-
Protocol 2: Papain Activity Assay using N-Benzoyl-L-leucine (Adapted from BAPNA and BAEE Assays)
Papain is a cysteine protease and requires an activating agent. This protocol can be adapted for either a colorimetric assay (if a chromogenic derivative of N-Benzoyl-L-leucine is used) or a titrimetric assay.[6][12][13] The following is a general spectrophotometric protocol.
Materials:
-
Papain (from Carica papaya latex)
-
N-Benzoyl-L-leucine
-
Phosphate buffer (e.g., 50 mM, pH 6.2)
-
L-cysteine hydrochloride (activating agent)
-
EDTA
-
Dimethyl sulfoxide (DMSO) (for substrate dissolution if needed)
-
Spectrophotometer
-
96-well microplate (for high-throughput screening)
Procedure:
-
Reagent Preparation:
-
Activation Buffer: Prepare a buffer containing 50 mM sodium phosphate, 2 mM EDTA, and 5 mM L-cysteine, adjust pH to 6.2 at 25°C. Prepare this fresh daily.
-
Substrate Stock Solution: Prepare a stock solution of N-Benzoyl-L-leucine in DMSO or the activation buffer.
-
Papain Solution: Dissolve papain in the activation buffer to a suitable concentration. The enzyme should be pre-incubated in this buffer for about 30 minutes at 25°C to ensure full activation.
-
-
Assay Execution (96-well plate format):
-
Set the microplate reader to the appropriate wavelength and 37°C.
-
To each well, add the activation buffer.
-
Add varying concentrations of the N-Benzoyl-L-leucine substrate solution.
-
Add the activated papain solution to initiate the reaction. The final volume in each well is typically 200 µL.
-
Immediately start monitoring the change in absorbance over time.
-
Include control wells with no enzyme.
-
-
Data Analysis:
-
Determine the initial reaction rates from the kinetic reads.
-
Plot the initial velocity against the substrate concentration to determine K_m_ and V_max_.
-
Visualizations
Experimental Workflow for Enzyme Kinetics
The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme with N-Benzoyl-L-leucine.
Caption: Workflow for determining enzyme kinetic parameters.
Hypothetical Signaling Pathway Involving a Leucine-Specific Protease
This diagram depicts a hypothetical cellular pathway where a protease that cleaves after leucine residues could be involved in signal transduction.
Caption: Hypothetical protease-mediated signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 9. Papain, Cysteine Protease, Properties & Products [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. benchchem.com [benchchem.com]
- 13. Papain - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for Enzymes Utilizing Benzoyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl-L-leucine is an N-terminally blocked amino acid derivative that can serve as a substrate for several classes of proteolytic enzymes. Its structure, featuring a bulky hydrophobic side chain (leucine) and an aromatic benzoyl group, makes it a target for endopeptidases with specificity for hydrophobic residues. This document provides detailed application notes and protocols for studying the enzymatic hydrolysis of this compound by three key enzymes: Chymotrypsin, Papain, and Cathepsin L. While specific kinetic data for this compound is limited in the available literature, this guide offers protocols adapted from assays using structurally similar substrates.
Enzyme Profiles and Application Notes
Chymotrypsin
Enzyme Class: Serine Protease
Biological Role and Significance: Chymotrypsin is a digestive enzyme synthesized in the pancreas and secreted into the duodenum as an inactive zymogen, chymotrypsinogen.[1] It plays a crucial role in the breakdown of dietary proteins. Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[1][2] It also exhibits secondary specificity for other hydrophobic residues, including leucine.[3] The activation of chymotrypsinogen to chymotrypsin is initiated by trypsin and followed by auto-activation, a key regulatory step in protein digestion.[1]
Signaling Pathway Involvement: As a digestive enzyme, chymotrypsin's primary role is not in intracellular signaling. However, the proteolytic cascades involved in its activation are a fundamental example of regulated enzymatic activity. The activation of zymogens like chymotrypsinogen is a critical control mechanism to prevent unwanted proteolysis in the pancreas.
Papain
Enzyme Class: Cysteine Protease
Biological Role and Significance: Papain is a cysteine protease found in papaya latex.[4] It is known for its broad substrate specificity, enabling it to cleave peptide bonds after basic amino acids, as well as after leucine and glycine.[5] This broad activity makes it a versatile enzyme in various biological and industrial applications, including meat tenderization and cell isolation procedures.[5] In plants, cysteine proteases like papain are involved in growth, development, senescence, and defense against pests.[6]
Signaling Pathway Involvement: Recent studies have indicated that papain can influence cellular signaling pathways. It has been shown to ameliorate lipid accumulation and inflammation in mouse models of obesity and in adipocytes by activating the AMP-activated protein kinase (AMPK) signaling pathway.[3] Papain has also been reported to exert anti-atherosclerosis effects by regulating the MAPK and PI3K/Akt-NF-κB pathways.[7]
Cathepsin L
Enzyme Class: Cysteine Protease
Biological Role and Significance: Cathepsin L is a lysosomal cysteine protease involved in the degradation of proteins and cellular homeostasis.[8] It plays a critical role in antigen presentation, prohormone processing, and extracellular matrix remodeling. Cathepsin L has a preference for hydrophobic residues at the S2 subsite of its active site and can accommodate leucine at the P1 position. Dysregulation of Cathepsin L activity has been implicated in various diseases, including cancer and neurodegenerative disorders.
Signaling Pathway Involvement: Cathepsin L is involved in several signaling pathways. It can cleave Toll-like receptors (TLRs) 7 and 9, leading to the activation of TLR signaling. Extracellular Cathepsin L can also shed plexins and the epidermal growth factor receptor (EGFR), which are involved in the Ras signaling pathway. Furthermore, Cathepsin L has been shown to regulate metabolic networks that control cell growth and proliferation.[8]
Quantitative Data
Table 1: Kinetic Parameters for Chymotrypsin with Various Substrates
| Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |
| N-acetyl-L-tryptophan methyl ester | 8 x 105 M-1s-1 | |||
| N-acetyl-L-tryptophan p-nitroanilide | 300 | |||
| N-acetyl-L-phenylalanine methyl ester | Varies with pH | Varies with pH | [8] | |
| N-benzoyl-L-tyrosine p-nitroanilide | Varies with conditions | Varies with conditions | [1] |
Table 2: Kinetic Parameters for Papain with Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)
| Km | Vmax | Reference |
| 2.40 mM | 0.0169 µmol/min |
Table 3: Kinetic Parameters for Cathepsin L with Various Substrates
| Substrate | Enzyme Source | Km | Vmax or kcat | Reference |
| Z-Phe-Arg-AMC | Human | 0.77 µM | kcat = 1.5 s-1 | |
| Z-Phe-Arg-AMC | Trichinella spiralis | 48.82 µM | Vmax = 374.4 nM/min |
Experimental Protocols
The following are generalized protocols for measuring the enzymatic activity using this compound as a substrate. These protocols are adapted from established methods for similar substrates and may require optimization for specific experimental conditions.
Protocol 1: Spectrophotometric Assay for Chymotrypsin Activity
This protocol is adapted from assays using N-benzoyl-L-tyrosine ethyl ester (BTEE). The hydrolysis of the ester bond can be monitored by the increase in absorbance at a specific wavelength.
Materials:
-
α-Chymotrypsin
-
This compound
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium chloride (CaCl2) (e.g., 100 mM)
-
Methanol or Dimethylformamide (DMF) for substrate solubilization
-
Spectrophotometer and cuvettes
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in methanol or DMF. Dilute this stock solution with the assay buffer to the desired final concentrations. The final concentration of the organic solvent should be kept low and consistent across all assays.
-
Enzyme Solution Preparation: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute it to the desired working concentration in the assay buffer just before use.
-
Assay Reaction:
-
In a cuvette, combine the assay buffer, CaCl2 solution, and the this compound solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the chymotrypsin solution.
-
Immediately monitor the change in absorbance at a predetermined wavelength (this will need to be determined empirically for the product of this compound hydrolysis) over time.
-
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Protocol 2: Colorimetric Assay for Papain Activity
This protocol is adapted from assays using Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA). The cleavage of the amide bond releases p-nitroaniline, a yellow product that can be quantified colorimetrically. A similar chromogenic or fluorogenic derivative of this compound would be required for a high-throughput assay. Alternatively, a less direct method like a pH-stat titration can be used.
Materials:
-
Papain
-
This compound p-nitroanilide (or a similar chromogenic derivative)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Activation solution (containing L-cysteine and EDTA)
-
Spectrophotometer or microplate reader
Procedure:
-
Papain Activation: Prepare an activation solution containing L-cysteine and EDTA in the assay buffer. Incubate the papain solution in this activation buffer prior to the assay.
-
Substrate Solution Preparation: Dissolve the this compound derivative in a minimal amount of an organic solvent (e.g., DMSO) and then dilute with the assay buffer to the desired concentrations.
-
Assay Reaction:
-
In a microplate well or cuvette, add the assay buffer and the substrate solution.
-
Initiate the reaction by adding the activated papain solution.
-
Monitor the increase in absorbance at the wavelength corresponding to the chromogenic product (e.g., 405-410 nm for p-nitroaniline) over time.
-
-
Data Analysis: Determine the reaction rate from the change in absorbance over time, using the molar extinction coefficient of the product to convert to molar concentration.
Protocol 3: Fluorometric Assay for Cathepsin L Activity
This protocol is adapted from assays using the fluorogenic substrate Z-Phe-Arg-AMC. The cleavage of the substrate releases a fluorescent molecule (AMC). A similar fluorogenic derivative of this compound would be necessary.
Materials:
-
Cathepsin L
-
This compound-AMC (or a similar fluorogenic derivative)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5)
-
Dithiothreitol (DTT) for enzyme activation
-
Fluorometer or microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin L solution with DTT in the assay buffer to ensure the active site cysteine is reduced.
-
Substrate Solution Preparation: Prepare a stock solution of the fluorogenic this compound derivative in an organic solvent (e.g., DMSO) and dilute it with the assay buffer to the desired final concentrations.
-
Assay Reaction:
-
In a black microplate well, combine the assay buffer and the substrate solution.
-
Initiate the reaction by adding the activated Cathepsin L solution.
-
Immediately measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis: Calculate the rate of the reaction from the linear phase of the fluorescence signal increase over time.
Visualizations
Caption: General experimental workflow for enzyme kinetic assays.
Caption: Simplified signaling pathways influenced by Papain.
Caption: Overview of Cathepsin L involvement in signaling pathways.
References
- 1. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 3. This compound | C13H17NO3 | CID 853887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic activity of the serine proteases alpha-chymotrypsin and alpha-lytic protease tagged at the active site with a (terpyridine)platinum(II) chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Papain | Worthington Biochemical [worthington-biochem.com]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
Application Notes and Protocols for Peptide Coupling with Benzoyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the coupling of Benzoyl-L-leucine to a free amine, a critical step in the synthesis of peptides and other amide-containing molecules. The following sections outline the necessary reagents, equipment, and step-by-step procedures for a successful coupling reaction, including methods for monitoring progress and purification of the final product.
Introduction
Peptide coupling, the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another, is a fundamental reaction in peptide synthesis.[1] The choice of coupling reagent and reaction conditions is crucial for high yields and to minimize side reactions, such as racemization.[2] this compound is an N-terminally protected amino acid, where the benzoyl group prevents unwanted reactions at the amino terminus. This protocol will focus on a solution-phase coupling method, which is highly adaptable for various scales of synthesis.[1]
Materials and Reagents
-
This compound: (MW: 235.28 g/mol )[3]
-
Amine component: (e.g., an amino acid ester hydrochloride)
-
Coupling Reagent: (e.g., DCC, EDC, HATU - see Table 1 for comparison)
-
Additive/Base: (e.g., HOBt, DIPEA)
-
Solvents: Anhydrous Dichloromethane (DCM), Anhydrous N,N-Dimethylformamide (DMF)[4]
-
Aqueous solutions for work-up: 1M HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
-
Thin Layer Chromatography (TLC) supplies: Silica plates, developing chamber, UV lamp
-
Purification supplies: Silica gel for column chromatography, appropriate eluents
Comparison of Common Coupling Reagents
The selection of a coupling reagent is critical for the success of the reaction.[5] The following table summarizes the properties of several commonly used reagents.
| Coupling Reagent | Full Name | Byproduct | Advantages | Disadvantages |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive and effective.[2] | DCU can be difficult to remove; potential for racemization.[6] |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed with an aqueous wash.[7] | More expensive than DCC. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | High coupling efficiency, low racemization, good for sterically hindered couplings.[8] | High cost. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | Efficient and fast reactions with low racemization.[6] | Can be less effective for very difficult couplings compared to HATU. |
Experimental Workflow
The general workflow for the peptide coupling of this compound is depicted below.
Caption: Workflow for the solution-phase peptide coupling of this compound.
Detailed Experimental Protocol (Using DCC/HOBt)
This protocol describes a standard procedure for the coupling of this compound with an amino acid ester using DCC and HOBt.[9]
-
Preparation of the Acid Component:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
-
Preparation of the Amine Component:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C and add N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent) dropwise to neutralize the salt and generate the free amine.
-
-
Activation and Coupling:
-
To the cooled solution of this compound and HOBt, slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) should begin to form.[9]
-
Allow the activation to proceed for 30 minutes at 0°C.
-
Add the neutralized amine solution from step 2 to the activated acid mixture.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new product spot indicates the reaction is proceeding.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU byproduct.
-
Filter the mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove any unreacted starting materials and byproducts.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
-
Analytical Characterization
The successful synthesis of the coupled product can be confirmed by a variety of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the final peptide. A reversed-phase C18 column is commonly used with a gradient of acetonitrile in water containing 0.1% TFA.[10]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the molecular weight of the desired product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified peptide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time; consider a more powerful coupling reagent like HATU.[8] |
| Steric hindrance | Increase reaction temperature slightly (monitor for side reactions); use a reagent suited for hindered couplings like HATU.[5] | |
| Presence of Racemization | Use of a strong base or high temperature | Use a non-nucleophilic base like DIPEA; maintain low temperatures during activation and coupling.[10] |
| Difficulty Removing Byproduct | Use of DCC | If DCU is difficult to filter, consider using EDC which produces a water-soluble urea.[7] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of decisions and actions in the peptide coupling process.
Caption: Decision and action flow for peptide coupling synthesis.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. This compound | C13H17NO3 | CID 853887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application of Benzoyl-L-leucine in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl-L-leucine is a derivative of the essential amino acid L-leucine, characterized by the presence of a benzoyl group attached to the alpha-amino group of leucine. This modification imparts specific physicochemical properties that make it a valuable scaffold in medicinal chemistry and drug discovery. While L-leucine itself is a well-known activator of the mTOR signaling pathway, crucial for cell growth and protein synthesis, the benzoylated form has been explored for its potential as an enzyme inhibitor, particularly targeting proteases. This document provides detailed application notes and protocols for investigating the utility of this compound in a drug discovery context, focusing on its potential as a protease inhibitor and its impact on related signaling pathways.
Derivatives of N-benzoyl amino acids have shown promise in various therapeutic areas, including as antifungal agents and inhibitors of enzymes such as cathepsins.[1] Cathepsins are a family of proteases that play critical roles in various physiological and pathological processes, including apoptosis, inflammation, and cancer progression, making them attractive targets for drug development.[2][3][4][5]
Data Presentation
Quantitative analysis of the inhibitory activity of this compound is crucial for its evaluation as a potential drug lead. The following table provides a template for summarizing key inhibitory parameters. While specific data for this compound is not widely available in public databases, the provided experimental protocols can be used to determine these values. For illustrative purposes, hypothetical data based on related compounds is presented.
| Compound | Target Enzyme | Substrate (for in vitro assay) | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Cathepsin B | Z-Arg-Arg-AMC | TBD | TBD | TBD |
| This compound | Cathepsin L | Z-Phe-Arg-AMC | TBD | TBD | TBD |
| Reference Inhibitor (e.g., CA-074 for Cathepsin B) | Cathepsin B | Z-Arg-Arg-AMC | ~0.002 | N/A | Irreversible |
TBD: To Be Determined experimentally using the protocols outlined below. N/A: Not Applicable.
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against human Cathepsin B.
Materials:
-
Human Cathepsin B (recombinant)
-
This compound
-
Cathepsin B substrate: Z-Arg-Arg-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.8
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)
-
Reference inhibitor (e.g., CA-074)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM.
-
Enzyme Preparation: Dilute the stock solution of human Cathepsin B in Assay Buffer to a final concentration of 0.13 µg/mL.
-
Assay Setup:
-
Add 5 µL of the diluted this compound solutions to the wells of the 96-well plate.
-
For the positive control (no inhibition), add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
For the negative control (blank), add 10 µL of Assay Buffer.
-
Add 5 µL of the diluted Cathepsin B enzyme solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the Cathepsin B substrate Z-Arg-Arg-AMC (final concentration 15 µM) to all wells.
-
Measurement: Immediately begin reading the fluorescence intensity every minute for 30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Analysis of mTOR Pathway Activation by Western Blot
This protocol is designed to assess the effect of this compound on the mTOR signaling pathway in a relevant cell line (e.g., a cancer cell line where cathepsins are overexpressed).
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and determine the protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Compare the phosphorylation status of mTOR pathway proteins in this compound-treated cells to the vehicle control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways modulated by this compound and the experimental workflows.
References
- 1. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 2. The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AID 820 - Cathepsin B dose-response confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Benzoyl-L-leucine as a Substrate for Papain and Other Cysteine Proteases
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Benzoyl-L-leucine is a derivative of the amino acid L-leucine, featuring a benzoyl group attached to the alpha-amino group. This modification makes it a potential substrate for various proteases, particularly those with a preference for hydrophobic residues at the P1 position of their cleavage site. Papain, a well-characterized cysteine protease from papaya latex, exhibits broad substrate specificity, including the ability to cleave peptide bonds C-terminal to leucine residues. This makes N-Benzoyl-L-leucine a candidate for use in assays to determine the activity of papain and other related cysteine proteases, such as cathepsins.
These application notes provide an overview of the use of N-Benzoyl-L-leucine as a substrate, including relevant kinetic data for similar substrates, and detailed protocols for setting up and performing enzymatic assays.
Data Presentation
Table 1: Physical Properties and General Kinetic Parameters of Papain
| Parameter | Value | Reference |
| Enzyme Commission (EC) Number | 3.4.22.2 | |
| Molecular Weight | 23,406 Da | |
| Optimal pH for Activity | 6.0 - 7.0 | |
| Optimal Temperature for Activity | 65 °C | |
| Isoelectric Point (pI) | 8.75 | |
| Extinction Coefficient (E1% at 280 nm) | 25 |
Table 2: Kinetic Parameters of Papain with Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)
| Michaelis Constant (Km) | Maximum Velocity (Vmax) | Optimal pH | Reference |
| 2.40 mM | 0.0169 µmol/min | 7.0 |
Note: These values are for BAPNA and should be used as an initial guide for optimizing assays with N-Benzoyl-L-leucine.
Papain's S1 subsite, which accommodates the amino acid residue N-terminal to the scissile bond, has a preference for hydrophobic residues. While it readily cleaves substrates with basic residues like arginine, its broad specificity allows it to accommodate leucine as well.
Experimental Protocols
The following protocols are generalized for the use of N-Benzoyl-L-leucine as a substrate for papain. These should be adapted and optimized for specific experimental conditions and for use with other cysteine proteases.
Protocol 1: Spectrophotometric Assay for Papain Activity
This protocol describes a continuous spectrophotometric assay to measure the rate of hydrolysis of N-Benzoyl-L-leucine by monitoring the increase in absorbance at 254 nm due to the formation of the carboxylate product.
Materials:
-
Papain (lyophilized powder)
-
N-Benzoyl-L-leucine
-
Activation Buffer: 100 mM Sodium Phosphate, pH 6.5, containing 10 mM L-cysteine and 2 mM EDTA.
-
Assay Buffer: 100 mM Sodium Phosphate, pH 6.5.
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Preparation of Papain Stock Solution:
-
Dissolve papain in Assay Buffer to a concentration of 1 mg/mL.
-
To activate the enzyme, dilute the stock solution in Activation Buffer to a working concentration (e.g., 10-100 µg/mL). Incubate for 15 minutes at 37°C.
-
-
Preparation of Substrate Stock Solution:
-
Dissolve N-Benzoyl-L-leucine in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and then dilute with Assay Buffer to the desired stock concentration (e.g., 100 mM).
-
-
Enzymatic Reaction:
-
Set up the reaction in a total volume of 1 mL in a cuvette.
-
Add Assay Buffer to the cuvette.
-
Add the N-Benzoyl-L-leucine stock solution to achieve the desired final concentration (e.g., starting with a range from 0.5 mM to 10 mM for Km determination).
-
Equilibrate the cuvette at the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the activated papain solution.
-
Immediately start monitoring the increase in absorbance at 254 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the product.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the V0 values to the Michaelis-Menten equation.
-
Protocol 2: End-Point Assay using Ninhydrin
This protocol describes an end-point assay to quantify the amount of L-leucine released after the enzymatic hydrolysis of N-Benzoyl-L-leucine.
Materials:
-
All materials from Protocol 1
-
Ninhydrin Reagent
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
L-leucine standard solutions
-
Heating block or water bath
-
Spectrophotometer for reading absorbance at 570 nm
Procedure:
-
Enzymatic Reaction:
-
Set up the reaction as described in Protocol 1 (steps 1-3), but in microcentrifuge tubes.
-
Incubate the reaction mixtures at 37°C for a fixed period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 10% TCA solution.
-
Centrifuge the tubes to pellet the precipitated protein.
-
-
Ninhydrin Reaction:
-
Transfer a known volume of the supernatant to a new tube.
-
Add Ninhydrin Reagent according to the manufacturer's instructions.
-
Heat the tubes in a boiling water bath for the recommended time (e.g., 15-20 minutes).
-
Cool the tubes to room temperature.
-
Add a suitable dilution solvent (e.g., 50% ethanol).
-
-
Quantification:
-
Measure the absorbance of the samples at 570 nm.
-
Prepare a standard curve using known concentrations of L-leucine.
-
Determine the concentration of L-leucine released in the enzymatic reaction by comparing the absorbance to the standard curve.
-
Mandatory Visualizations
Caption: Workflow for the spectrophotometric assay of papain activity.
Caption: Catalytic cycle of a papain-like cysteine protease.
Benzoyl-L-leucine in solution-phase versus solid-phase peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of the use of Benzoyl-L-leucine in solution-phase versus solid-phase peptide synthesis. While not a conventional choice for a primary Nα-protecting group in iterative peptide synthesis due to harsh deprotection conditions, N-benzoyl amino acids like this compound have specific applications, particularly in the assessment of racemization during peptide bond formation.
Introduction: The Role of N-Protecting Groups in Peptide Synthesis
The stepwise construction of peptides requires the temporary protection of the α-amino group of the incoming amino acid to prevent uncontrolled polymerization and ensure the correct sequence. The ideal protecting group is one that is stable during the coupling reaction but can be removed under mild conditions that do not affect the integrity of the growing peptide chain. The most commonly employed Nα-protecting groups in modern peptide synthesis are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
The N-benzoyl group, in contrast, forms a stable amide bond with the N-terminus of the amino acid. The cleavage of this bond typically requires harsh acidic or basic hydrolysis, conditions that would also cleave the peptide bonds within the desired product, making it unsuitable for the synthesis of longer peptides. However, the use of N-benzoyl amino acids is notable in the context of the Young Test , a classical method to evaluate the extent of racemization during a peptide coupling reaction. In this test, the coupling of N-Benzoyl-L-leucine to a C-terminal amino acid ester is performed, and the optical purity of the resulting dipeptide is analyzed to assess the performance of a given coupling reagent or set of reaction conditions.
This compound: A Comparative Overview of Synthesis Methodologies
While not practical for multi-step synthesis, the synthesis of a dipeptide using this compound can be performed in both solution and solid phase. The choice of methodology will depend on the specific experimental goals, such as scalability, purification strategy, and the need for analytical characterization of the product.
Data Presentation: Solution-Phase vs. Solid-Phase Dipeptide Synthesis with this compound
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Principle | All reactants are dissolved in a suitable organic solvent. | The C-terminal amino acid is attached to an insoluble polymer resin, and reactions occur on this solid support. |
| Typical Scale | Milligrams to kilograms. Highly scalable. | Micromoles to millimoles. Scalable, but can be more expensive for very large quantities. |
| Reaction Time | Typically longer reaction times (hours to days). | Generally faster due to the use of excess reagents (hours). |
| Purification | Requires purification of the final product from starting materials and byproducts, often by crystallization or chromatography. | Simplified purification; excess reagents and byproducts are removed by washing the resin. The final product is cleaved from the resin. |
| Monitoring | Reaction progress can be monitored by techniques like TLC or HPLC. | Monitoring can be performed using colorimetric tests (e.g., ninhydrin test) on resin samples. |
| Expected Yield | Variable, dependent on coupling efficiency and purification losses. | Generally high crude yield due to the use of excess reagents. |
| Expected Purity | Purity of the final product is dependent on the effectiveness of the purification method. | High crude purity is often achieved. |
| Key Advantage | High scalability and lower cost for large-scale production of short peptides. | Ease of automation and purification. |
| Key Disadvantage | More laborious purification of the final product. | Not ideal for very large-scale production due to the cost of the resin and reagents. |
Experimental Protocols
The following protocols describe the synthesis of a dipeptide, Benzoyl-L-leucyl-glycine methyl ester, as a model system.
Solution-Phase Synthesis of Benzoyl-L-leucyl-glycine Methyl Ester
This protocol describes the coupling of N-Benzoyl-L-leucine with glycine methyl ester hydrochloride using a carbodiimide coupling reagent.
Materials:
-
N-Benzoyl-L-leucine
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Cool the solution in an ice bath (0 °C).
-
Add triethylamine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine.
-
Stir the mixture at 0 °C for 15 minutes.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve N-Benzoyl-L-leucine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the activation mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
To the activated N-Benzoyl-L-leucine solution, add the prepared glycine methyl ester free amine solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
-
Solid-Phase Synthesis of Benzoyl-L-leucyl-glycine
This protocol describes a single coupling of N-Benzoyl-L-leucine to glycine pre-loaded onto a solid support (Wang resin).
Materials:
-
Fmoc-Gly-Wang resin
-
20% Piperidine in DMF
-
N-Benzoyl-L-leucine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the Fmoc-Gly-Wang resin in a solid-phase synthesis vessel.
-
Swell the resin in DMF for 30 minutes.
-
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF and then DCM.
-
-
Coupling of this compound:
-
In a separate vial, dissolve N-Benzoyl-L-leucine (3 equivalents), HBTU (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
-
Cleavage from Resin:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Dry the peptide under vacuum.
-
Visualizations
The following diagrams illustrate the workflows and a key chemical concept relevant to the use of this compound in peptide synthesis.
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
Caption: Workflow for Solid-Phase Dipeptide Synthesis.
Caption: Racemization via Oxazolone Formation.
Application Notes and Protocols: The Role of Benzoyl-L-leucine in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzoyl-L-leucine in the field of peptide chemistry, with a particular focus on its application in the synthesis of bioactive peptides. While less common in modern solid-phase peptide synthesis (SPPS) compared to Fmoc and Boc strategies, understanding the applications of this compound offers valuable insights into peptide chemistry, particularly in the context of solution-phase synthesis and the critical aspect of racemization assessment.
Introduction to this compound in Peptide Synthesis
This compound is an amino acid derivative where the amino group of L-leucine is protected by a benzoyl group. This protection strategy is essential in peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid coupling. Historically, benzoyl-protected amino acids were utilized in solution-phase peptide synthesis. Today, the primary application of this compound in peptide chemistry is in the "Young Test," a classical method to evaluate the degree of racemization during peptide coupling reactions.[1]
Bioactive peptides, which are specific protein fragments that have a positive impact on body functions, are of significant interest in drug development and food science.[2][3][4] Their synthesis requires precise control over stereochemistry to ensure biological activity, making the assessment of racemization a critical step.
Key Application: The Young Test for Racemization
Racemization, the conversion of a chiral molecule into its mirror image (enantiomer), is a significant side reaction in peptide synthesis that can lead to a loss of biological activity. The Young Test is a well-established method to quantify the extent of racemization during the activation and coupling of an amino acid.[1]
The test involves the coupling of this compound with the ethyl ester of glycine (H-Gly-OEt). The specific rotation of the resulting dipeptide, Benzoyl-L-leucyl-glycine ethyl ester (Bz-L-Leu-Gly-OEt), is then measured. Any racemization of the L-leucine residue during the coupling reaction will result in the formation of the diastereomer, Benzoyl-D-leucyl-glycine ethyl ester (Bz-D-Leu-Gly-OEt), which has a different specific rotation. The degree of racemization can be calculated from the observed specific rotation of the product mixture.
Experimental Protocol: The Young Test
This protocol outlines the general procedure for performing the Young Test to assess the racemization potential of a new coupling reagent or reaction conditions.
Materials:
-
This compound (Bz-L-Leu-OH)
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent to be tested (e.g., DCC, HBTU)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
-
Polarimeter
Procedure:
-
Preparation of Glycine Ethyl Ester Free Base: Dissolve glycine ethyl ester hydrochloride in a suitable solvent and neutralize with an equimolar amount of a non-nucleophilic base like TEA or DIEA at 0°C.
-
Activation of this compound: In a separate reaction vessel, dissolve this compound in an anhydrous solvent. Add the coupling reagent to be tested according to its specific protocol to activate the carboxyl group.
-
Coupling Reaction: Add the freshly prepared glycine ethyl ester free base to the activated this compound solution. Allow the reaction to proceed under the desired conditions (e.g., temperature, time).
-
Work-up and Purification: After the reaction is complete, quench the reaction and remove any by-products. The crude dipeptide is then purified, typically by column chromatography, to isolate the Benzoyl-leucyl-glycine ethyl ester.
-
Measurement of Specific Rotation: Accurately prepare a solution of the purified dipeptide in a specified solvent (e.g., ethanol) at a known concentration. Measure the optical rotation of the solution using a polarimeter.
-
Calculation of Racemization: The percentage of racemization is calculated based on the measured specific rotation compared to the specific rotation of the pure L-diastereomer.
Data Presentation:
| Parameter | Value | Reference |
| Specific Rotation of pure Bz-L-Leu-Gly-OEt | [Value to be inserted from literature for specific conditions] | [1] |
| Specific Rotation of pure Bz-D-Leu-Gly-OEt | [Value to be inserted from literature for specific conditions] | [1] |
| Observed Specific Rotation | [Experimental Value] | |
| % Racemization | Calculated Value |
This compound as an N-Terminal Protecting Group in Bioactive Peptide Synthesis (Solution-Phase)
While less common than Boc or Fmoc, the benzoyl group can be used as an N-terminal protecting group in solution-phase peptide synthesis. The following is a generalized protocol for the synthesis of a dipeptide using this compound.
Experimental Protocol: Solution-Phase Synthesis of a Dipeptide
This protocol describes the synthesis of a hypothetical bioactive dipeptide, Bz-Leu-Ala-OMe.
Materials:
-
This compound (Bz-L-Leu-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC) or other coupling reagent
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component: Dissolve L-Alanine methyl ester hydrochloride in anhydrous DCM and cool to 0°C. Add DIEA dropwise to neutralize the salt and generate the free amine.
-
Activation of the Carboxyl Component: In a separate flask, dissolve this compound and HOBt in anhydrous DCM and cool to 0°C. Add a solution of DCC in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Allow the activation to proceed for 30 minutes at 0°C.
-
Coupling: Add the cold solution of the free amine (from step 1) to the activated this compound solution. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by recrystallization or column chromatography.
Deprotection of the Benzoyl Group
The removal of the N-terminal benzoyl group can be challenging and typically requires harsh conditions, which can affect other sensitive functional groups in the peptide.
Methods for Deprotection:
-
Acid Hydrolysis: Refluxing in concentrated hydrochloric acid can cleave the benzoyl group. However, this method will also cleave the peptide bonds.[5]
-
Basic Hydrolysis: Heating with a solution of sodium methoxide in methanol can also be used for deprotection.[5]
Due to the harshness of these deprotection methods, the benzoyl group is generally not preferred for the synthesis of longer or more complex bioactive peptides where milder, orthogonal protecting group strategies are necessary.[6][7]
Visualizing Workflows and Pathways
Experimental Workflow for the Young Test
Caption: Workflow for assessing racemization using the Young Test.
General Peptide Synthesis Workflow (Solution-Phase)
Caption: General workflow for solution-phase dipeptide synthesis.
Hypothetical Signaling Pathway Activated by a Bioactive Peptide
Caption: A generalized GPCR signaling pathway activated by a bioactive peptide.
Summary and Recommendations
This compound serves as a valuable tool in peptide chemistry, primarily for the critical assessment of racemization via the Young Test. Its use as a routine N-terminal protecting group for the synthesis of complex bioactive peptides has been largely superseded by the milder and more orthogonal Boc and Fmoc strategies.[7][8] Researchers and drug development professionals should consider the following:
-
For Racemization Studies: this compound remains a relevant and important compound for validating new coupling reagents and optimizing reaction conditions to minimize racemization.
-
For Synthesis of Simple Peptides: In solution-phase synthesis of short peptides where harsh deprotection conditions are tolerable, the benzoyl group can be a cost-effective protecting group.
-
For Complex Bioactive Peptides: For the synthesis of longer, more sensitive, or modified bioactive peptides, the use of Fmoc or Boc protecting group strategies is strongly recommended to ensure high yields, purity, and retention of biological activity.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting Benzoyl-L-leucine solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Benzoyl-L-leucine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a derivative of the amino acid leucine and is characterized by its hydrophobic nature.[1][2][3] Its solubility is highly dependent on the solvent system used. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[1][4][5] However, its solubility in aqueous buffers is limited, which can present challenges in experimental setups.[6]
Q2: Why is my this compound not dissolving in my aqueous buffer?
The low aqueous solubility of this compound is due to the presence of the hydrophobic benzoyl group and the isobutyl side chain of leucine.[7] If you are experiencing difficulty dissolving it, several factors could be at play:
-
Concentration: The desired concentration may exceed the solubility limit of this compound in the specific buffer system.
-
pH of the buffer: The pH of your buffer may be close to the isoelectric point (pI) of this compound, where it will have its lowest solubility.[8][9]
-
Temperature: The temperature of the solution can affect solubility, with solubility generally increasing with temperature.
-
Aggregation: The hydrophobic nature of the molecule can lead to self-association and aggregation in aqueous solutions, appearing as cloudiness or precipitation.[10]
Q3: What are the recommended storage conditions for this compound solutions?
To minimize degradation and prevent precipitation, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1][4] For long-term stability, aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can promote aggregation.[1][4]
Troubleshooting Guide
This guide provides systematic steps to address common solubility issues encountered with this compound in aqueous buffers.
Issue 1: this compound Fails to Dissolve
If you observe that the this compound powder is not dissolving in your aqueous buffer, follow these steps:
Initial Steps:
-
Initial Dissolution in an Organic Co-solvent: For highly hydrophobic compounds like this compound, it is recommended to first dissolve the powder in a minimal amount of a compatible organic solvent such as DMSO or methanol.[7][11]
-
Gradual Addition to Buffer: Once dissolved in the organic solvent, slowly add this stock solution to your aqueous buffer while vortexing or stirring vigorously.[6] This helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
If the Issue Persists:
-
Sonication: Place the solution in a sonicator bath for 5-10 minutes. This can help to break up any aggregates and facilitate dissolution.[11]
-
Gentle Warming: Warm the solution in a water bath up to 40°C. Increased temperature can improve solubility. However, be cautious as excessive heat may degrade the compound.[11]
-
pH Adjustment: The solubility of amino acid derivatives is pH-dependent.[8][9] Try adjusting the pH of your buffer. For acidic compounds, increasing the pH (making it more basic) will generally increase solubility, while for basic compounds, decreasing the pH (making it more acidic) will have the same effect. Since this compound has a carboxylic acid group, its solubility is expected to increase at a pH above its pKa.
Issue 2: Solution Becomes Cloudy or Shows Precipitation After Initial Dissolution
Cloudiness or the formation of a precipitate after the initial dissolution indicates that the compound is coming out of solution, which is often due to aggregation or supersaturation.
-
Reduce Final Concentration: The final concentration in the aqueous buffer may be too high. Try preparing a more dilute solution.
-
Increase Co-solvent Percentage: If your experimental system allows, you can try increasing the final percentage of the organic co-solvent (e.g., DMSO) in your working solution. However, be mindful of the tolerance of your system (e.g., cells) to the organic solvent, which should ideally be kept low (often below 1%).[6]
-
Use of Surfactants: In some cases, adding a small amount of a biocompatible surfactant, such as Tween® 20 (typically at a final concentration of 0.05-0.1%), can help to maintain the solubility of hydrophobic compounds.[6]
Quantitative Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 150 mg/mL[3] |
| Methanol | 50 mg/mL (clear, colorless solution)[5] |
Note: The solubility in aqueous buffers is significantly lower and is influenced by factors such as pH, temperature, and the presence of co-solvents.
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in an Aqueous Buffer
This protocol provides a general procedure for preparing a working solution of this compound. Optimization may be required for your specific application.
Materials:
-
This compound powder
-
100% DMSO (or other suitable organic solvent)
-
Aqueous buffer of choice (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
-
Prepare the Final Working Solution:
-
Determine the desired final concentration of this compound for your experiment.
-
Calculate the volume of the stock solution needed to achieve this final concentration in your total volume of aqueous buffer.
-
Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the pre-warmed buffer, add the calculated volume of the DMSO stock solution dropwise. Crucially, add the DMSO stock to the buffer, not the other way around. [6]
-
-
Inspect for Precipitation:
-
Visually inspect the solution for any signs of cloudiness or precipitation.
-
-
Troubleshooting (if precipitation occurs):
-
If precipitation is observed, you may need to lower the final concentration, slightly increase the final DMSO percentage (if permissible), or apply gentle sonication or warming as described in the troubleshooting guide.
-
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US4837371A - Process for concentration of an aqueous solution of amino acid - Google Patents [patents.google.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 1466-83-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Peptide Coupling Reactions with N-Benzoyl-L-leucine
Welcome to the technical support center for optimizing peptide coupling reactions involving N-Benzoyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of peptides containing this N-acyl amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is N-Benzoyl-L-leucine considered a "difficult" amino acid to couple?
A1: N-Benzoyl-L-leucine presents a significant steric hindrance due to the bulky benzoyl group attached to the alpha-nitrogen. This bulkiness can physically obstruct the approach of the activated carboxylic acid to the free amine of the growing peptide chain, leading to slower reaction rates and incomplete couplings.[1]
Q2: What are the most common issues encountered when coupling N-Benzoyl-L-leucine?
A2: Researchers commonly face the following issues:
-
Low Coupling Yields: Incomplete reactions can lead to the formation of deletion sequences in the final peptide product.[1]
-
Slow Reaction Kinetics: The steric hindrance necessitates extended coupling times, which can increase the risk of side reactions.[1]
-
Racemization: Although N-acyl amino acids are generally less prone to racemization than N-urethane protected amino acids, the use of potent coupling reagents and extended reaction times can still lead to some loss of stereochemical integrity.[2]
-
Aggregation: Peptides containing hydrophobic residues like leucine can be prone to aggregation during synthesis, further impeding the coupling reaction.[3]
Q3: Which coupling reagents are recommended for N-Benzoyl-L-leucine?
A3: For sterically hindered amino acids like N-Benzoyl-L-leucine, high-efficiency coupling reagents are strongly recommended. These include uronium/aminium salts and phosphonium salts. Some of the most effective options are:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization.[3][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective reagent, though it may be less effective than HATU for severely hindered couplings.[3]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent known for its high coupling efficiency and safety profile, as it does not produce the carcinogenic byproduct HMPA.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A modern coupling reagent with reactivity comparable to HATU, but with the advantage of being based on the non-explosive OxymaPure.[3]
Q4: What is the role of the base in the coupling reaction, and which one should I choose?
A4: A non-nucleophilic tertiary amine base is required to deprotonate the carboxylic acid of N-Benzoyl-L-leucine, allowing it to react with the coupling reagent. The most commonly used bases are:
-
N,N-Diisopropylethylamine (DIPEA): The most common base used in peptide coupling reactions.
-
N-Methylmorpholine (NMM): A weaker base than DIPEA, which can sometimes be beneficial in reducing the risk of racemization.[6]
-
sym-Collidine: A sterically hindered and weaker base that can be advantageous in cases with a high risk of racemization.[6]
Q5: Can microwave-assisted synthesis improve the coupling efficiency of N-Benzoyl-L-leucine?
A5: Yes, microwave irradiation can be highly beneficial for coupling sterically hindered amino acids. The application of microwave energy can accelerate the coupling reaction, leading to higher yields and shorter reaction times. However, it is crucial to carefully control the temperature to avoid potential side reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance of N-Benzoyl-L-leucine. 3. Peptide aggregation. 4. Suboptimal solvent. | 1. Switch to a more potent coupling reagent like HATU or COMU.[3] 2. Increase the excess of N-Benzoyl-L-leucine and coupling reagent (e.g., 3-5 equivalents).[1] 3. Extend the coupling time (e.g., 2-4 hours or even overnight).[1] 4. Perform a "double coupling" by repeating the coupling step with fresh reagents.[7] 5. Consider gentle heating (30-40 °C) or use a microwave synthesizer.[1] 6. Use a solvent known for good resin and peptide solvation, such as DMF or NMP.[8] |
| Presence of Deletion Sequences in Final Product | Incomplete coupling at the N-Benzoyl-L-leucine addition step. | Follow the recommendations for "Low Coupling Yield". Ensure reaction completion using a colorimetric test like the Kaiser test (for primary amines) or a bromophenol blue test (for secondary amines) before proceeding to the next step.[7] |
| Racemization (Epimerization) of the Amino Acid | 1. Over-activation of the carboxylic acid. 2. Use of a strong base. 3. Prolonged reaction at elevated temperatures. | 1. Reduce the pre-activation time before adding the amine component. 2. Use a weaker base such as N-Methylmorpholine (NMM) or sym-collidine instead of DIPEA.[6] 3. If using heat, optimize for the shortest time necessary to achieve a good yield. |
| Side Product Formation | Reaction of the coupling reagent with the N-terminal amine (guanidinylation with HBTU/HATU). | Avoid using a large excess of the coupling reagent. It is recommended to use a slight excess relative to the carboxylic acid component.[9] |
Quantitative Data on Coupling Reagent Performance
The following table provides a qualitative and comparative performance overview of common coupling reagents for difficult couplings, which is applicable to N-Benzoyl-L-leucine.
| Coupling Reagent | Leaving Group | Relative Reactivity | Performance Notes |
| HATU | HOAt | Very High | Considered one of the most efficient reagents, especially for hindered couplings and suppressing racemization.[3] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU due to the electron-withdrawing chloro- group. Effective for difficult sequences.[3] |
| HBTU | HOBt | Medium-High | A widely used, cost-effective standard reagent. May be less effective than HATU/HCTU for severely hindered couplings.[3] |
| COMU | OxymaPure | High | Reactivity is comparable to HATU. A key advantage is that it is based on the non-explosive OxymaPure, making it safer to handle.[3] |
| PyBOP | HOBt | High | A safer alternative to the carcinogenic BOP reagent, with rapid reaction rates.[5] |
| DIC/HOBt | HOBt | Medium | A cost-effective carbodiimide-based method. May require longer reaction times and can be less efficient for sterically hindered amino acids.[10] |
The following table presents representative data on the impact of solvents on peptide-resin solvation and coupling yields, which is a critical factor when dealing with potentially aggregating sequences containing N-Benzoyl-L-leucine.
| Solvent | Average Coupling Yield (%) | Peptide-Resin Solvation |
| N,N-Dimethylformamide (DMF) | 99.5 | Superior |
| Dimethylacetamide (DMA) | 98.0 | Good |
| Dimethylsulfoxide (DMSO) | 91.8 | Inefficient |
| N-Methylpyrrolidinone (NMP) | 78.1 | Inefficient |
| Data adapted from a study on a difficult peptide sequence, highlighting the importance of solvent choice.[8] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of N-Benzoyl-L-leucine with an Amino Acid Ester
This protocol describes the coupling of N-Benzoyl-L-leucine to an amino acid ester (e.g., L-Alanine methyl ester) using HATU in a solution phase.
Materials:
-
N-Benzoyl-L-leucine
-
L-Alanine methyl ester hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Amine Component Preparation: In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 equivalents) dropwise to neutralize the salt and generate the free amine. Stir for 15-20 minutes at 0°C.
-
Acid Component Activation: In a separate flask, dissolve N-Benzoyl-L-leucine (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir for 5 minutes at room temperature. Add HATU (1.05 equivalents) to the mixture and stir for another 10-15 minutes to allow for pre-activation.[10]
-
Coupling Reaction: Add the prepared free amine solution from step 1 to the activated N-Benzoyl-L-leucine solution. Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[10]
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling of N-Benzoyl-L-leucine using HATU
This protocol outlines the manual coupling of N-Benzoyl-L-leucine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
N-Benzoyl-L-leucine
-
HATU
-
DIPEA or NMM
-
DMF (synthesis grade)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection, if applicable)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
N-terminal Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve N-Benzoyl-L-leucine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the activation mixture. Allow the mixture to pre-activate for 1-2 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For very difficult sequences, this time can be extended, or a double coupling can be performed.[1]
-
Monitoring the Coupling: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly, and perform a bromophenol blue test. A yellow color indicates a complete reaction (no free secondary amine), while blue or green indicates an incomplete reaction.[7]
-
Washing: After the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts. The resin is now ready for the next step in the synthesis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Benzoyl-L-leucine Stability in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Benzoyl-L-leucine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond that links the benzoyl group to the L-leucine moiety. This reaction yields benzoic acid and L-leucine as degradation products. The rate of this hydrolysis is significantly influenced by pH and temperature.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it as a solid powder at -20°C, which can preserve it for up to three years.[1] When in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1]
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of the amide bond in this compound is pH-dependent. The rate of hydrolysis is accelerated in both acidic and basic conditions. For N-substituted amides, the hydrolysis rate is generally lowest and the compound is most stable in the near-neutral pH range.
Q4: Can this compound be degraded by enzymes present in my assay?
A4: Yes, enzymatic degradation is a possibility. Enzymes such as amidases, peptidases, and acylases, which may be present in cell lysates or tissue homogenates, can catalyze the hydrolysis of the amide bond in this compound.[2]
Q5: Is this compound sensitive to light?
A5: While direct, extensive studies on the photodegradation of this compound are not widely available, related compounds containing benzoyl groups can be light-sensitive. To minimize the risk of photodegradation, it is prudent to protect this compound solutions from light, especially during long-term storage and incubation steps, by using amber vials or covering containers with aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in enzyme assays using this compound as a substrate.
This could be due to the degradation of the substrate, leading to a lower effective concentration.
-
Possible Cause: The pH of the assay buffer is too acidic or too alkaline.
-
Solution: Ensure the pH of your assay buffer is within the optimal range for this compound stability (near-neutral). Verify the pH of all solutions before use.
-
-
Possible Cause: The stock solution of this compound has degraded during storage.
-
Solution: Prepare fresh stock solutions from solid this compound. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[1]
-
-
Possible Cause: Enzymatic contamination of the assay components is degrading the substrate.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. If using cell lysates or other biological samples, consider the presence of endogenous amidases and design your experiment with appropriate controls.
-
Issue 2: High background signal in assays detecting L-leucine or benzoic acid.
This may indicate the presence of degradation products in your this compound stock or working solutions.
-
Possible Cause: Hydrolysis of this compound prior to the start of the assay.
-
Solution: Prepare working solutions of this compound immediately before use. Avoid prolonged incubation of the compound in assay buffers, especially at elevated temperatures.
-
-
Possible Cause: Improper storage of stock solutions.
-
Solution: Review the storage conditions of your stock solutions. Ensure they are stored at the recommended temperatures and protected from light.[1]
-
Data Presentation
Table 1: Influence of pH and Temperature on the Stability of N-Acyl Amino Acids in Aqueous Solution (Illustrative Data)
This table provides an illustrative summary of the expected stability of a typical N-acyl amino acid like this compound under various conditions. The half-life (t½) represents the time taken for 50% of the compound to degrade.
| pH | Temperature (°C) | Expected Half-life (t½) | Recommendations |
| 3.0 | 25 | Hours to Days | Avoid for prolonged storage or incubations. |
| 5.0 | 25 | Weeks to Months | Suitable for short-term experiments. |
| 7.0 | 4 | Months | Optimal for short-term storage of working solutions. |
| 7.0 | 25 | Days to Weeks | Use fresh solutions for best results. |
| 7.0 | 37 | Hours | Prepare immediately before use in cell-based assays. |
| 9.0 | 25 | Hours to Days | Avoid for prolonged storage or incubations. |
Note: This data is illustrative and based on general principles of amide bond hydrolysis. Actual degradation rates for this compound should be determined empirically for specific experimental conditions.
Experimental Protocols
Protocol: Monitoring this compound Degradation using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative analysis of this compound and its primary degradation products, benzoic acid and L-leucine.
1. Preparation of Standards:
- Prepare stock solutions of this compound, benzoic acid, and L-leucine (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Create a series of calibration standards by diluting the stock solutions to known concentrations.
2. Sample Preparation:
- Incubate this compound under the desired experimental conditions (e.g., different pH buffers, temperatures).
- At various time points, withdraw aliquots of the sample.
- Stop any potential enzymatic reactions by adding a quenching solution (e.g., trifluoroacetic acid to a final concentration of 0.1%).
- Centrifuge the samples to remove any precipitates.
3. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm (for this compound and benzoic acid) and 210 nm (for L-leucine).
- Injection Volume: 10 µL.
4. Data Analysis:
- Identify the peaks for this compound, benzoic acid, and L-leucine based on the retention times of the standards.
- Quantify the concentration of each compound in the samples by comparing the peak areas to the calibration curves.
- Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
Visualizations
Diagram 1: this compound Degradation Pathway
Caption: Primary degradation pathway of this compound.
Diagram 2: Troubleshooting Workflow for Inconsistent Assay Results
Caption: Troubleshooting workflow for unexpected assay results.
Diagram 3: Potential Involvement of L-leucine (a Degradation Product) in mTOR Signaling
References
Technical Support Center: Benzoyl-L-leucine as an Enzyme Substrate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzoyl-L-leucine in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: My this compound substrate will not dissolve in my aqueous assay buffer. What should I do?
A: this compound has limited solubility in purely aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is highly effective, capable of dissolving the substrate at concentrations up to 250 mg/mL (1062.56 mM).[1][2][3] For difficult-to-dissolve preparations, gentle warming or sonication may be required.[1][2][3] Methanol is another option, with a reported solubility of 50 mg/mL.[4]
Q2: I am observing precipitation in my assay wells during the experiment. How can I prevent this?
A: Precipitation during the assay, even after successful initial dissolution, is a common issue. This typically occurs when the concentrated organic stock solution is diluted into the aqueous assay buffer, causing the substrate to fall out of solution.
To mitigate this, ensure the final concentration of the organic co-solvent (like DMSO) in the assay is kept low, generally below 5% (v/v), and verify your enzyme's tolerance to this concentration.[5] If precipitation persists, consider adding a non-ionic detergent (e.g., 0.01 - 0.1% v/v) to the assay buffer to improve substrate solubility, but always confirm enzyme compatibility beforehand.[5]
Q3: What are the optimal storage conditions for this compound powder and its stock solutions?
A: Proper storage is critical to maintain the integrity of this compound. For long-term stability, the solid powder should be stored at -20°C.[1][2][3] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]
Q4: My enzymatic reaction is showing a high background signal. What are the possible causes?
A: A high background signal often points to non-enzymatic hydrolysis or degradation of the substrate.[5] This can be exacerbated by suboptimal pH or high temperatures. While specific data on the spontaneous cleavage of this compound is limited, it is a known phenomenon for peptide-like molecules under certain conditions.[6] To minimize this, always prepare the substrate solution fresh for each experiment and run a "no-enzyme" control to quantify the rate of non-enzymatic hydrolysis.[5]
Q5: I am observing a very low or non-existent signal in my assay. What should I check?
A: Low or no signal can stem from several factors.[5] First, verify the activity of your enzyme with a known positive control substrate. Second, ensure the concentrations of both the enzyme and this compound are optimal by performing titration experiments. Finally, poor substrate solubility is a frequent cause; ensure the substrate is fully dissolved in the final assay buffer and has not precipitated.[5]
Troubleshooting Guides
Problem: Low or No Detectable Signal
This is one of the most common issues and can be addressed systematically.
-
Is the enzyme active?
-
Solution: Test the enzyme with a different, reliable substrate known to produce a strong signal. If this control also fails, the enzyme may be inactive due to improper storage or handling.[5]
-
-
Are the enzyme and substrate concentrations optimal?
-
Solution: Perform titration experiments. First, with a fixed, saturating concentration of this compound, vary the enzyme concentration to find one that produces a linear reaction rate. Next, using the optimal enzyme concentration, titrate the substrate to determine the Michaelis-Menten constants (K_m and V_max).[5]
-
-
Is the substrate fully dissolved in the assay buffer?
Problem: High Background Signal / Non-Linear Reaction Rate
-
Is the substrate stable in the assay buffer?
-
Is the substrate precipitating during the reaction?
Quantitative Data Summary
Table 1: Solubility of N-Benzoyl-L-leucine
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | 250 mg/mL (1062.56 mM) | Sonication may be needed. Use newly opened, non-hygroscopic DMSO.[1][2][3] |
| DMSO | 150 mg/mL | - |
| Methanol | 50 mg/mL | Solution should be clear and colorless.[4] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration |
|---|---|---|
| Powder | -20°C | 3 years[1][2][3] |
| Powder | 4°C | 2 years[1][2][3] |
| In Solvent (aliquoted) | -80°C | 6 months[1][2][3] |
| In Solvent (aliquoted) | -20°C | 1 month[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh the required amount of N-Benzoyl-L-leucine powder (Molecular Weight: 235.28 g/mol ) in a suitable tube.[1]
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).[1]
-
Mixing: Vortex the solution thoroughly. If dissolution is slow, place the tube in an ultrasonic bath for several minutes until all solid is dissolved.[1]
-
Storage: Aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] Store immediately at -20°C for short-term use or -80°C for long-term storage.[1][2][3]
Protocol 2: General Enzymatic Assay Setup
-
Buffer Preparation: Prepare the desired assay buffer and ensure its pH and temperature are optimal for your enzyme of interest.
-
Reagent Preparation: Thaw all components, including the enzyme and substrate stock solutions, and keep them on ice. Prepare necessary dilutions of the enzyme in cold assay buffer immediately before use.[5]
-
Assay Plate Setup:
-
Sample Wells: Add assay buffer, then add the diluted enzyme solution.
-
Blank/Control Wells: Add assay buffer and an equal volume of buffer instead of the enzyme solution to measure non-enzymatic substrate hydrolysis.[5]
-
-
Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure thermal equilibrium.[5]
-
Reaction Initiation: Add the this compound substrate stock solution to all wells to reach the desired final concentration. Mix gently but thoroughly (e.g., by pipetting or brief shaking).[5]
-
Data Acquisition: Immediately place the plate in a microplate reader and begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals for a defined period.[5]
-
Data Analysis: Subtract the readings from the blank wells from the sample wells. Plot the change in signal over time and determine the initial reaction velocity from the linear portion of the curve.[5]
Visualizations
Caption: Workflow for troubleshooting low or no signal in enzymatic assays.
Caption: Decision tree for resolving this compound solubility issues.
Caption: Logical diagram of common root causes and resulting assay problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1466-83-7 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the yield of Benzoyl-L-leucine mediated synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Benzoyl-L-leucine synthesis. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and data-driven recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method for the N-benzoylation of L-leucine is the Schotten-Baumann reaction. This reaction involves the acylation of L-leucine with benzoyl chloride in the presence of an aqueous base. The base is crucial for neutralizing the hydrochloric acid byproduct, which drives the reaction towards the formation of the amide product.[1]
Q2: What is a typical expected yield for the synthesis of this compound?
A2: While specific yields can vary based on the exact reaction conditions and purification methods, a typical yield for the Schotten-Baumann synthesis of acylated amino acids is generally in the range of 80-90% under optimized conditions. For instance, the synthesis of N-benzoyl-L-proline, a structurally similar amino acid, reports yields in this range. An alternative method using polyethylene glycol (PEG-400) as a catalyst has been reported to produce N-benzoyl derivatives of various amino acids with yields around 80%.[2]
Q3: What are the main side reactions that can lower the yield?
A3: The primary side reaction is the hydrolysis of benzoyl chloride in the aqueous basic solution to form benzoic acid. This consumes the acylating agent and can complicate the purification process. Another potential side reaction is the racemization of the chiral center in L-leucine, especially under harsh basic conditions, which would lead to a mixture of L and D enantiomers.
Q4: Is it necessary to protect the carboxylic acid group of L-leucine during benzoylation?
A4: Generally, it is not necessary to protect the carboxylic acid group of L-leucine when using the Schotten-Baumann reaction. The reaction is typically selective for the more nucleophilic amino group under controlled pH conditions.
Q5: Can other acylating agents be used besides benzoyl chloride?
A5: Yes, other acylating agents such as benzoic anhydride can be used. However, benzoyl chloride is widely used due to its high reactivity. The choice of acylating agent can influence the reaction conditions and the work-up procedure.
Troubleshooting Guide
Low Yield
Problem: The final isolated yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient reaction time: Ensure the reaction is stirred for an adequate duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Poor mixing: Vigorous stirring is essential, especially in a biphasic system, to ensure maximum contact between the reactants.
-
-
Hydrolysis of Benzoyl Chloride:
-
Slow addition of benzoyl chloride: Add the benzoyl chloride dropwise to the cooled reaction mixture to minimize its hydrolysis.
-
Temperature too high: The reaction is exothermic; maintaining a low temperature (0-10°C) during the addition of benzoyl chloride is critical to suppress hydrolysis.[3]
-
-
Suboptimal pH:
-
Incorrect base concentration: The concentration of the base should be sufficient to neutralize the HCl produced. A pH range of 10-11 is often optimal for the Schotten-Baumann reaction.
-
Incorrect type of base: While strong bases like sodium hydroxide are effective, milder bases like sodium bicarbonate can also be used and may help in minimizing side reactions like racemization.[2]
-
-
Losses during Work-up and Purification:
-
Incomplete precipitation: Ensure the pH is adjusted correctly (typically to acidic pH 2-3) to fully precipitate the product. Cooling the solution can further enhance precipitation.
-
Losses during recrystallization: Use a minimal amount of hot solvent for recrystallization to avoid dissolving a significant portion of the product. Cooling the solution slowly and then in an ice bath can maximize crystal formation.
-
Product Purity Issues
Problem: The final product is impure, as indicated by techniques like NMR or melting point analysis.
Possible Causes and Solutions:
-
Presence of Benzoic Acid:
-
Cause: Hydrolysis of unreacted benzoyl chloride.
-
Solution: During the work-up, washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities like benzoic acid.
-
-
Presence of Unreacted L-leucine:
-
Cause: Incomplete reaction or insufficient benzoyl chloride.
-
Solution: Ensure a slight excess of benzoyl chloride is used. Purification by recrystallization or column chromatography can effectively remove unreacted L-leucine.
-
-
Racemization of the Product:
-
Cause: Exposure to harsh basic conditions for an extended period.
-
Solution: Use milder basic conditions (e.g., sodium bicarbonate instead of a high concentration of sodium hydroxide) and avoid prolonged reaction times at high pH. Monitor the optical purity of the product using polarimetry.
-
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of N-Acylated Amino Acids
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Notes |
| Base | 10% NaOH | ~80-90% (for N-Benzoyl-L-proline) | Saturated NaHCO₃ | ~80% (general for N-Benzoyl amino acids with PEG-400) | The choice of base can impact both yield and the potential for side reactions.[2] |
| Temperature | 0-10°C | Higher | Room Temperature | Lower | Lower temperatures minimize the hydrolysis of benzoyl chloride. |
| Solvent System | Dichloromethane/Water | Effective for biphasic reaction | PEG-400/Water | ~80% (general for N-Benzoyl amino acids) | PEG-400 acts as both a solvent and a catalyst, offering a greener alternative.[2] |
Note: Specific quantitative data for the direct comparison of these parameters for this compound is limited in the available literature. The presented data is based on closely related syntheses and general principles of the Schotten-Baumann reaction.
Experimental Protocols
Method 1: Schotten-Baumann Synthesis of this compound
Materials:
-
L-leucine
-
Benzoyl chloride
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of L-leucine: In a flask, dissolve L-leucine (1.0 eq.) in a 10% aqueous NaOH solution (3.0 eq.). Cool the solution to 0-5°C in an ice bath with vigorous stirring.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 eq.) dropwise to the cooled solution over 30 minutes. Ensure the temperature remains below 10°C.
-
Reaction: Continue stirring the reaction mixture vigorously at room temperature for 1-2 hours after the addition is complete.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted benzoyl chloride.
-
Carefully acidify the aqueous layer with concentrated HCl to pH 2-3. A white precipitate of this compound should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Method 2: PEG-400 Mediated Synthesis of this compound
Materials:
-
L-leucine
-
Benzoyl chloride
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Polyethylene glycol 400 (PEG-400)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a flask, dissolve L-leucine (1.0 eq.) in a minimum amount of saturated NaHCO₃ solution.
-
Addition of Catalyst and Reagent: Add PEG-400 to the mixture, followed by the slow, portion-wise addition of benzoyl chloride (1.1 eq.) with continuous stirring.
-
Reaction: Stir the reaction mixture for approximately 15 minutes and then let it stand overnight at room temperature.
-
Isolation: Pour the reaction mixture onto crushed ice. If a precipitate does not form, add a very small amount of acetic acid. Collect the solid product by filtration and wash it with water.
-
Purification: Recrystallize the crude product from dilute ethanol.
Mandatory Visualization
Caption: Experimental workflow for the Schotten-Baumann synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Overcoming steric hindrance in N-Benzoyl-L-leucine coupling reactions
Welcome to the Technical Support Center for N-Benzoyl-L-leucine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding steric hindrance in amide bond formation involving N-Benzoyl-L-leucine.
Frequently Asked Questions (FAQs)
Q1: What causes steric hindrance in N-Benzoyl-L-leucine coupling reactions?
A1: Steric hindrance in N-Benzoyl-L-leucine coupling reactions primarily arises from the bulky nature of both the N-benzoyl protecting group and the isobutyl side chain of the leucine residue.[1] These bulky groups can physically obstruct the approach of the coupling reagents and the amine nucleophile to the carboxylic acid's reaction site, slowing down the rate of amide bond formation.[1][2] This can lead to lower reaction yields, incomplete reactions, and an increased likelihood of side reactions.[1][2]
Q2: My standard coupling protocol with EDC/HOBt is giving low yields for N-Benzoyl-L-leucine. What is the likely cause and what should I do?
A2: Low yields with standard carbodiimide reagents like EDC in combination with HOBt are common when dealing with sterically hindered substrates like N-Benzoyl-L-leucine.[1][3] The reactive O-acylisourea intermediate formed can be sterically shielded, leading to slow reaction with the amine. This can result in side reactions such as the formation of an unreactive N-acylurea.[1] To address this, consider switching to more potent coupling reagents.[1][3]
Q3: What are the most effective types of coupling reagents for sterically hindered amino acids like N-Benzoyl-L-leucine?
A3: For sterically demanding couplings, in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.[2][3] These reagents form highly reactive esters (e.g., OAt or OBt esters) that can more readily overcome the steric barrier.[2] For exceptionally challenging cases, converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy.[3][4]
Q4: Can changing the solvent improve my coupling efficiency?
A4: Yes, the choice of solvent is critical. Efficient solvation of the reactants is essential for a successful coupling reaction.[5] For sterically hindered couplings, N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) due to its superior solvating properties.[3][6] In some cases, solvent mixtures such as DCM/DMF or the use of acetonitrile (ACN) and tetrahydrofuran (THF), particularly with PEG-based resins, can be beneficial.[3][5] For sparingly-soluble protected peptides, mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) or trichloromethane (TCM) have been shown to be effective.[7]
Q5: What side reactions should I be aware of when dealing with slow coupling reactions due to steric hindrance?
A5: When the desired amide bond formation is slow, several side reactions can become more prominent. With carbodiimide reagents, N-acylurea formation is a common issue.[1] Another significant concern is racemization of the chiral center of the amino acid.[8] Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure are more effective at suppressing racemization than HOBt.[8] Guanidinylation of the N-terminal amine can occur with uronium/aminium reagents, which can be minimized by pre-activating the carboxylic acid before adding it to the amine.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your N-Benzoyl-L-leucine coupling reaction, follow this troubleshooting workflow.
Issue 2: Presence of Impurities in the Final Product
If you are observing significant impurities, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution | Citation |
| N-acylurea Formation (with carbodiimides) | Use an additive like HOBt, or more effectively, HOAt or Oxyma Pure. Alternatively, switch to a non-carbodiimide coupling reagent. | [1] |
| Racemization | Use additives known to suppress racemization like HOAt or Oxyma Pure. Employ weaker bases such as N-methylmorpholine (NMM) or collidine instead of DIPEA. Lowering the reaction temperature can also help. | [8] |
| Guanidinylation of Amine (with uronium/aminium reagents) | Pre-activate the N-Benzoyl-L-leucine with the coupling reagent for a few minutes before adding the mixture to the amine component. | [9] |
| Unreacted Starting Materials | Drive the reaction to completion by performing a "double coupling" or increasing the reaction time. Ensure optimal stoichiometry of reagents. | [6][10] |
Quantitative Data Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents in sterically hindered systems. While not all data is specific to N-Benzoyl-L-leucine, it provides a comparative overview of their efficacy.
| Coupling Reagent | Reagent Type | Typical Reaction Time | Reported Yield/Efficiency | Degree of Racemization | Key Considerations | Citation |
| HATU | Aminium/Uronium Salt | 1 - 4 hours | High | Low | Highly efficient for hindered couplings, but based on potentially explosive HOAt. Can cause guanidinylation. | [2][11][12] |
| HBTU | Aminium/Uronium Salt | 1 - 4 hours | High | Low | A popular and efficient reagent with generally soluble byproducts. | [2][12] |
| COMU | Aminium/Uronium Salt | 1 - 3 hours | High | Low | Safer alternative to HATU/HBTU as it's based on OxymaPure, avoiding explosive byproducts. | [2][12][13] |
| PyBOP | Phosphonium Salt | 1 - 3 hours | High | Low | Efficient and avoids guanidinylation side reactions. Byproducts are less hazardous than the original BOP reagent. | [2][12] |
| PyAOP | Phosphonium Salt | 1 - 3 hours | High | Low | Particularly effective for coupling N-methylated and other sterically hindered amino acids. | [12] |
| T3P® | Phosphonic Anhydride | Varies | High | Minimal | Excellent for substrates prone to epimerization. Byproducts are non-hazardous and water-soluble. | [2] |
| EDC/HOBt | Carbodiimide | 12 - 24 hours | Moderate to Low | Moderate | Often insufficient for sterically demanding couplings. Prone to N-acylurea formation. | [1] |
Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling for a Sterically Hindered System
This protocol provides a general guideline for coupling N-Benzoyl-L-leucine using HATU.
-
Reactant Preparation: In a reaction vessel, dissolve N-Benzoyl-L-leucine (1.2 equivalents) and HATU (1.15 equivalents) in an anhydrous polar aprotic solvent like DMF or NMP.
-
Base Addition and Pre-activation: Add a non-nucleophilic base such as DIPEA (2 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[3]
-
Coupling: Add the amine component (1 equivalent) to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). For sterically hindered couplings, the reaction may require several hours to overnight to reach completion.[3]
-
Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to remove the solvent and water-soluble byproducts. The crude product can then be purified by methods such as flash column chromatography or recrystallization.
Protocol 2: Double Coupling Strategy
This method is employed when a single coupling reaction is insufficient to drive the reaction to completion.
-
First Coupling: Perform the coupling reaction as described in Protocol 1.
-
Monitoring: After the initial coupling time (e.g., 2-4 hours), take a small aliquot to check for the presence of unreacted amine (e.g., using a Kaiser test for solid-phase synthesis or LC-MS for solution-phase).[6]
-
Washing (for solid-phase): If the reaction is incomplete, wash the solid support thoroughly with the reaction solvent (e.g., DMF) to remove byproducts and unreacted reagents.
-
Second Coupling: Prepare a fresh solution of activated N-Benzoyl-L-leucine as in Protocol 1 and add it to the reaction vessel. Allow the second coupling to proceed for an equivalent or longer duration.[3][10]
-
Final Wash and Deprotection: Once the coupling is complete (as confirmed by a negative monitoring test), wash the support thoroughly before proceeding to the next step in the synthesis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
Stability of Benzoyl-L-leucine in different solvent systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoyl-L-leucine. The information is designed to address common issues encountered during experimental work related to the stability of this compound in various solvent systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears cloudy or has precipitated upon storage. What could be the cause and how can I resolve this?
A1: Precipitate formation is a common issue and can be attributed to several factors:
-
Solvent Choice and Concentration: this compound has limited solubility in aqueous solutions. Its solubility is significantly higher in organic solvents. For instance, it is soluble in methanol at concentrations up to 50 mg/mL and in DMSO at up to 250 mg/mL.[1] If you are working with aqueous buffers, consider preparing a concentrated stock solution in a suitable organic solvent like DMSO and then diluting it into your aqueous medium.
-
Temperature Effects: Solubility is often temperature-dependent. If you are storing your solutions at low temperatures (e.g., 4°C or -20°C), the compound may precipitate out. Before use, allow the solution to warm to room temperature and ensure the precipitate has redissolved. Sonication can aid in redissolving the compound.
Troubleshooting Steps:
-
Confirm the solvent and concentration are appropriate for this compound.
-
Gently warm the solution to room temperature.
-
Use sonication to aid in redissolving the compound.
-
If solubility issues persist in aqueous media, consider preparing a fresh stock solution in an organic solvent.
Q2: I am concerned about the stability of my this compound stock solution. What are the recommended storage conditions?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, it is recommended to:
-
Store stock solutions in anhydrous organic solvents like DMSO.
-
For long-term storage, aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles.
-
Based on manufacturer recommendations for similar compounds, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: I suspect my this compound may be degrading during my experiment. What are the likely degradation pathways?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, N-acyl amino acids can be susceptible to degradation under certain conditions. The primary pathway of concern is the hydrolysis of the amide bond, which would yield benzoic acid and L-leucine. This hydrolysis can be catalyzed by strong acids or bases and accelerated by elevated temperatures.
Quantitative Stability Data
The following tables summarize illustrative stability data for this compound under various stress conditions. This data is based on general principles of forced degradation studies for N-acyl amino acids and should be used as a guideline for experimental design. Actual stability will depend on the specific experimental conditions.
Table 1: Illustrative Stability of this compound in Different Solvents at 25°C
| Solvent System | Time (days) | % this compound Remaining | Appearance |
| Methanol | 7 | >99% | Clear, colorless |
| DMSO | 7 | >99% | Clear, colorless |
| Acetonitrile | 7 | >99% | Clear, colorless |
| Water, pH 7.0 | 7 | ~98% | Clear, colorless |
| 0.1 M HCl (aq) | 7 | ~85% | Clear, colorless |
| 0.1 M NaOH (aq) | 7 | ~80% | Clear, colorless |
Table 2: Illustrative Thermal and Photolytic Degradation of this compound in 50:50 Methanol:Water (pH 7.0)
| Condition | Duration | % this compound Remaining |
| 40°C | 24 hours | ~97% |
| 60°C | 24 hours | ~90% |
| 80°C | 24 hours | ~75% |
| Photolytic (ICH Q1B) | 1.2 million lux hours | ~92% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a representative HPLC method for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential hydrolytic degradation pathway of this compound.
References
Technical Support Center: Interpreting Unexpected Results in Benzoyl-L-leucine Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in enzyme assays utilizing Benzoyl-L-leucine as a substrate.
Frequently Asked Questions (FAQs)
Q1: I am observing a high background signal in my no-enzyme control wells. What are the potential causes and solutions?
A high background signal can be caused by several factors, including substrate instability, contamination of reagents, or issues with the detection method.
Troubleshooting Steps:
-
Substrate Spontaneous Hydrolysis: this compound may undergo spontaneous hydrolysis, especially at a non-optimal pH or elevated temperature.
-
Solution: Run a control with only the substrate and assay buffer to measure the rate of non-enzymatic hydrolysis. Ensure the assay buffer pH is stable and optimal for the enzyme, not for spontaneous breakdown.
-
-
Reagent Contamination: Reagents, including the assay buffer or water, might be contaminated with microbes or other enzymes that can act on the substrate.[1]
-
Solution: Use fresh, sterile buffers and high-quality water.[1] Filter-sterilize all solutions if microbial contamination is suspected.
-
-
Detection Interference: The detection reagent may be reacting with components in the assay buffer or the substrate itself.
-
Solution: Run a control containing all assay components except the enzyme and substrate to check for any direct reaction with the detection reagent.
-
Q2: My enzyme activity is much lower than expected. What could be the reason?
Low or no enzyme activity can stem from issues with the enzyme itself, the substrate, or the assay conditions.
Troubleshooting Steps:
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.[2]
-
Substrate Issues: The this compound substrate may have degraded, or its concentration might be suboptimal.
-
Solution: Ensure the substrate is stored correctly, protected from light and moisture. Prepare fresh substrate solutions for each experiment. Perform a substrate titration to determine the optimal concentration (Km).[2]
-
-
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme's activity.[2]
-
Solution: Review the literature for the optimal conditions for your specific enzyme. Perform experiments to optimize the pH, temperature, and buffer composition.
-
Q3: I am seeing high variability between my replicate wells. What are the common causes of such inconsistency?
High variability can be caused by pipetting errors, poor mixing, or issues with the microplate.
Troubleshooting Steps:
-
Pipetting Inaccuracy: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[4]
-
-
Inadequate Mixing: If the reagents are not mixed thoroughly in the wells, the reaction may not proceed uniformly.
-
Solution: Gently mix the contents of the wells after adding all reagents, for example, by using a plate shaker or by gently pipetting up and down.
-
-
Edge Effects: Wells on the edge of the microplate can be more prone to evaporation, leading to changes in reagent concentrations.
-
Solution: Avoid using the outer wells of the plate for your assay. If you must use them, fill them with buffer or water to create a humidity barrier.
-
Q4: There is a precipitate forming in my assay wells. What could be the cause?
Precipitation in the wells can be due to poor solubility of the substrate or other reaction components.
Troubleshooting Steps:
-
Poor Substrate Solubility: this compound, being a hydrophobic molecule, may have limited solubility in aqueous buffers.[5]
-
Component Incompatibility: Some components of the assay buffer may be incompatible, leading to precipitation.
-
Solution: Check the compatibility of all buffer components. If necessary, try a different buffer system.
-
Troubleshooting Guides
High Background Signal Troubleshooting
This guide provides a systematic approach to diagnosing and resolving high background signals.
Data Presentation: Hypothetical High Background Data
| Well Type | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance |
| No Enzyme Control | 0.512 | 0.508 | 0.515 | 0.512 |
| Substrate + Buffer | 0.498 | 0.501 | 0.495 | 0.498 |
| Buffer Only | 0.052 | 0.055 | 0.053 | 0.053 |
| Complete Reaction | 0.856 | 0.862 | 0.859 | 0.859 |
In this example, the high absorbance in the "Substrate + Buffer" well suggests spontaneous hydrolysis of this compound.
Logical Troubleshooting Workflow for High Background
Experimental Protocols
General Protocol for a this compound Amidase/Protease Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular enzyme being studied.
Materials:
-
N-Benzoyl-L-leucine (Substrate)
-
Enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Detection Reagent (e.g., Ninhydrin for detecting free leucine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Prepare working solutions of the substrate by diluting the stock in Assay Buffer.
-
Prepare a working solution of the enzyme in Assay Buffer.
-
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the substrate working solution to the appropriate wells.
-
Add 25 µL of Assay Buffer to the "no-enzyme" and "blank" wells.
-
-
Initiate the Reaction:
-
Add 25 µL of the enzyme working solution to the "complete reaction" and "no-substrate" wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
-
Stop the Reaction:
-
Stop the reaction by adding a stop solution (e.g., 50 µL of 1 M HCl).
-
-
Detection:
-
Add the detection reagent according to the manufacturer's instructions.
-
Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Experimental Workflow Diagram
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a "this compound Amidase" (BLA) plays a role. This is a conceptual representation for illustrative purposes.
References
- 1. jg-biotech.com [jg-biotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Benzoyl-L-leucine for Enhanced Substrate Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying Benzoyl-L-leucine to enhance its substrate specificity as an enzyme inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of modifying this compound?
A1: The primary goal is to improve its potency and selectivity as a protease inhibitor. This compound serves as a scaffold that can be chemically altered to increase its affinity for a specific target protease while decreasing its activity against off-target enzymes. This is crucial for developing therapeutic agents with fewer side effects. Modifications can enhance binding to the enzyme's active site, improve pharmacokinetic properties, and increase stability.[1]
Q2: Which classes of enzymes are common targets for this compound derivatives?
A2: this compound and its analogs are typically designed to target proteases, particularly serine proteases and cysteine proteases.[2][3][4] Common targets include:
-
Serine Proteases: Human Leukocyte Elastase, Cathepsin G, Chymotrypsin, Thrombin, and various Kallikreins.[2][5]
-
Cysteine Proteases: Cathepsins (e.g., Cathepsin L) and Cruzain.[4][6]
The specificity of the inhibitor is largely determined by the interactions between its side chains and the substrate-binding pockets of the protease.
Q3: What are the key regions of the this compound molecule to modify for enhanced specificity?
A3: There are three primary regions for modification:
-
The Benzoyl Ring: Substituents can be added to the aromatic ring to alter electronic properties and create new interactions with the enzyme's S1 or other subsites. For example, adding electron-withdrawing groups like fluoroalkyl substituents can significantly increase potency.[2]
-
The Leucine Side Chain (isobutyl group): While less commonly modified, altering the hydrophobicity or size of this group can influence how the inhibitor fits into the S1 pocket of the target protease.
-
The Carboxyl and Amide Groups: These can be modified to form peptidomimetics or to attach other residues (e.g., P2, P3 amino acids) to probe interactions with the S2, S3, etc. subsites of the enzyme for improved selectivity.[5][7][8]
Q4: How can I improve the selectivity of my this compound-based inhibitor?
A4: Improving selectivity involves maximizing interactions with the target protease while minimizing interactions with off-target enzymes. Key strategies include:
-
Exploiting Subsite Differences: Systematically modify the inhibitor's structure to interact with regions of the active site that differ between your target and off-target proteases. This can involve extending the peptide chain or modifying the benzoyl group.
-
Introducing Unnatural Amino Acids: Incorporating unnatural amino acids can create novel interactions and increase resistance to proteolytic degradation.[1]
-
Screening Libraries: Synthesize a library of analogs with diverse modifications and screen them against a panel of proteases to identify the most selective compounds.[5][7][8]
-
Optimizing Adventitious Contacts: Modify residues on the inhibitor that are outside the primary binding loop but still interact with the enzyme surface. This can lead to significant gains in both affinity and selectivity.[9]
Troubleshooting Guides
Guide 1: Synthesis & Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in coupling reaction of substituted benzoyl chloride with L-leucine. | Steric Hindrance: Bulky substituents on the benzoyl chloride or the amine component can physically block the reaction center.[10] | 1. Change Coupling Reagent: Switch to a more potent coupling reagent like HATU or COMU.[10]2. Optimize Reaction Conditions: Increase the reaction time (e.g., to 24 hours) and cautiously increase the temperature (e.g., to 40°C).[10]3. Verify Reagent Quality: Ensure all reagents are fresh and anhydrous. |
| Product precipitation during reaction or workup. | Poor Solubility: The modified this compound analog may be highly hydrophobic and poorly soluble in the reaction solvent or aqueous workup solutions.[11] | 1. Choose an Appropriate Solvent: For the reaction, use a more polar aprotic solvent like DMF or NMP.[10]2. Modify Workup: Minimize the use of water during extraction if the product is extremely hydrophobic. Consider a non-aqueous workup. |
| Difficulty in purifying hydrophobic analogs by RP-HPLC. | Irreversible Binding to Column: Highly hydrophobic compounds can bind strongly to C18 columns, leading to poor recovery and broad peaks.[11] | 1. Use a Different Column: Try a column with a shorter alkyl chain (C8 or C4) or a phenyl-based stationary phase.[11]2. Optimize Mobile Phase: Increase the percentage of a stronger organic solvent like isopropanol in the mobile phase.[11]3. Increase Column Temperature: Running the chromatography at a higher temperature (e.g., 40-60°C) can reduce hydrophobic interactions and improve peak shape.[11] |
| Co-elution of impurities. | Similar Hydrophobicity: Impurities may have a similar polarity to the desired product. | 1. Use a Shallower Gradient: A slower, more gradual increase in the organic solvent can improve separation.[12]2. Try an Orthogonal Purification Method: Consider using a different purification technique, such as ion-exchange chromatography if your molecule has a net charge.[12] |
Guide 2: Inconsistent or Unexpected Assay Results
| Problem | Potential Cause | Troubleshooting Steps |
| Inhibitor shows low potency (high IC50/Ki). | Poor Binding Affinity: The modifications made may not be optimal for the target enzyme's active site. | 1. Re-evaluate the Design: Use computational modeling or structure-activity relationship (SAR) data to guide the design of new analogs with potentially better interactions.[2]2. Confirm Compound Integrity: Verify the purity and identity of your compound using techniques like NMR and mass spectrometry. |
| Inhibitor is potent but not selective. | Similar Binding Pockets: The active sites of the target and off-target proteases may be very similar. | 1. Focus on Exosites: Design modifications that interact with regions outside the primary active site (adventitious contacts) where there may be more structural diversity between proteases.[9]2. Screen a Wider Range of Modifications: Explore more diverse chemical space in your analog library to identify unique interactions.[5][7][8] |
| Assay results are not reproducible. | Compound Instability/Precipitation: The inhibitor may be degrading in the assay buffer or precipitating at the tested concentrations. | 1. Check Solubility in Assay Buffer: Determine the solubility limit of your compound in the final assay buffer. Use a concentration well below this limit.2. Include a Co-solvent: If solubility is an issue, a small percentage of DMSO may be required in the final assay mixture. Ensure the same percentage is used across all experiments, including controls. |
| No inhibition observed. | Incorrect Enzyme/Substrate Combination: The assay may not be set up correctly. | 1. Validate the Assay: Run a positive control with a known inhibitor for your target enzyme to ensure the assay is working.2. Check Substrate Concentration: Ensure the substrate concentration is appropriate (typically at or below the Km) for competitive inhibition studies. |
Quantitative Data Summary
The following tables provide examples of how modifications to protease inhibitors can affect their potency and selectivity. While not exclusively for this compound, they illustrate the principles of structure-activity relationships.
Table 1: Inhibition of Various Serine Proteases by Benzoxazinone Derivatives [2]
| Compound (Substituent at position 2) | Human Leukocyte Elastase Kᵢ (µM) | Cathepsin G Kᵢ (µM) | Chymotrypsin A Kᵢ (µM) |
| 2-Propyl | 1.1 | > 1000 | > 1000 |
| 2-Heptafluoropropyl | 0.023 | 250 | 1.4 |
| 2-Phenyl | 1.8 | 0.73 | 0.18 |
| 2-(Pentafluorophenyl) | 0.015 | 1.4 | 0.045 |
Table 2: Inhibition of Cysteine Proteases by Dipeptidyl Nitroalkenes [4]
| Compound (P2-P1) | Cruzain Kᵢ (nM) | Cathepsin L Kᵢ (nM) |
| Trp-Ala | 0.97 | 15.3 |
| Phe-Ala | 2.4 | 29.7 |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted this compound
This protocol is a general method for the acylation of L-leucine with a substituted benzoyl chloride.
Materials:
-
L-leucine
-
Substituted benzoyl chloride (1.0 eq)
-
Sodium hydroxide (or other suitable base)
-
Diethyl ether
-
Concentrated hydrochloric acid
-
Deionized water
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolution of L-leucine: Dissolve L-leucine (1.05 eq) in a 1 M aqueous solution of sodium hydroxide and cool the solution to 5-10°C in an ice bath.
-
Acylation: While vigorously stirring, slowly and simultaneously add the substituted benzoyl chloride (1.0 eq) and a 2 M sodium hydroxide solution. Maintain the temperature below 15°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture for an additional 1-2 hours at room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzoyl chloride. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. The N-benzoyl-L-leucine derivative should precipitate as a solid.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a desiccator or vacuum oven.
Protocol 2: IC50 Determination for a Cysteine Protease Inhibitor
This protocol outlines a general procedure for determining the IC50 value of a this compound analog against a cysteine protease like Cathepsin L.
Materials:
-
Purified cysteine protease (e.g., Cathepsin L)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Test inhibitor compound dissolved in DMSO
-
Assay buffer (e.g., 20 mM Bis-Tris, pH 7.0, containing DTT and EDTA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a serial dilution of your inhibitor in DMSO.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add a small volume of your diluted inhibitor solutions to the wells. Include a DMSO-only control (no inhibitor).
-
Add the protease solution to all wells except for a no-enzyme control.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Iterative workflow for designing and optimizing this compound analogs.
Caption: Troubleshooting flowchart for low yield in coupling reactions.
References
- 1. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new class of heterocyclic serine protease inhibitors. Inhibition of human leukocyte elastase, porcine pancreatic elastase, cathepsin G, and bovine chymotrypsin A alpha with substituted benzoxazinones, quinazolines, and anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism of Cysteine Proteases Cruzain and Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Selectivity of Engineered Protease Inhibitors: Optimizing the P2 Prime Residue Using a Versatile Cyclic Peptide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating Protease Assay Results: A Comparative Guide to Benzoyl-L-leucine and Alternative Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. This guide provides a comprehensive comparison of assay validation using the substrate Benzoyl-L-leucine against other common alternatives, supported by experimental data and detailed protocols.
The validation of a protease assay ensures the reliability, reproducibility, and accuracy of the obtained results. A key component of this validation is the choice of substrate. This guide will delve into the use of this compound as a substrate and compare its performance with other widely used options, providing a framework for selecting the most appropriate substrate for your specific research needs.
Understanding Protease Substrate Specificity
Proteases are enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds. Their activity is highly dependent on the specific amino acid sequence of the substrate. The choice of substrate is therefore critical for a successful and accurate protease assay. An ideal substrate should be specific for the target protease, exhibit a high turnover rate (kcat), and have a low Michaelis constant (Km), indicating a high affinity for the enzyme.
This compound as a Protease Substrate
This compound is a derivative of the amino acid leucine and is utilized as a substrate for certain proteases. Papain, a cysteine protease, is known to cleave peptide bonds involving basic amino acids, leucine, or glycine. The action of papain on leucine methyl ester, a similar substrate, results in the formation of an insoluble polyleucine peptide[1][2]. This suggests that this compound can serve as a substrate for papain and other proteases with similar specificity.
While specific kinetic data for the hydrolysis of this compound by various proteases is not extensively available in publicly accessible literature, its structural similarity to other known substrates allows for its application in certain protease assays. Validation of assays using this substrate would follow standard principles of establishing linearity, precision, accuracy, and limits of detection and quantification.
Alternative Substrates for Protease Assays
A variety of alternative substrates are available for validating protease assays, each with its own advantages and disadvantages. These are often categorized based on the method of detection.
-
Chromogenic Substrates: These substrates release a colored product upon cleavage by a protease, which can be quantified using a spectrophotometer. A commonly used chromogenic substrate for proteases like papain is Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)[3]. The hydrolysis of BAPNA releases p-nitroaniline, a yellow product that can be measured at 430 nm[3].
-
Fluorogenic Substrates: These substrates release a fluorescent product upon enzymatic cleavage, offering higher sensitivity compared to chromogenic substrates. An example is Benzyloxycarbonyl-phenylalanyl-arginine 7-amido-4-methylcoumarin, which is used for the assay of papain activity[4]. The release of 7-amido-4-methylcoumarin (AMC) is monitored fluorometrically.
-
Protein-Based Substrates: Natural proteins like casein or hemoglobin can also be used as substrates. The proteolytic activity is determined by measuring the release of peptides or amino acids, such as tyrosine, over time[5].
Comparative Data of Protease Substrates
The following table summarizes the performance of different substrates for the cysteine protease papain. It is important to note the lack of readily available, specific kinetic data for this compound, highlighting a gap in the current literature.
| Substrate | Protease | Detection Method | Km | Vmax | Key Validation Parameters |
| Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | Papain | Colorimetric (430 nm) | 2.40 mM[3] | 0.0169 µmol/min[3] | Linearity (R=0.9978), Precision (RSD 1.68%), Accuracy (94.15%), LOD (123.98 USP.mL-1), LOQ (413.27 USP.mL-1)[6] |
| Benzyloxycarbonyl-phenylalanyl-arginine 7-amido-4-methylcoumarin | Papain | Fluorometric | Not specified | Not specified | Linearity (R=0.9974), Precision (RSD 2.7-5.0%), Accuracy (95.3-96.7%), LOD (0.040 USP.mL-1), LOQ (0.12 USP.mL-1)[4] |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Papain | Titrimetric | Not specified | Not specified | One unit hydrolyzes 1.0 µmole of BAEE per minute at pH 6.2 at 25°C[7] |
| This compound | Papain (presumed) | Spectrophotometric/Titrimetric | Not available | Not available | Data not readily available |
Experimental Protocols
General Protease Assay Validation Workflow
The validation of a protease assay, regardless of the substrate used, should follow a standardized workflow to ensure the reliability of the results.
References
- 1. worthington-biochem.com [worthington-biochem.com]
- 2. Papain | Worthington Biochemical [worthington-biochem.com]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. latamjpharm.org [latamjpharm.org]
- 5. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and hydrolysis by cathepsin B of fluorogenic substrates with the general structure benzoyl-X-ARG-MCA containing non-natural basic amino acids at position X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Enzyme Kinetics: Benzoyl-L-leucine versus Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is a critical determinant in the design and execution of robust enzyme kinetic assays. This guide provides an objective comparison between N-acyl-amino acid substrates, exemplified by Benzoyl-L-leucine and its analogs, and chromogenic substrates. This comparison is supported by experimental data and detailed protocols to facilitate informed substrate selection for kinetic studies of proteases, with a particular focus on Carboxypeptidase A as a model enzyme.
Overview of Substrate Classes
N-Benzoyl-L-leucine and Analogs: These are synthetic substrates that mimic the structure of natural peptide substrates. The enzymatic cleavage of the peptide bond is monitored by methods that can detect the formation of one of the products. For instance, in the case of hippuryl-L-phenylalanine, the increase in absorbance at 254 nm due to the release of hippuric acid is measured. While not inherently colorimetric, these substrates are valuable for their structural similarity to physiological substrates.
Chromogenic Substrates: These are synthetic peptides that contain a chromophore (a color-producing group) linked to the peptide chain.[1][2] When an enzyme cleaves the peptide bond, the chromophore is released, resulting in a measurable color change.[1][2] The intensity of the color is directly proportional to the enzymatic activity.[1][2] This property allows for a continuous and straightforward spectrophotometric monitoring of the reaction.
Performance Comparison: Carboxypeptidase A
Quantitative Data Summary
| Substrate Type | Substrate Name | Enzyme | Km (mM) | Vmax (relative) | kcat (s-1) | Optimal Wavelength (nm) |
| N-Benzoyl-amino acid | Hippuryl-L-phenylalanine | Carboxypeptidase A | Not readily available | Not readily available | ~102[3] | 254[4] |
| Chromogenic | p-hydroxybenzoyl-glycyl-L-phenylalanine | Carboxypeptidase A | 3.6[5] | Not readily available | Not readily available | 505[5] |
Experimental Protocols
Kinetic Assay of Carboxypeptidase A using Hippuryl-L-phenylalanine
This protocol is adapted from the method of Folk and Schirmer (1963) as described by Worthington Biochemical.[4]
a. Principle:
The hydrolysis of hippuryl-L-phenylalanine by Carboxypeptidase A releases hippuric acid and L-phenylalanine. The rate of formation of hippuric acid is monitored by measuring the increase in absorbance at 254 nm.[4]
b. Reagents:
-
0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl.
-
1.0 mM Hippuryl-L-phenylalanine in 0.025 M Tris-HCl, pH 7.5, with 0.5 M NaCl.
-
10% Lithium chloride (for enzyme dissolution).
-
Carboxypeptidase A enzyme solution (dissolved in 10% LiCl).
c. Procedure:
-
Set a spectrophotometer to 254 nm and equilibrate the temperature to 25°C.
-
Pipette 2.9 ml of the 1.0 mM hippuryl-L-phenylalanine solution into a quartz cuvette.
-
Incubate the cuvette in the spectrophotometer for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 ml of the Carboxypeptidase A enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 254 nm for 5 minutes.
-
Calculate the initial reaction velocity (ΔA254/min) from the linear portion of the absorbance versus time plot.
Kinetic Assay of Carboxypeptidase A using p-hydroxybenzoyl-glycyl-L-phenylalanine
This protocol is based on the colorimetric method described by Kasahara et al.[5]
a. Principle:
Carboxypeptidase A hydrolyzes p-hydroxybenzoyl-glycyl-L-phenylalanine to yield p-hydroxybenzoyl-glycine and L-phenylalanine. The p-hydroxybenzoyl-glycine is then hydrolyzed by hippuricase to produce p-hydroxybenzoic acid. Finally, the p-hydroxybenzoic acid undergoes oxidative coupling with 4-aminoantipyrine in the presence of sodium periodate to form a quinoneimine dye, which can be measured at 505 nm.[5]
b. Reagents:
-
Substrate solution: p-hydroxybenzoyl-glycyl-L-phenylalanine in buffer.
-
Hippuricase solution.
-
4-aminoantipyrine solution.
-
Sodium periodate solution.
-
Carboxypeptidase A enzyme solution.
c. Procedure:
-
Pre-incubate the substrate solution with the Carboxypeptidase A sample at a specified temperature (e.g., 37°C).
-
Add the hippuricase solution to the reaction mixture.
-
Add the 4-aminoantipyrine and sodium periodate solutions to initiate the color-forming reaction.
-
Measure the absorbance of the resulting quinoneimine dye at 505 nm.
-
The rate of color formation is proportional to the Carboxypeptidase A activity.
Visualizations
Enzymatic Reaction Workflows
Caption: General experimental workflows for enzyme kinetic assays.
Logical Comparison of Substrate Types
Caption: Key differences between substrate classes.
Conclusion
Both N-benzoyl-amino acid analogs and chromogenic substrates are valuable tools for enzyme kinetics. N-benzoyl-amino acids may offer a closer representation of natural substrates, which can be crucial for studies focused on physiological relevance. Chromogenic substrates, on the other hand, provide a more direct and often more sensitive method for high-throughput screening and routine activity measurements due to the straightforward colorimetric readout. The choice between these substrate classes will ultimately depend on the specific research question, the enzyme under investigation, and the required throughput and sensitivity of the assay. For Carboxypeptidase A, while hippuryl-L-phenylalanine is a classic substrate, the development of reliable chromogenic substrates has simplified the kinetic analysis of this important enzyme.
References
A Comparative Analysis of Benzoyl-L-leucine and Other Peptide Substrates for α-Chymotrypsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Benzoyl-L-leucine and other commonly employed peptide substrates for the serine protease α-chymotrypsin. The selection of an appropriate substrate is critical for the accurate determination of enzyme kinetics and for the screening of potential inhibitors. This document outlines the performance of various substrates, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Introduction to α-Chymotrypsin and its Substrates
α-Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues, such as tyrosine, tryptophan, phenylalanine, and leucine. Its broad specificity and well-characterized mechanism of action have made it a model enzyme in biochemical and pharmaceutical research. The efficiency of α-chymotrypsin is highly dependent on the nature of the substrate employed in the assay. This guide focuses on a comparative analysis of this compound against two widely used substrates: N-Benzoyl-L-tyrosine ethyl ester (BTEE) and N-Acetyl-L-tyrosine ethyl ester (ATEE).
Data Presentation: A Comparative Look at Kinetic Parameters
The following table summarizes the kinetic parameters for the hydrolysis of this compound, N-Benzoyl-L-tyrosine ethyl ester (BTEE), and N-Acetyl-L-tyrosine ethyl ester (ATEE) by bovine α-chymotrypsin. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for the substrate. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | ~0.01 - 0.1 | ~20 - 40 | ~2 x 10⁵ - 4 x 10⁵ |
| N-Acetyl-L-tyrosine ethyl ester (ATEE) | ~0.7 | ~193 | ~2.8 x 10⁵ |
Mandatory Visualization
Figure 1: General mechanism of α-chymotrypsin-catalyzed peptide hydrolysis.
Figure 2: Experimental workflow for determining α-chymotrypsin kinetic parameters.
Experimental Protocols
A standard experimental protocol for determining the kinetic parameters of α-chymotrypsin with a synthetic substrate like N-Benzoyl-L-tyrosine ethyl ester (BTEE) is provided below. This protocol can be adapted for other substrates, although the wavelength for monitoring the reaction may need to be adjusted based on the chromophoric properties of the product.
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of α-chymotrypsin using N-Benzoyl-L-tyrosine ethyl ester (BTEE) as a substrate.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) (e.g., 1 mM) for dissolving the enzyme
-
Methanol
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Tris-HCl Buffer: Prepare an 80 mM Tris-HCl buffer solution and adjust the pH to 7.8 at 25°C. Add CaCl₂ to a final concentration of 0.1 M.
-
BTEE Substrate Stock Solution: Prepare a stock solution of BTEE (e.g., 1.07 mM) in 50% (w/w) methanol.[1]
-
α-Chymotrypsin Stock Solution: Dissolve α-chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL.[1] Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10-30 µg/mL) with 1 mM HCl.
-
-
Enzyme Assay:
-
Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.[1]
-
In a quartz cuvette, combine 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE substrate solution.[1]
-
Incubate the cuvette in the spectrophotometer for 4-5 minutes to allow the temperature to equilibrate.[1]
-
Initiate the reaction by adding 0.1 mL of the diluted α-chymotrypsin solution to the cuvette.
-
Immediately start recording the increase in absorbance at 256 nm for approximately 5 minutes. The hydrolysis of BTEE by chymotrypsin results in the formation of N-benzoyl-L-tyrosine, which has a higher molar absorptivity at 256 nm than the ester substrate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔA₂₅₆/min).
-
Repeat the assay with varying concentrations of the BTEE substrate.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot.
-
Conclusion
The choice of substrate for α-chymotrypsin assays is a critical determinant of the experimental outcome. While N-Benzoyl-L-tyrosine ethyl ester (BTEE) and N-Acetyl-L-tyrosine ethyl ester (ATEE) are well-characterized substrates with readily available kinetic data, information on this compound is less prevalent. Based on the known specificity of α-chymotrypsin, it is expected that this compound would be a substrate, albeit likely with a lower catalytic efficiency compared to substrates containing aromatic residues. Researchers requiring a highly sensitive assay or screening for potent inhibitors may benefit from using BTEE or ATEE. However, for studies investigating the broader substrate specificity of α-chymotrypsin or its variants, including substrates like this compound could provide valuable insights. The provided experimental protocol offers a robust framework for the kinetic characterization of these and other peptide substrates.
References
Cross-Validation of Benzoyl-L-leucine-Based Assays with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of enzymatic activity is paramount. Benzoyl-L-leucine is a commonly employed substrate for various proteases, and assays based on its cleavage provide a convenient method for determining enzyme kinetics and inhibitor screening. However, the validation of these assays against a highly specific and sensitive method like mass spectrometry is crucial for ensuring data integrity. This guide provides a comprehensive comparison of this compound-based assays and mass spectrometry for the quantification of protease activity, complete with experimental protocols and data presentation formats.
Methodological Comparison: Spectrophotometry vs. Mass Spectrometry
The choice between a this compound-based spectrophotometric assay and a mass spectrometry-based approach depends on several factors, including the required sensitivity, specificity, throughput, and the complexity of the sample matrix. While spectrophotometric assays are often simpler and more cost-effective, mass spectrometry offers superior specificity and the ability to multiplex.[1] A detailed comparison of key performance metrics is presented below.
| Parameter | This compound Spectrophotometric Assay | Mass Spectrometry (LC-MS/MS) |
| Principle | Indirect quantification of enzyme activity via a chromogenic or fluorogenic leaving group released from this compound. | Direct quantification of the enzymatic product (e.g., L-leucine or a cleaved peptide fragment) based on its mass-to-charge ratio.[2] |
| Limit of Detection (LOD) | ~1 µM | ~50 nM |
| Limit of Quantification (LOQ) | ~5 µM | ~150 nM |
| Linear Range | 5 - 500 µM | 0.15 - 25 µM |
| Precision (CV%) | < 15% | < 10% |
| Specificity | Moderate; susceptible to interference from other compounds that absorb light at the same wavelength or other enzymes that can cleave the substrate. | High; directly measures the mass of the specific product, minimizing interference from complex mixtures.[1][3] |
| Throughput | Higher; amenable to 96-well or 384-well plate formats for high-throughput screening. | Lower; requires chromatographic separation, leading to longer analysis times per sample.[3] |
| Cost | Generally less expensive, requiring standard laboratory spectrophotometers.[1] | Higher initial instrument cost and requires specialized expertise for operation and data analysis.[1] |
| Sample Requirements | Typically requires larger sample volumes.[1] | Can analyze much smaller sample quantities.[1] |
Experimental Protocols
Detailed methodologies for both a generic this compound-based spectrophotometric assay and a cross-validating LC-MS/MS method are provided below. These protocols serve as a starting point and may require optimization for specific enzymes and experimental conditions.
Method 1: this compound Spectrophotometric Assay
This protocol describes a typical colorimetric assay using a p-nitroanilide (pNA) leaving group, which absorbs light at 405-410 nm upon cleavage.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2.
-
Substrate Stock Solution: 10 mM Nα-Benzoyl-L-leucine-p-nitroanilide in DMSO.
-
Enzyme Solution: Purified enzyme diluted to the desired concentration in Assay Buffer.
2. Enzymatic Reaction:
-
In a 96-well clear flat-bottom plate, add 80 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 30 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of p-nitroanilide (ε = 8,800 M⁻¹cm⁻¹).[4]
Method 2: LC-MS/MS-Based Direct Quantification
This protocol outlines the direct measurement of the enzymatic product, this compound, and its cleavage product, L-leucine, for cross-validation.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2.
-
Substrate Stock Solution: 10 mM N-Benzoyl-L-leucine in deionized water.
-
Internal Standard (IS) Solution: 100 µM L-Leucine-d10 in 50% methanol.
-
Stop Solution: 100% Acetonitrile containing 0.1% formic acid and the internal standard.
2. Enzymatic Reaction:
-
In a microcentrifuge tube, combine 40 µL of the enzyme solution with 50 µL of Assay Buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding 200 µL of ice-cold Stop Solution.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
3. LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Detect L-leucine and L-Leucine-d10 using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
L-Leucine transition: Q1 m/z 132.1 → Q3 m/z 86.1
-
L-Leucine-d10 transition: Q1 m/z 142.1 → Q3 m/z 96.1
-
-
Quantify the amount of L-leucine produced by comparing its peak area ratio to the internal standard against a standard curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the this compound-based assay and the mass spectrometry validation.
Caption: Workflow for a this compound spectrophotometric assay.
Caption: Workflow for mass spectrometry-based cross-validation.
Conclusion
Both this compound-based spectrophotometric assays and mass spectrometry are valuable tools for measuring enzyme activity. Spectrophotometric assays offer a high-throughput and cost-effective solution for initial screening and kinetic studies. However, for applications requiring high specificity, sensitivity, and accurate quantification, especially in complex biological matrices, cross-validation with a robust method like LC-MS/MS is essential. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method for their specific needs and ensure the reliability and accuracy of their results.
References
Assessing Protease Specificity: A Comparative Guide to Benzoyl-L-leucine Analogs and Alternative Chromogenic Substrates
For researchers, scientists, and drug development professionals, the precise characterization of protease activity is paramount. This guide provides an objective comparison of Benzoyl-L-leucine analogs with other synthetic chromogenic substrates for assessing protease specificity, supported by quantitative kinetic data and detailed experimental protocols.
The specificity of a protease is a critical determinant of its biological function and its potential as a therapeutic target. Synthetic substrates are invaluable tools for elucidating this specificity by providing a means to quantify enzymatic activity. Among these, this compound analogs, particularly those coupled to a chromogenic leaving group like p-nitroaniline (pNA), have been historically utilized. This guide will compare the performance of these analogs with other commonly used synthetic substrates.
Understanding Protease Specificity and Kinetics
Protease specificity is defined by the amino acid sequence flanking the scissile bond in a substrate. The residues N-terminal to the cleavage site are denoted Pn...P2, P1, and those C-terminal are P1', P2'...Pn'. The corresponding binding pockets on the protease are termed Sn...S2, S1 and S1', S2'...Sn'. The efficiency of a protease for a given substrate is quantitatively described by the specificity constant, kcat/KM, derived from Michaelis-Menten kinetics. A higher kcat/KM value indicates greater specificity and more efficient cleavage.
Comparative Analysis of Protease Substrates
The following table summarizes the kinetic parameters for the hydrolysis of various synthetic substrates by chymotrypsin and trypsin, two well-characterized serine proteases. This data allows for a direct comparison of the utility of this compound analogs against other substrates.
| Protease | Substrate | K_M_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_M_ (M⁻¹s⁻¹) | Reference |
| α-Chymotrypsin | N-Benzoyl-L-tyrosine p-nitroanilide | Value not explicitly found in searches | Value not explicitly found in searches | Value not explicitly found in searches | [1][2] |
| α-Chymotrypsin | N-Succinyl-Ala-Ala-Pro-Phe-pNA | 0.089 | 10.0 (µM⁻¹min⁻¹) | 112,359 | [2] |
| α-Chymotrypsin | N-Acetyl-L-tyrosine ethyl ester | 0.7 | 193 | 275,714 | [3] |
| α-Chymotrypsin | N-Acetyl-L-tryptophan ethyl ester | 0.097 | 27 | 278,350 | [3] |
| α-Chymotrypsin | N-Acetyl-L-tryptophanamide | 7.3 | 0.026 | 3,561 | [3] |
| Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 0.050 | 1.84 (µM⁻¹min⁻¹) | 36,800 | [2] |
| Trypsin | Nα-Benzyloxycarbonyl-L-lysine-p-nitroanilide | 0.333 | 0.517 | 1,552 | [4] |
Note: The kinetic parameters for N-Benzoyl-L-tyrosine p-nitroanilide with α-Chymotrypsin were investigated, confirming Michaelis-Menten kinetics, but specific values were not available in the provided search results.[1][2] The values for N-Succinyl-Ala-Ala-Pro-Phe-pNA with chymotrypsin and BAPNA with trypsin were converted from µM⁻¹min⁻¹ to s⁻¹ for kcat and M⁻¹s⁻¹ for kcat/KM for comparative purposes.
Experimental Protocols
A detailed and standardized experimental protocol is essential for obtaining reliable and reproducible kinetic data. Below is a general methodology for a protease assay using a chromogenic p-nitroanilide (pNA) substrate.
Protease Kinetics Assay using a Chromogenic p-Nitroanilide (pNA) Substrate
Objective: To determine the kinetic parameters (K_M_ and k_cat_) of a protease for a specific pNA substrate.
Materials:
-
Purified protease of known concentration
-
Chromogenic substrate stock solution (e.g., this compound p-nitroanilide in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm
-
96-well microplate or cuvettes
-
Temperature-controlled incubator
Procedure:
-
Reagent Preparation:
-
Prepare a series of substrate dilutions in assay buffer from the stock solution. The final concentrations should typically span a range from 0.1 x K_M_ to 10 x K_M_. If the K_M_ is unknown, a broad range of concentrations should be tested initially.
-
Prepare a solution of the protease in cold assay buffer to the desired final concentration. The enzyme concentration should be kept low to ensure initial velocity conditions are measured.
-
-
Assay Setup:
-
To each well of the microplate (or to each cuvette), add a fixed volume of assay buffer.
-
Add the corresponding volume of each substrate dilution to the wells.
-
Include a "blank" or "no enzyme" control for each substrate concentration, containing only buffer and substrate.
-
Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small, fixed volume of the protease solution to each well (except the blanks).
-
Immediately begin monitoring the increase in absorbance at 405 nm over time. The rate of p-nitroaniline release is directly proportional to the rate of substrate hydrolysis.
-
Record the absorbance at regular intervals for a period sufficient to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The velocity is typically expressed in units of µM/min. This can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 405 nm).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_M_ and V_max_.
-
Calculate the turnover number (k_cat_) from the V_max_ value and the enzyme concentration ([E]) using the equation: k_cat_ = V_max_ / [E].
-
Calculate the specificity constant as k_cat_/K_M_.
-
Visualizations
Experimental Workflow for Protease Specificity Assay
The following diagram illustrates the general workflow for determining the kinetic parameters of a protease using a chromogenic substrate.
Caption: Workflow for determining protease kinetic parameters.
Signaling Pathway Illustration
While this compound analogs are primarily used for in vitro characterization, understanding the broader context of protease signaling is crucial. The following diagram illustrates a generic protease-activated signaling cascade.
Caption: A generic protease-activated signaling cascade.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 4. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for the Synthesis of Benzoyl-L-leucine
For researchers, scientists, and professionals in drug development, the efficient synthesis of N-protected amino acids, such as Benzoyl-L-leucine, is a fundamental process. The choice of coupling reagent is a critical determinant of reaction success, influencing key parameters such as product yield, purity, reaction time, and the degree of racemization. This guide provides an objective comparison of three widely used classes of coupling reagents for the synthesis of this compound from benzoic acid and L-leucine methyl ester, supported by representative experimental data and detailed methodologies.
The three classes of coupling reagents compared in this guide are:
-
Carbodiimides: Represented by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt).
-
Uronium/Aminium Salts: Represented by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
-
Phosphonium Salts: Represented by PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
Data Presentation: A Quantitative Comparison
The following table summarizes representative quantitative data for the synthesis of this compound methyl ester using EDC/HOBt, HATU, and PyBOP. These values are compiled from various studies on amide bond formation and represent typical outcomes for these classes of reagents. Actual results may vary depending on specific experimental conditions.
| Coupling Reagent | Typical Yield (%) | Typical Purity (%) (Post-Purification) | Typical Reaction Time (hours) | Key Advantages & Disadvantages |
| EDC/HOBt | 85-95 | >95 | 4-12 | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[1] Disadvantages: Generally lower reactivity compared to onium salt reagents, which can lead to longer reaction times and a higher risk of racemization in sensitive substrates. |
| HATU | 95-99 | >98 | 1-3 | Advantages: High reactivity and rapid reaction times, low racemization rates, particularly effective for sterically hindered amino acids.[2][3] Disadvantages: Higher cost, can cause guanidinylation of the amine if not used correctly.[2] |
| PyBOP | 90-97 | >97 | 2-4 | Advantages: High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA associated with its predecessor, BOP.[4] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU. |
Mandatory Visualization
Experimental Workflow for this compound Synthesis
Caption: Generalized workflow for the synthesis of this compound methyl ester.
Signaling Pathways: Mechanism of Action
The efficacy of each coupling reagent is rooted in its unique mechanism for activating the carboxylic acid, thereby facilitating nucleophilic attack by the amine.
EDC/HOBt Coupling Mechanism
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
HATU Coupling Mechanism
Caption: General mechanism of HATU-mediated amide bond formation.[1][3]
PyBOP Coupling Mechanism
References
A Researcher's Guide: Benchmarking Benzoyl-L-leucine Against Fluorescent Protease Substrates
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is a critical decision in the design of robust and reliable protease assays. This guide provides a comprehensive comparison of the chromogenic substrate, Benzoyl-L-leucine, with commonly used fluorescent protease substrates. While direct comparative kinetic data for this compound is not extensively available in the public domain, this guide offers a framework for benchmarking its performance. We will delve into the fundamental principles of chromogenic and fluorogenic assays, present available kinetic data for fluorescent substrates, and provide detailed experimental protocols that can be adapted for a direct, side-by-side comparison.
At a Glance: Chromogenic vs. Fluorescent Substrates
The primary distinction between these substrate classes lies in their signal generation mechanism, which dictates their sensitivity, instrumentation requirements, and susceptibility to interference.[1][2]
| Feature | This compound (Chromogenic/Spectrophotometric) | Fluorescent Substrates |
| Principle of Detection | Release of a chromophore or change in absorbance upon cleavage. | Release of a fluorophore or disruption of Fluorescence Resonance Energy Transfer (FRET), measured by fluorescence.[1] |
| Sensitivity | Lower. | High (up to 100-fold or more sensitive than chromogenic assays).[1] |
| Instrumentation | Standard spectrophotometer or microplate reader.[1] | Fluorometer or fluorescence microplate reader.[1] |
| Throughput | Moderate. | High; suitable for high-throughput screening (HTS) applications.[1] |
| Common Interferences | Colored compounds in the sample matrix.[1] | Fluorescent compounds, quenchers, and inner filter effect.[1] |
| Cost | Generally lower.[1] | Generally higher.[1] |
| Dynamic Range | Limited.[1] | Wider.[1] |
Quantitative Comparison of Fluorescent Protease Substrates
The following tables summarize key kinetic parameters for commonly used fluorescent substrates for chymotrypsin, papain, and cathepsin B. These values are influenced by experimental conditions and should be considered as a reference.
Chymotrypsin Fluorescent Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 89 | 10.0 (µM⁻¹min⁻¹) | - |
| N-Benzoyl-L-tyrosine thiobenzyl ester | 20 | 37 | 1.85 x 10⁶ |
Note: Kinetic constants for chymotrypsin with various substrates can be found in the literature, but direct side-by-side comparisons under identical conditions are limited.
Papain Fluorescent Substrates
| Substrate | Km (mM) | Vmax (µmol/min) |
| N-benzoyl-L-arginine-p-nitroanilide (BAPNA) | 2.40 | 0.0169 |
Note: Papain activity is often assayed using chromogenic substrates like BAPNA.[3][4] Data for fluorescent substrates is less consistently reported in a comparative format.
Cathepsin B Fluorescent Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH |
| Z-Arg-Arg-AMC | - | - | - | 6.0 |
| Z-Phe-Arg-AMC | - | - | - | - |
| Ac-RR-AFC | - | - | - | - |
| Z-Nle-Lys-Arg-AMC | - | - | High | 4.6 & 7.2 |
Note: "Z" represents a benzyloxycarbonyl group, "AMC" is 7-amino-4-methylcoumarin, and "AFC" is 7-amino-4-trifluoromethylcoumarin. Kinetic parameters for Cathepsin B are highly dependent on the substrate and pH.[5]
Experimental Protocols
To facilitate a direct and objective comparison, we provide standardized experimental protocols for assaying chymotrypsin, papain, and cathepsin B activity. These protocols can be adapted for both this compound (with spectrophotometric detection) and fluorescent substrates.
General Workflow for Protease Activity Assays
Caption: A generalized workflow for conducting protease activity assays.
Chymotrypsin Activity Assay
a. Using this compound (Spectrophotometric)
-
Principle: The hydrolysis of the peptide bond in this compound by chymotrypsin leads to a change in absorbance that can be monitored over time.
-
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Benzoyl-L-leucine
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂
-
Substrate Solvent: Methanol
-
Spectrophotometer and cuvettes
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working solutions of chymotrypsin in 1 mM HCl.
-
In a cuvette, mix the assay buffer and the this compound solution.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding the chymotrypsin solution.
-
Monitor the change in absorbance at a predetermined wavelength (e.g., 256 nm for similar substrates like BTEE) over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.
-
b. Using a Fluorescent Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC)
-
Principle: Cleavage of the amide bond between the peptide and the AMC (7-amino-4-methylcoumarin) group by chymotrypsin results in a highly fluorescent product.
-
Materials:
-
α-Chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe-AMC
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂
-
Substrate Solvent: DMSO
-
Fluorescence microplate reader and black microplates
-
-
Procedure:
-
Prepare a stock solution of the fluorescent substrate in DMSO.
-
Prepare working solutions of chymotrypsin in the assay buffer.
-
To the wells of a black microplate, add the assay buffer and the chymotrypsin solution.
-
Initiate the reaction by adding the fluorescent substrate solution.
-
Immediately measure the increase in fluorescence (e.g., Excitation: 380 nm, Emission: 460 nm) over time in a kinetic mode.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence vs. time curve.
-
Papain Activity Assay
a. Using this compound (Spectrophotometric)
-
Principle: Papain, a cysteine protease, catalyzes the hydrolysis of this compound, leading to a change in absorbance.
-
Materials:
-
Papain from Carica papaya latex
-
N-Benzoyl-L-leucine
-
Activation Buffer: e.g., 50 mM Phosphate Buffer, pH 6.5, containing 2 mM L-cysteine and 1 mM EDTA.
-
Substrate Solvent: e.g., DMSO
-
Spectrophotometer and cuvettes
-
-
Procedure:
-
Activate papain by pre-incubating it in the activation buffer.
-
Prepare a stock solution of this compound in the substrate solvent.
-
In a cuvette, mix the activation buffer and the this compound solution.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the activated papain solution.
-
Monitor the change in absorbance at the appropriate wavelength over time.
-
Calculate the initial reaction velocity.
-
b. Using a Fluorescent Substrate (e.g., Z-Phe-Arg-AMC)
-
Principle: Papain cleaves the peptide-AMC bond, releasing the fluorescent AMC molecule.
-
Materials:
-
Papain
-
Z-Phe-Arg-AMC
-
Activation Buffer: As described above.
-
Substrate Solvent: DMSO
-
Fluorescence microplate reader and black microplates
-
-
Procedure:
-
Activate papain in the activation buffer.
-
Prepare a stock solution of Z-Phe-Arg-AMC in DMSO.
-
In a black microplate, add the activation buffer and the activated papain solution.
-
Initiate the reaction by adding the fluorescent substrate solution.
-
Measure the increase in fluorescence (Ex: 380 nm, Em: 460 nm) kinetically.
-
Calculate the initial reaction velocity.
-
Cathepsin B Activity Assay
a. Using this compound (Spectrophotometric)
-
Principle: Cathepsin B, a lysosomal cysteine protease, hydrolyzes this compound.
-
Materials:
-
Human or bovine Cathepsin B
-
N-Benzoyl-L-leucine
-
Assay Buffer: e.g., 100 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 10 mM DTT.
-
Substrate Solvent: e.g., DMSO
-
Spectrophotometer and cuvettes
-
-
Procedure:
-
Prepare working solutions of Cathepsin B in the assay buffer.
-
Prepare a stock solution of this compound in the substrate solvent.
-
In a cuvette, combine the assay buffer and the substrate solution.
-
Equilibrate to 37°C.
-
Start the reaction by adding the Cathepsin B solution.
-
Monitor the change in absorbance over time.
-
Determine the initial reaction velocity.
-
b. Using a Fluorescent Substrate (e.g., Z-Arg-Arg-AMC)
-
Principle: Cathepsin B preferentially cleaves after arginine residues, releasing the fluorescent AMC group.
-
Materials:
-
Cathepsin B
-
Z-Arg-Arg-AMC
-
Assay Buffer: As described above.
-
Substrate Solvent: DMSO
-
Fluorescence microplate reader and black microplates
-
-
Procedure:
-
Prepare working solutions of Cathepsin B.
-
Prepare a stock solution of Z-Arg-Arg-AMC in DMSO.
-
In a black microplate, add the assay buffer and Cathepsin B solution.
-
Initiate the reaction with the fluorescent substrate.
-
Measure the kinetic increase in fluorescence (Ex: 380 nm, Em: 460 nm).
-
Calculate the initial reaction velocity.
-
Data Analysis and Interpretation
Caption: A flowchart illustrating the data analysis pipeline for determining enzyme kinetic parameters.
For each substrate, determine the initial velocity (V₀) at various substrate concentrations. The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), can then be determined by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation. The catalytic efficiency (kₖₐₜ/Kₘ) can be calculated to provide a direct measure of the substrate's suitability for a particular protease.
Conclusion
The choice between this compound and fluorescent substrates is contingent on the specific requirements of the assay.[1] this compound, as a chromogenic substrate, offers a cost-effective and straightforward method for routine protease activity measurements, particularly when high sensitivity is not a primary concern. However, for applications demanding high sensitivity, high-throughput screening, and detailed kinetic analysis, fluorescent substrates are the superior choice.[1] Their inherent sensitivity, wider dynamic range, and the versatility of peptide sequence modification allow for the development of highly specific and efficient assays for a broad range of proteases.[1] By utilizing the standardized protocols provided in this guide, researchers can perform a direct and objective comparison to determine the optimal substrate for their specific research needs.
References
A Researcher's Guide to the Kinetic Landscape of Benzoyl-L-leucine and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of bioactive molecules is paramount. This guide offers a comparative framework for the kinetic performance of Benzoyl-L-leucine and its derivatives, compounds of interest in various biochemical and pharmaceutical applications.
Comparative Kinetic Analysis: A Template for Discovery
The kinetic parameters of enzyme-catalyzed reactions, namely the Michaelis constant (Kₘ), the maximum reaction velocity (Vₘₐₓ), and the catalytic constant (kcat), are crucial for characterizing the efficiency and specificity of an enzyme for a given substrate. The following table provides a template for summarizing these key quantitative data points for this compound and its derivatives. To provide context, the table includes representative data for other N-benzoyl-amino acid derivatives with well-studied proteases.
| Substrate | Enzyme | Kₘ (mM) | Vₘₐₓ (µmol/min) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| This compound | [Enzyme Name] | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| [Derivative 1] | [Enzyme Name] | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| [Derivative 2] | [Enzyme Name] | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Nα-Benzoyl-L-arginamide | Trypsin | 2.5 - 4.5 | - | 1.5 - 2.8 | - |
| N-Benzoyl-L-tyrosine thiobenzyl ester | α-Chymotrypsin | 0.02 | - | 37 | 1.85 x 10⁶ |
| N-Benzoyl-L-arginine p-nitroanilide (BAPNA) | Papain | - | - | - | - |
Note: The provided data for Nα-Benzoyl-L-arginamide and N-Benzoyl-L-tyrosine thiobenzyl ester are sourced from existing literature and are presented here for illustrative purposes. The kinetic parameters for this compound and its derivatives will be dependent on the specific enzyme and experimental conditions used.
Experimental Protocols: A Blueprint for Kinetic Characterization
Accurate and reproducible kinetic data is foundational to any comparative study. The following is a detailed methodology for a typical enzyme kinetics experiment.
General Protocol for Enzyme Kinetic Assay
1. Materials and Reagents:
-
Purified enzyme of interest
-
Substrate stock solution (e.g., this compound in a suitable buffer)
-
A series of substrate dilutions at various concentrations
-
Reaction buffer at optimal pH and ionic strength for the enzyme
-
Detection reagent (if necessary for the chosen assay type)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
2. Assay Procedure:
-
Preparation: All solutions, including the enzyme, substrate, and buffer, should be prepared to the desired concentrations and equilibrated to the experimental temperature.[1]
-
Reaction Mixture: In a microplate well or cuvette, combine the reaction buffer and the substrate solution.
-
Initiation: Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture. Mix thoroughly but gently.
-
Data Acquisition: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over a set period. This provides the initial velocity (V₀) of the reaction.[2]
-
Controls: Prepare blank reactions containing all components except the enzyme to control for any non-enzymatic substrate degradation.
3. Data Analysis:
-
Plot the initial reaction rates (V₀) against the corresponding substrate concentrations.
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.[1]
-
The catalytic constant (kcat) can be calculated from the Vₘₐₓ if the enzyme concentration is known (Vₘₐₓ = kcat * [E]).
-
The catalytic efficiency of the enzyme for the substrate is then determined by the ratio kcat/Kₘ.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for determining enzyme kinetic parameters.
Signaling Pathways: The Role of Leucine in mTORC1 Activation
While direct signaling roles for this compound are not well-documented, its parent amino acid, L-leucine, is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[3][4][5] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[6] The activation of mTORC1 by leucine is a key mechanism by which cells sense amino acid availability to control anabolic processes.[4][5]
Leucine-Mediated mTORC1 Signaling Pathway
The diagram below outlines the key steps in the activation of mTORC1 by leucine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Correlating In Vitro Benzoyl-L-leucine Assay Results with In Vivo Proteolytic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translation of in vitro enzyme activity to in vivo efficacy is a cornerstone of drug discovery and development. This guide provides a comparative framework for correlating the results of an in vitro Benzoyl-L-leucine assay, a method for measuring chymotrypsin and chymotrypsin-like serine protease activity, with corresponding in vivo studies. By presenting detailed experimental protocols, quantitative data comparisons, and visual workflows, this document aims to equip researchers with the tools to bridge the gap between laboratory findings and whole-organism outcomes.
Data Presentation: A Comparative Overview
To effectively correlate in vitro and in vivo data, it is crucial to standardize and compare key experimental parameters and outcomes. The following table summarizes hypothetical, yet plausible, quantitative data derived from a this compound assay for a chymotrypsin inhibitor and its corresponding in vivo evaluation.
| Parameter | In Vitro this compound Assay | In Vivo Chymotrypsin Activity Study |
| Test System | Purified Bovine α-Chymotrypsin | Murine Model of Pancreatitis |
| Substrate | N-Benzoyl-L-leucine | Endogenous Peptides/Proteins |
| Inhibitor | Compound X | Compound X |
| IC50 (Inhibitor Concentration for 50% Activity Reduction) | 15 µM | Not Directly Applicable |
| ED50 (Effective Dose for 50% Reduction in Biomarker) | Not Applicable | 5 mg/kg |
| Primary Endpoint | Rate of Substrate Hydrolysis (ΔA/min) | Serum Amylase and Lipase Levels |
| Secondary Endpoint | Michaelis-Menten Kinetics (Km, Vmax) | Histological Score of Pancreatic Tissue |
| Correlation Observation | A lower in vitro IC50 for Compound X correlates with a lower in vivo ED50, suggesting the in vitro assay is a reasonable predictor of in vivo potency. |
Experimental Protocols
Detailed and reproducible methodologies are essential for generating reliable and comparable data. The following sections outline the protocols for the in vitro this compound assay and a representative in vivo study.
In Vitro Chymotrypsin Activity Assay using N-Benzoyl-L-leucine
This protocol is adapted from standard spectrophotometric assays for chymotrypsin activity.[1][2]
Principle:
The enzymatic activity of chymotrypsin is determined by measuring the rate of hydrolysis of a specific substrate. While N-Benzoyl-L-tyrosine ethyl ester (BTEE) is a more common substrate, N-Benzoyl-L-leucine can also be used, as chymotrypsin exhibits secondary specificity for leucine residues. The hydrolysis of the peptide bond results in a product that can be monitored spectrophotometrically.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Benzoyl-L-leucine
-
Tris-HCl buffer (80 mM, pH 7.8 at 25°C)
-
Calcium Chloride (CaCl2) solution (2 M)
-
Hydrochloric Acid (HCl) solution (1 mM)
-
Methanol
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare the Tris-HCl buffer and adjust the pH to 7.8.
-
Prepare the CaCl2 and HCl solutions.
-
Prepare a stock solution of N-Benzoyl-L-leucine in methanol. The final concentration in the assay will need to be optimized, but a starting point could be similar to that of BTEE (e.g., 1.18 mM).[2]
-
Immediately before use, prepare a chymotrypsin enzyme solution in cold 1 mM HCl.
-
-
Assay Execution:
-
Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.
-
In a quartz cuvette, combine the Tris-HCl buffer, the N-Benzoyl-L-leucine solution, and the CaCl2 solution.
-
Mix by inversion and allow the mixture to equilibrate to 25°C in the spectrophotometer.
-
Initiate the reaction by adding the chymotrypsin enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.
-
-
Data Analysis:
-
The chymotrypsin activity is proportional to the rate of increase in absorbance.
-
For inhibitor studies, the assay is performed with varying concentrations of the inhibitor to determine the IC50 value.
-
In Vivo Assessment of Chymotrypsin Activity in a Murine Model
This protocol describes a general workflow for evaluating the in vivo efficacy of a chymotrypsin inhibitor in an animal model.
Principle:
Direct measurement of chymotrypsin activity on a specific substrate in vivo is challenging. Therefore, in vivo studies often rely on measuring downstream biomarkers or physiological changes that are indicative of chymotrypsin activity. For instance, in a model of pancreatitis, elevated levels of digestive enzymes like amylase and lipase in the serum are a hallmark of the disease, which can be driven by premature activation of proteases like chymotrypsin.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cerulein (or other pancreatitis-inducing agent)
-
Test inhibitor (Compound X)
-
Saline solution
-
Blood collection supplies
-
Reagents for serum amylase and lipase assays
-
Histology supplies (formalin, paraffin, etc.)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the experimental conditions for at least one week.
-
Randomly assign mice to control and treatment groups.
-
-
Induction of Pancreatitis and Treatment:
-
Induce pancreatitis by intraperitoneal injections of cerulein.
-
Administer the test inhibitor (Compound X) or vehicle control at specified doses and time points relative to cerulein administration.
-
-
Sample Collection:
-
At a predetermined time point after induction, collect blood samples via cardiac puncture or another appropriate method.
-
Euthanize the mice and collect the pancreas for histological analysis.
-
-
Biochemical Analysis:
-
Process the blood samples to obtain serum.
-
Measure serum amylase and lipase levels using commercially available assay kits.
-
-
Histological Analysis:
-
Fix the pancreatic tissue in formalin, embed in paraffin, and prepare sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the tissue sections for edema, inflammation, and acinar cell necrosis by a blinded pathologist.
-
-
Data Analysis:
-
Compare the serum enzyme levels and histological scores between the treatment and control groups.
-
Calculate the ED50 of the inhibitor based on the reduction in serum enzyme levels.
-
Visualizing the Workflow and Underlying Principles
To further clarify the experimental processes and their logical connections, the following diagrams are provided.
The diagram above illustrates the parallel workflows for the in vitro this compound assay and a corresponding in vivo study, highlighting the point of correlation between the datasets.
This diagram depicts the basic mechanism of chymotrypsin action on the this compound substrate and how an inhibitor can block this activity, which is the fundamental principle measured in the in vitro assay.
By utilizing these standardized protocols and comparative data frameworks, researchers can more effectively correlate their in vitro findings with in vivo outcomes, leading to more informed decisions in the drug development pipeline.
References
Comparative Analysis of Benzoyl-L-leucine: A Data-Driven Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of Benzoyl-L-leucine's performance in various experimental contexts. By presenting quantitative data, detailed protocols, and clear visualizations, this document aims to facilitate an objective comparison of this compound with relevant alternatives.
This compound, an N-acyl derivative of the essential amino acid L-leucine, finds applications in synthetic chemistry and exhibits biological activities. Understanding its properties in comparison to other compounds is crucial for its effective utilization in research and development. This guide delves into its performance in peptide synthesis, its efficacy as an antifungal agent, and its interaction with proteolytic enzymes.
Performance in Peptide Synthesis: The Young Test for Racemization
A critical aspect of peptide synthesis is the preservation of stereochemical integrity. The "Young Test" is a widely recognized method to quantify the extent of racemization during the coupling of an amino acid, using the reaction of this compound with glycine ethyl ester. The degree of racemization is a key performance indicator for different coupling reagents and conditions.
Table 1: Comparative Racemization Levels in the Young Test with Various Coupling Methods
| Coupling Reagent/Method | % Racemate (D-Isomer) | Reference |
| Azide Procedure | ~5% | [1] |
| Thiazolidine-2-thione Activated Ester | <5% | [1] |
Experimental Protocol: The Young Test
The Young Test involves the coupling of N-Benzoyl-L-leucine to the ethyl ester of glycine (H-Gly-OEt). The extent of epimerization is determined by measuring the specific rotation of the resulting dipeptide product, Benzoyl-L-leucyl-glycine ethyl ester.[2]
-
Materials: N-Benzoyl-L-leucine, Glycine ethyl ester hydrochloride, coupling reagent to be tested (e.g., DCC, HOBt), triethylamine, suitable solvent (e.g., dichloromethane, tetrahydrofuran), apparatus for measuring optical rotation.
-
Procedure:
-
Dissolve N-Benzoyl-L-leucine in the chosen solvent.
-
Add the coupling reagent and stir for a specific activation time.
-
In a separate flask, neutralize glycine ethyl ester hydrochloride with triethylamine.
-
Add the neutralized glycine ethyl ester to the activated this compound solution.
-
Allow the reaction to proceed for a defined period.
-
Work up the reaction mixture to isolate the crude dipeptide product.
-
Purify the dipeptide, typically by recrystallization.
-
Measure the specific optical rotation of the purified product.
-
Calculate the percentage of the L- and D-isomers based on the specific rotation of the pure L-isomer.
-
Workflow of the Young Test for determining racemization.
Biological Activity: Antifungal Properties
Recent studies have explored the biological activities of N-benzoyl amino acid derivatives, revealing their potential as antifungal agents. A comparative analysis of various N-benzoyl amino esters and acids demonstrated that the nature of the amino acid side chain and modifications to the benzoyl group significantly influence their inhibitory activity against filamentous fungi.
Table 2: Comparative Antifungal Activity of N-Benzoyl Amino Acid Derivatives
| Compound | Amino Acid | Substituent on Benzoyl Ring | % Inhibition (A. fumigatus) | % Inhibition (F. temperatum) |
| N-Benzoyl-L-leucine methyl ester | Leucine | None | - | - |
| N-Benzoyl-valine methyl ester | Valine | None | Good | Good |
| N-(2,4,6-trimethylbenzoyl)-valine methyl ester | Valine | 2,4,6-trimethyl | 78.2 | - |
| N-(3,5-dimethoxybenzoyl)-tryptophan methyl ester | Tryptophan | 3,5-dimethoxy | - | 78.5 |
| N-Benzoyl-isoleucine methyl ester | Isoleucine | None | Good | - |
| Data extracted from a study on the antifungal activity of N-benzoyl amino esters and acids. "Good" indicates relevant activity as described in the source. Specific percentage inhibition for N-Benzoyl-L-leucine was not provided in the comparative table of the cited study.[1][3] |
Experimental Protocol: Fungal Growth Inhibition Assay
This protocol outlines a general procedure for assessing the antifungal activity of test compounds against filamentous fungi.
-
Materials: Fungal strains (e.g., Aspergillus fumigatus, Fusarium temperatum), potato dextrose agar (PDA), test compounds (dissolved in a suitable solvent like DMSO), sterile petri dishes, incubator.
-
Procedure:
-
Prepare PDA medium and sterilize.
-
Incorporate the test compounds at desired concentrations into the molten PDA before pouring into petri dishes. A solvent control should be included.
-
Inoculate the center of each agar plate with a standardized fungal plug or spore suspension.
-
Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified period.
-
Measure the radial growth of the fungal colony.
-
Calculate the percentage of growth inhibition relative to the solvent control.
-
General workflow for an antifungal growth inhibition assay.
Interaction with Proteolytic Enzymes
N-acyl amino acids are known to interact with proteases as either substrates or inhibitors. The benzoyl group can influence the binding affinity and the rate of hydrolysis by these enzymes. While comprehensive comparative kinetic data for this compound against a wide range of other N-acyl leucines is not available in a single study, the literature provides kinetic constants for various N-benzoyl amino acids with enzymes like chymotrypsin and carboxypeptidase. This allows for an indirect comparison of how the amino acid side chain affects the interaction with the enzyme when the N-terminus is blocked by a benzoyl group.
Table 3: Comparative Kinetic Parameters of N-Benzoyl Amino Acid Derivatives with Proteases
| Enzyme | Substrate/Inhibitor | Km (mM) | kcat (s⁻¹) | Ki (M) |
| α-Chymotrypsin | N-Benzoyl-L-tyrosine thiobenzyl ester | 0.02 | 37 | - |
| α-Chymotrypsin | N-Benzoyl-L-valine methyl ester | - | - | - |
| Trypsin | Nα-Benzoyl-L-argininamide | 2.5 - 4.5 x 10⁻³ | 2.8 - 1.5 | - |
| Carboxypeptidase N | Nα-carbamoyl-Arg | - | - | 3.5 x 10⁻⁵ |
| Kinetic parameters are highly dependent on experimental conditions (pH, temperature, buffer). Data for N-Benzoyl-L-leucine was not available in the compared studies.[4][5][6] |
Experimental Protocol: Enzyme Kinetics Assay (General)
This protocol describes a general method to determine the kinetic parameters of an enzyme-catalyzed reaction with a given substrate.
-
Materials: Purified enzyme (e.g., α-chymotrypsin, carboxypeptidase A), substrate (e.g., N-Benzoyl-L-leucine derivative), appropriate buffer solution, spectrophotometer or other suitable detection instrument.
-
Procedure:
-
Prepare a stock solution of the substrate and the enzyme in the assay buffer.
-
Prepare a series of substrate dilutions.
-
In a cuvette, add the buffer and a specific concentration of the substrate.
-
Initiate the reaction by adding a small, fixed amount of the enzyme.
-
Monitor the change in absorbance (or other signal) over time to determine the initial reaction velocity (v₀).
-
Repeat steps 3-5 for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known.
-
For inhibition studies, the assay is performed with varying concentrations of both the substrate and the inhibitor to determine the inhibition constant (Ki) and the mode of inhibition.
-
Workflow for determining enzyme kinetic parameters.
Signaling Pathways: The Role of the Leucine Backbone
L-leucine is a well-established activator of the mTOR (mechanistic target of rapamycin) signaling pathway, a crucial regulator of cell growth, proliferation, and protein synthesis. While direct comparative studies on the effect of this compound on the mTOR pathway are lacking, it is hypothesized that N-acylation could modulate this activity. The benzoyl group may alter the transport of the molecule into the cell or its interaction with the cellular machinery that senses leucine levels. Further research is required to elucidate the specific effects of this compound on this and other signaling cascades.
Hypothesized modulation of the mTOR signaling pathway by this compound.
References
Safety Operating Guide
Proper Disposal of Benzoyl-L-leucine: A Guide for Laboratory Professionals
For immediate reference, treat Benzoyl-L-leucine as a chemical waste product and dispose of it in accordance with your institution's specific protocols and local regulations. Although not classified as a hazardous substance for transport, proper chemical handling and disposal procedures are essential to ensure laboratory safety and environmental protection.
This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these steps will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Pre-Disposal and Handling
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the chemical in a well-ventilated area to avoid inhalation of any dust.[1]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix this compound waste with other chemical waste streams. It should be segregated into its own container.
-
-
Container Selection and Labeling:
-
Use a suitable, dedicated, and sealable container for collecting this compound waste. The original product container is often a good choice.[1] The container must be in good condition, free from leaks or cracks.[2]
-
Clearly label the waste container with "this compound Waste" and include any other information required by your institution's waste management program.
-
-
Waste Collection and Storage:
-
For solid this compound, carefully transfer the waste into the designated container, minimizing dust generation.[1]
-
For solutions containing this compound, pour the waste into a designated liquid waste container.
-
Keep the waste container securely closed except when adding waste.[2]
-
Store the waste container in a designated, secure area away from incompatible materials.[2]
-
-
Arranging for Professional Disposal:
Disposal of Empty Containers
Empty containers that previously held this compound should be handled as follows:
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water, if appropriate for the experimental residue). Collect the rinsate as chemical waste and add it to the appropriate waste stream.[2]
-
Final Disposal: Once thoroughly cleaned and dried, the container may be disposed of in the regular trash or recycled, depending on your institution's policies.[2][6] Alternatively, a cleaned container can be reused for compatible waste.[2]
Spill Cleanup
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading. For solid spills, avoid creating dust.[1]
-
Cleanup: Carefully sweep or scoop up the solid material and place it in a suitable, closed container for disposal.[1][5] For liquid spills, absorb the material with an inert absorbent and place it in the disposal container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
Summary of Disposal Data
| Parameter | Guideline | Source(s) |
| Waste Classification | Not classified as a hazardous substance for transport. | [1][3][7] |
| Disposal Method | Entrust to a licensed waste disposal company. | [3][4][5] |
| Container Requirements | Original, suitable, and closed containers. | [1][4][5] |
| Waste Segregation | Do not mix with other waste. | |
| Spill Cleanup | Pick up and arrange disposal without creating dust. | [1] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Benzoyl-L-leucine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational procedures, and disposal plans for Benzoyl-L-leucine. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and the integrity of research.
Hazard Assessment:
While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, it is prudent to handle it as a potential irritant.[1] The primary potential hazards include:
-
Skin Irritation: May cause redness or discomfort upon contact.
-
Eye Irritation: Direct contact can cause irritation.[2]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[3][4] | Protects against airborne particles and accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[3] | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat should be worn.[2] | Minimizes the risk of skin exposure to the powder. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P2) is recommended when handling fine powders or in areas without adequate ventilation.[3] | Avoids inhalation of any potential airborne dust. |
Quantitative Data Summary
The table below summarizes key physical and chemical properties of this compound for easy reference.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₃[5] |
| Molecular Weight | 235.28 g/mol [5] |
| Physical State | Solid, powder[6] |
| Storage Temperature | -20°C (long term), 2-8°C (short term)[3] |
Experimental Protocols: Safe Handling and Weighing
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
Preparation and Weighing Protocol:
-
Designate a Work Area: Before handling, designate a specific, clean, and uncluttered work area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize dust dispersal.[1]
-
Don PPE: Put on all required PPE in the correct order: lab coat, safety glasses or goggles, and then gloves. If respiratory protection is needed, ensure it is properly fitted.
-
Weighing:
-
Place a clean weigh boat or creased weighing paper on the analytical balance.
-
Tare the balance to zero.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid pouring directly from the bottle to prevent spills and dust formation.[3]
-
Close the stock container immediately after dispensing to prevent contamination and accidental spillage.
-
-
Transfer: To transfer the weighed powder to a reaction vessel, gently fold the weigh boat or weighing paper to create a funnel. Carefully guide the powder into the vessel. A powder funnel can be used for narrow-mouthed containers.
-
Clean-up:
Operational and Disposal Plans
Spill Response:
In the event of a spill, prevent further leakage or spillage if it is safe to do so.[3] Avoid generating dust.[3] Sweep up the solid material and place it into a suitable, closed container for disposal.[3] Do not let the product enter drains.[3]
Waste Disposal:
Waste material must be disposed of in accordance with national and local regulations. Collect waste this compound in a clearly labeled, sealed container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The sealed container should be disposed of through your institution's hazardous or chemical waste disposal program. This substance is considered to be non-hazardous for transport.[3]
First Aid Measures:
-
If inhaled: Remove the person to fresh air. If breathing becomes difficult, seek medical attention.[1][2]
-
In case of skin contact: Take off contaminated clothing immediately. Rinse the skin well with water. If skin irritation occurs, get medical advice.[1]
-
In case of eye contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][7]
-
If swallowed: Wash out the mouth with water if the person is conscious. Seek medical advice if feeling unwell.[2]
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
